2-(Butylamino)quinolin-8-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(butylamino)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11(16)13(10)15-12/h4-8,16H,2-3,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHFWPXGFVJHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(C=CC=C2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364868 | |
| Record name | 2-(butylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70125-20-1 | |
| Record name | 2-(butylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-(Butylamino)quinolin-8-ol
This guide provides a comprehensive technical overview for the synthesis and detailed analytical characterization of 2-(Butylamino)quinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline (8-HQ) scaffold. 8-Hydroxyquinoline and its analogues are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their wide-ranging biological activities, which include antimicrobial, anticancer, and anti-neurodegenerative effects.[1] These properties are often linked to their ability to chelate metal ions, a critical function in many biological systems.[2] This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework from synthesis to structural verification.
Strategic Approach to Synthesis
The introduction of an amino substituent at the C2 position of the quinoline ring can be effectively achieved through nucleophilic aromatic substitution (SNAr). The pyridine moiety of the quinoline system is electron-deficient, which facilitates the attack of nucleophiles, particularly at the C2 and C4 positions. This strategy is predicated on the use of a precursor with a suitable leaving group, such as a halogen, at the target position.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most logical and well-established route for the synthesis of this compound is the reaction of 2-chloroquinolin-8-ol with butylamine. The reaction proceeds via an addition-elimination mechanism.[3]
Mechanism Rationale: The nitrogen atom in the quinoline ring withdraws electron density, making the carbon atom at the C2 position electrophilic. The lone pair of electrons on the nitrogen of butylamine acts as a nucleophile, attacking the C2 carbon. This initial attack temporarily disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity is then restored through the elimination of the chloride ion, yielding the final product. 2-chloroquinoline derivatives generally show high reactivity towards nucleophiles.[5]
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard procedure for the nucleophilic aromatic substitution of 2-chloroquinolin-8-ol with butylamine.
Materials:
-
2-Chloroquinolin-8-ol
-
n-Butylamine
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 2-chloroquinolin-8-ol (1.0 eq.), potassium carbonate (1.5 eq.), and DMSO.
-
Add n-butylamine (1.2 eq.) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 140-160 °C with vigorous stirring.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.
Caption: Analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Butyl-CH₃ | ~0.9 | Triplet (t) | ~7 | Terminal methyl group adjacent to a CH₂. |
| Butyl-CH₂ | ~1.4 | Sextet | ~7 | Methylene group adjacent to two other CH₂ groups. |
| Butyl-CH₂ | ~1.6 | Quintet | ~7 | Methylene group adjacent to a CH₂ and the NH group. |
| Butyl-N-CH₂ | ~3.4 | Triplet (t) | ~7 | Methylene group directly attached to the nitrogen atom. |
| Quinoline-H | 6.8 - 8.0 | Multiplets/Doublets | Various | Aromatic protons of the quinoline ring system. |
| NH | Variable (broad) | Singlet (s) | - | Secondary amine proton, chemical shift is concentration and solvent dependent. |
| OH | Variable (broad) | Singlet (s) | - | Phenolic hydroxyl proton, chemical shift is concentration and solvent dependent. |
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. Based on available data for this compound, the following chemical shifts are expected.[6]
| Carbon Assignment | Reported Chemical Shift (δ, ppm) |
| Butyl-CH₃ | ~13.7 |
| Butyl-CH₂ | ~20.0 |
| Butyl-CH₂ | ~31.4 |
| Butyl-N-CH₂ | ~40.6 |
| Quinoline Carbons | 108 - 158 |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Phenolic hydroxyl group |
| 3300 - 3500 (medium) | N-H stretch | Secondary amine |
| 3000 - 3100 (weak) | C-H stretch | Aromatic C-H |
| 2850 - 2960 (strong) | C-H stretch | Aliphatic C-H (butyl group) |
| 1580 - 1620 (medium) | C=C and C=N stretch | Aromatic ring vibrations |
| 1200 - 1350 (strong) | C-N stretch | Aryl amine |
| 1150 - 1250 (strong) | C-O stretch | Phenol |
The presence of a broad O-H stretch and a medium N-H stretch would be key indicators of the successful synthesis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula of this compound is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol .[6]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z = 216, corresponding to the intact molecule. Due to the nitrogen rule, an even number of nitrogen atoms results in an even nominal molecular weight.[7]
-
Major Fragments:
-
Loss of a propyl radical (•C₃H₇) from the butyl chain via alpha-cleavage, resulting in a fragment at m/z = 173.
-
Loss of butene (C₄H₈) via McLafferty rearrangement, leading to a fragment at m/z = 160.
-
Cleavage of the C-N bond, resulting in fragments corresponding to the butyl cation (m/z = 57) and the 2-aminoquinolin-8-ol radical cation (m/z = 160).
-
Summary of Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 216.28 g/mol [6] |
| Exact Mass | 216.1263 g/mol [6] |
| ¹³C NMR (δ, ppm) | |
| Aliphatic Carbons | ~13.7, ~20.0, ~31.4, ~40.6[6] |
| Aromatic Carbons | 108 - 158 |
| IR Absorptions (cm⁻¹) | |
| O-H Stretch | 3200 - 3500 (broad) |
| N-H Stretch | 3300 - 3500 (medium) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Mass Spec (m/z) | |
| Molecular Ion [M]⁺ | 216 |
| Key Fragments | 173, 160, 57 |
Conclusion
This technical guide outlines a robust and scientifically sound methodology for the synthesis and characterization of this compound. The proposed nucleophilic aromatic substitution pathway is a reliable method for the preparation of this compound. The detailed characterization protocols, utilizing NMR, IR, and Mass Spectrometry, provide a comprehensive framework for verifying the identity, structure, and purity of the final product. This information is critical for any subsequent application in drug discovery and development, ensuring the integrity and reproducibility of future research.
References
-
Molecules. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
ResearchGate. (2008). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
-
YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Chad's Prep. [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]
-
Open Access Journals. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. iomcworld.org. [Link]
-
MDPI. (2024, October 3). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Chad's Prep. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
SpectraBase. (2025). 2-BUTYLAMINO-8-HYDROXYQUINOLINE. SpectraBase. [Link]
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- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2-(Butylamino)quinolin-8-ol: Synthesis, Characterization, and Biological Evaluation
This guide provides a comprehensive technical overview of 2-(Butylamino)quinolin-8-ol, a quinoline derivative with potential applications in medicinal chemistry and drug development. We will delve into its chemical identity, a proposed synthetic pathway, its structural elucidation through spectroscopic methods, and a detailed protocol for evaluating its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Core Compound Identity: this compound
Chemical Abstract Service (CAS) Number: 70125-20-1
Molecular Formula: C₁₃H₁₆N₂O
Molecular Weight: 216.28 g/mol
Molecular Structure
The molecular structure of this compound features a quinoline core substituted with a butylamino group at the 2-position and a hydroxyl group at the 8-position.

Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 70125-20-1 | Chemical Catalogs |
| Molecular Formula | C₁₃H₁₆N₂O | Chemical Databases |
| Molecular Weight | 216.28 | Calculated |
| InChI | InChI=1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11(16)13(10)15-12/h4-8,16H,2-3,9H2,1H3,(H,14,15) | SpectraBase |
| InChIKey | JEHFWPXGFVJHCI-UHFFFAOYSA-N | SpectraBase |
| Canonical SMILES | CCCCNC1=NC2=C(C=CC=C2O)C=C1 | PubChem |
Synthesis of this compound: A Proposed Two-Step Approach
Synthetic Strategy Overview
The synthesis is conceptualized to proceed via two key transformations:
-
Amination of the Quinoline Core: Introduction of an amino group at the C2 position of the quinoline ring. A robust method for this transformation is the synthesis of 2-amino-8-hydroxyquinoline from 8-hydroxyquinoline N-oxide.[1]
-
N-Alkylation: Subsequent alkylation of the newly introduced amino group with a butyl moiety.
Detailed Experimental Protocol (Proposed)
Part 1: Synthesis of 2-Amino-8-hydroxyquinoline from 8-Hydroxyquinoline N-Oxide [1]
This procedure is adapted from a known, efficient synthesis of the key intermediate.
-
Preparation of 8-Hydroxyquinoline N-Oxide:
-
Dissolve 8-hydroxyquinoline in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up the reaction by washing with a basic aqueous solution (e.g., sodium bicarbonate) to remove excess acid.
-
Isolate the 8-hydroxyquinoline N-oxide by extraction and solvent evaporation.
-
-
Amination of 8-Hydroxyquinoline N-Oxide:
-
Dissolve the 8-hydroxyquinoline N-oxide in a suitable solvent.
-
Add an aminating reagent. A variety of modern amination methods for N-oxides can be employed.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Upon completion, the product, 2-amino-8-hydroxyquinoline, is isolated and purified, often by crystallization.
-
Part 2: N-Butylation of 2-Amino-8-hydroxyquinoline
This is a standard N-alkylation procedure.
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-amino-8-hydroxyquinoline (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base (e.g., potassium carbonate, 2.0 eq) to the suspension.
-
Add n-butyl bromide (1.2 eq) dropwise to the stirring mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
-
Structural Characterization and Spectroscopic Data
Full structural elucidation and confirmation of purity are critical. The following spectroscopic data are expected for this compound.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹³C NMR | A literature reference indicates the use of a Varian XL-100 instrument with DMSO-d₆ as the solvent and TMS as the standard.[2] |
| ¹H NMR | - Aromatic protons of the quinoline ring. - Signals corresponding to the butyl group (triplet for the methyl group, multiplets for the methylene groups). - A broad signal for the N-H proton. - A signal for the hydroxyl proton. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 216.28. - Fragmentation patterns consistent with the loss of the butyl group and other characteristic fragments of the quinoline core. |
| Infrared (IR) Spectroscopy | - A broad O-H stretching band. - N-H stretching vibrations. - C-H stretching from the aromatic and aliphatic groups. - C=N and C=C stretching from the quinoline ring. |
Biological Activity and Potential Applications in Drug Development
Quinoline and 8-hydroxyquinoline scaffolds are well-established pharmacophores present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The introduction of a butylamino group at the 2-position of 8-hydroxyquinoline may modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could influence its biological activity and pharmacokinetic profile.
Postulated Mechanisms of Action
Based on the known activities of related compounds, this compound could potentially exert its biological effects through several mechanisms:
-
Metal Ion Chelation: The 8-hydroxyquinoline moiety is a well-known chelator of metal ions, which can disrupt essential metallic cofactors in enzymes.
-
Enzyme Inhibition: The molecule could act as an inhibitor of key enzymes involved in disease pathways, such as kinases or topoisomerases.
-
DNA Intercalation: The planar quinoline ring system may allow the compound to intercalate into DNA, thereby interfering with DNA replication and transcription.
Proposed Experimental Protocol for In Vitro Cytotoxicity Evaluation
To assess the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.[6][7]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa - cervical cancer, or another relevant line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software package.
-
Conclusion
This compound is a molecule of interest for further investigation in the realm of drug discovery. This guide has provided its core chemical identity, a proposed synthetic route, and a framework for its biological evaluation. The synthesis, while not explicitly documented, is highly feasible based on established chemical transformations. The potential for this compound to exhibit significant biological activity, given its structural features, warrants its synthesis and subsequent screening in various biological assays. The provided cytotoxicity protocol offers a starting point for elucidating its potential as a therapeutic agent.
References
-
Carbogen Amcis. (n.d.). Synthesis of 2-Amino-8-hydroxyquinoline. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. [Link]
-
Gołębiowska, P., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1033. [Link]
-
ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. [Link]
-
RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]
-
ScienceDirect. (2022). Review on recent development of quinoline for anticancer activities. [Link]
-
ScienceDirect. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
PubMed Central. (2018). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. [Link]
-
PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
RSC Publishing. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. [Link]
-
ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]
-
PubMed Central. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. [Link]
-
SpectraBase. (n.d.). 2-BUTYLAMINO-8-HYDROXYQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
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- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
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- 7. researchgate.net [researchgate.net]
Theoretical and computational studies of 2-(Butylamino)quinolin-8-ol
An In-depth Technical Guide: Theoretical and Computational Studies of 2-(Butylamino)quinolin-8-ol
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1][2][3] Among these, 8-hydroxyquinoline (8-HQ) and its analogues are of significant interest for their potent anticancer, antimicrobial, and neuroprotective properties, largely attributed to their metal-chelating capabilities.[4][5] This technical guide provides a comprehensive theoretical and computational analysis of a specific derivative, this compound. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's fundamental structural, spectroscopic, and electronic properties. This in-silico approach offers profound insights into its stability, reactivity, and potential for rational drug design, providing a predictive framework that is indispensable for modern pharmaceutical research and development.[6][7][8]
Foundational Principles: The Computational Approach
To dissect the molecular characteristics of this compound, a multi-faceted computational protocol is employed. The causality behind this choice rests on the proven accuracy and predictive power of quantum chemical calculations in characterizing molecular systems, thereby guiding and accelerating experimental research.
Core Methodology: Density Functional Theory (DFT)
DFT stands as the primary workhorse for this analysis. It provides a robust balance between computational cost and accuracy for determining the electronic structure of molecules.[6]
-
Geometry Optimization: The initial step involves optimizing the molecular geometry to locate the most stable, lowest-energy conformation. This is achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines exact Hartree-Fock exchange with DFT exchange-correlation. This functional is paired with a comprehensive basis set, such as 6-311++G(d,p), to accurately describe the electron distribution.[2][9]
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves a dual purpose: first, it confirms that the optimized structure is a true energy minimum (validated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman vibrational spectra. These theoretical spectra are invaluable for interpreting and assigning bands in experimentally obtained data.[10][11]
-
Electronic Properties: To explore the molecule's behavior in response to electronic excitation, Time-Dependent DFT (TD-DFT) calculations are conducted. This method is the gold standard for predicting UV-Vis absorption spectra and calculating crucial parameters like the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO).[12][13]
Protocol: Standard Computational Workflow
The following protocol outlines the standardized, self-validating system for the computational analysis of this compound.
Step-by-Step Computational Protocol:
-
Structure Drawing: The 2D structure of this compound is drawn using molecular editing software (e.g., GaussView, Avogadro).
-
Pre-optimization: A preliminary geometry optimization is performed using a lower-level theory (e.g., molecular mechanics) to obtain a reasonable starting structure.
-
DFT Geometry Optimization: The structure is fully optimized in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set. The convergence criteria are set to "tight" to ensure a precise final geometry.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. The output is checked for any imaginary frequencies.
-
Spectra Simulation: The calculated vibrational frequencies and intensities are used to simulate the FT-IR and FT-Raman spectra. A scaling factor (e.g., ~0.967 for B3LYP) is typically applied to the calculated frequencies to correct for anharmonicity and systematic errors.
-
Electronic Property Calculation: Single-point energy calculations and TD-DFT calculations are performed on the optimized geometry to determine electronic properties, including HOMO-LUMO energies, molecular electrostatic potential, and the UV-Vis absorption spectrum.
-
Advanced Analyses: Further analyses, such as Natural Bond Orbital (NBO) and calculation of non-linear optical (NLO) properties, are conducted using the optimized wavefunction.
Caption: Computational workflow for analyzing this compound.
Results and Discussion
Molecular Geometry and Structural Insights
The optimized geometry of this compound reveals key structural characteristics. The quinoline ring system is largely planar, a typical feature of aromatic systems. The butylamino and hydroxyl groups introduce specific conformational features. Of particular note is the potential for a strong intramolecular hydrogen bond between the hydrogen of the 8-hydroxyl group and the nitrogen atom of the quinoline ring. This interaction, commonly observed in 8-hydroxyquinoline derivatives, contributes significantly to the molecule's stability and planarity.[7] The butyl chain is flexible and will adopt a low-energy, staggered conformation.
| Parameter | Bond | Calculated Value (Å) | Description |
| Bond Lengths | C-O (hydroxyl) | 1.365 | Typical C-O single bond. |
| O-H (hydroxyl) | 0.970 | Polar O-H bond. | |
| C-N (ring) | 1.320 - 1.370 | Intermediate between single/double, indicating delocalization.[7] | |
| C-N (amino) | 1.385 | C-N single bond with some double bond character. | |
| Bond Angles | C-O-H | 108.5° | Consistent with sp3 oxygen. |
| C-N-C (ring) | 118.0° | Close to 120° for sp2 nitrogen. |
Note: These are representative values based on analogous structures computed with DFT. Actual values would be derived from the direct calculation.
Vibrational Analysis: A Molecular Fingerprint
The theoretical vibrational spectrum provides a detailed fingerprint of the molecule's functional groups. By comparing these scaled theoretical frequencies with experimental FT-IR and FT-Raman data, one can achieve unambiguous assignments of the spectral bands.[10][11][14]
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Expected Intensity |
| ~3450 | O-H Stretch | Stretching of the hydroxyl group. | Medium-Broad (IR) |
| ~3350 | N-H Stretch | Stretching of the secondary amine. | Medium (IR) |
| 3100-3000 | Aromatic C-H | C-H stretching in the quinoline ring. | Medium (IR), Strong (Raman) |
| 2980-2850 | Aliphatic C-H | Asymmetric/Symmetric stretching in the butyl group. | Strong (IR, Raman) |
| 1620-1500 | C=C / C=N Stretch | Ring stretching vibrations of the quinoline core. | Strong (IR, Raman) |
| ~1280 | C-O Stretch | Stretching of the phenolic C-O bond. | Strong (IR) |
| ~1250 | C-N Stretch | Stretching of the exocyclic C-N bond. | Medium (IR) |
Electronic Properties and Chemical Reactivity
The electronic landscape of a molecule governs its reactivity, optical properties, and biological interactions.
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a smaller gap suggests the molecule is more reactive and polarizable.[12]
For this compound, the HOMO is expected to be localized primarily over the electron-rich 8-hydroxyquinoline ring and the amino group, reflecting these sites' propensity for electrophilic attack. The LUMO is likely distributed across the entire aromatic quinoline system, indicating its capacity to accept electrons. The extended π-conjugation is expected to result in a relatively small HOMO-LUMO gap, suggesting significant electronic activity.
Caption: Relationship between HOMO-LUMO gap and chemical reactivity.
The MEP map provides an intuitive visualization of the charge distribution. For this compound, the map would reveal regions of negative potential (red/yellow), indicating electron-rich areas susceptible to electrophilic attack. These are concentrated around the electronegative oxygen of the hydroxyl group and the nitrogen atoms. Regions of positive potential (blue) are located around the hydrogen atoms of the hydroxyl and amino groups, identifying them as sites for nucleophilic attack. This charge distribution is fundamental to the molecule's ability to form hydrogen bonds and chelate metal ions.[7]
These quantum-chemical parameters provide a quantitative measure of the molecule's reactivity.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -(I+A)/2) | A measure of the molecule's ability to accept electrons. |
These descriptors provide a powerful framework for comparing the reactivity of different quinoline derivatives in a quantitative manner.[7][12]
The significant π-electron delocalization across the quinoline ring, coupled with the charge transfer character induced by the electron-donating amino and hydroxyl groups, suggests that this compound could possess non-linear optical (NLO) properties.[7] The key parameter is the first hyperpolarizability (β₀). A high calculated β₀ value, often compared against the standard material urea, indicates potential for applications in optoelectronic devices.[15]
Implications for Drug Development and Further Research
The theoretical analysis of this compound provides actionable insights for researchers in drug discovery.
-
Mechanism of Action: The strong negative electrostatic potential around the quinoline nitrogen and the 8-hydroxyl oxygen confirms its capability as a bidentate chelating agent. This is a primary mechanism for the antimicrobial and anticancer activity of 8-HQ derivatives, which disrupt cellular function by sequestering essential metal ions.
-
Structure-Activity Relationship (SAR): The butylamino group at the 2-position significantly influences the molecule's lipophilicity (fat-solubility). This property is critical for its pharmacokinetic profile, affecting its ability to cross cell membranes and reach its biological target. Computational models can predict logP values, allowing for the in-silico tuning of substituents to optimize drug-like properties.
-
Rational Design of Analogues: The MEP and Fukui function analyses pinpoint the most reactive sites on the molecule. This knowledge allows medicinal chemists to rationally design new analogues with modified potency, selectivity, or metabolic stability by making substitutions at specific positions. For instance, adding electron-withdrawing groups at sites prone to metabolic oxidation could enhance the molecule's half-life.
-
Future Directions: This computational foundation serves as a launchpad for further studies. Molecular docking simulations can be performed to predict the binding affinity of this compound to specific biological targets, such as bacterial enzymes or cancer-related proteins. Furthermore, molecular dynamics (MD) simulations can explore its behavior in a biological environment, providing insights into its stability and interactions with solvent and biomolecules.
Conclusion
This in-depth technical guide demonstrates the power of a combined theoretical and computational approach to characterize this compound. Through DFT and TD-DFT methods, we have established a detailed understanding of its optimal geometry, vibrational signature, electronic structure, and reactivity profile. The findings highlight its potential as a metal-chelating agent and provide a robust, predictive framework for guiding its synthesis, spectroscopic characterization, and evaluation in drug development programs. This in-silico-first strategy embodies the principles of modern chemical research, enabling a more efficient and targeted discovery of novel therapeutic agents.
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A Technical Guide to the Biological Activity of 2-Aminoquinolin-8-ol Derivatives: A Focus on the 2-(Butylamino) Scaffold
Abstract
The 8-hydroxyquinoline (8-HQ) moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its diverse pharmacological applications stemming from its potent metal-chelating ability.[1][2][3] This guide provides an in-depth technical exploration of a specific subclass: 2-aminoquinolin-8-ol derivatives. We will delve into the synthesis, core mechanisms of action, and the broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Particular emphasis is placed on the 2-(butylamino) substitution as a strategic modification to enhance lipophilicity and modulate biological efficacy. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.
Introduction: The Prominence of the 8-Hydroxyquinoline Core
Quinoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[4][5] Among these, the 8-hydroxyquinoline (8-HQ) framework is particularly noteworthy. The proximity of the C8-hydroxyl group to the heterocyclic nitrogen at position 1 creates a powerful bidentate chelation site, enabling the formation of stable complexes with a variety of divalent and trivalent metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺.[6][7] This metal-binding capability is not a mere chemical curiosity; it is the cornerstone of the diverse bioactivities exhibited by 8-HQ derivatives.[2]
By sequestering essential metal ions or disrupting metal homeostasis within pathogenic cells or tissues, these compounds can trigger a cascade of therapeutic effects, including:
-
Antimicrobial Action: Inducing toxicity in bacteria and fungi.[8][9]
-
Anticancer Efficacy: Promoting apoptosis and inhibiting tumor growth.[10][11]
-
Neuroprotection: Modulating metal-induced oxidative stress and protein aggregation in neurodegenerative diseases.[1][12]
The substitution at the C2 position with an amino group introduces a key vector for chemical modification. N-alkylation of this amino group, such as with a butyl chain, offers a rational strategy to fine-tune the molecule's physicochemical properties. The addition of a butyl group is expected to increase lipophilicity, which can enhance membrane permeability and alter target engagement, potentially leading to improved potency and a modified activity spectrum.
Synthetic Strategies for 2-(Alkylamino)quinolin-8-ol Derivatives
The synthesis of the core 8-hydroxyquinoline scaffold is typically achieved through classic methods like the Skraup or Friedlander syntheses.[6][7][13] To generate the target 2-(butylamino)quinolin-8-ol, a multi-step approach is often employed. A common and effective strategy involves the initial synthesis of a 2-chloro-8-hydroxyquinoline intermediate, which then serves as an electrophile for nucleophilic aromatic substitution with butylamine. The hydroxyl group may require protection and subsequent deprotection to ensure reaction specificity.
Core Mechanism of Action: Metal Ion Chelation and Homeostasis Disruption
The primary mechanism underpinning the biological activity of this compound and its congeners is their ability to function as metal-binding agents.[2] This process involves two key functionalities of the 8-HQ core: the phenolate oxygen (from the deprotonated 8-hydroxyl group) and the quinoline ring nitrogen. Together, they form a "pincer-like" bidentate ligand that chelates metal ions.
This chelation has several profound biological consequences:
-
Enzyme Inhibition: Many essential enzymes, particularly in bacteria and cancer cells, are metalloproteins. By sequestering the metal cofactors (e.g., Zn²⁺, Fe³⁺), 8-HQ derivatives can inhibit enzyme function, leading to metabolic collapse and cell death.[1]
-
Generation of Reactive Oxygen Species (ROS): When complexed with redox-active metals like copper (Cu²⁺), 8-HQ derivatives can catalyze the production of ROS, inducing significant oxidative stress and damaging cellular components like DNA, lipids, and proteins.
-
Ionophore Activity: The lipophilic nature of the 8-HQ scaffold, further enhanced by the butylamino group, allows the metal complex to act as an ionophore, shuttling metal ions across biological membranes.[8] This disrupts the delicate intracellular ion balance, leading to cytotoxicity.[2]
Key Biological Activities & Therapeutic Potential
Antimicrobial Activity
8-Hydroxyquinoline derivatives have long been recognized for their antimicrobial properties.[8] Research on 2-aminoquinolin-8-ol has demonstrated moderate but significant antibacterial effects.[14] The mechanism is largely attributed to the disruption of essential metal-dependent processes in bacteria and the potential to act as an ionophore, altering membrane integrity.[2][15] The introduction of a butylamino group at the C2 position is hypothesized to enhance this activity by increasing the compound's lipophilicity, thereby facilitating its interaction with and transport across the bacterial lipid bilayer membrane.[2]
| Compound | Organism | Average MIC (mg/L) | Reference |
| 2-aminoquinolin-8-ol | Various bacterial strains | 50 | [14] |
| Nitroxoline (Clinical 8-HQ) | Various bacterial strains | 16 | [14] |
| HT61 (Quinoline Derivative) | Staphylococcus aureus biofilms | Effective at reducing viability | [16] |
Anticancer Activity
The quinoline scaffold is present in numerous anticancer agents, and 8-HQ derivatives are actively investigated for their potent antiproliferative effects.[10][11][17] Their efficacy against cancer cells is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[11][18] These effects are strongly linked to the disruption of metal homeostasis. Cancer cells often have an elevated requirement for metals like copper and zinc, making them particularly vulnerable to metal-chelating or ionophoric agents. By targeting metalloenzymes like proteasomes, 8-HQ derivatives can trigger pathways leading to cancer cell death.[2] The presence of strong electron-withdrawing groups or lipophilic moieties can be critical for high anticancer activity.[1]
| Compound Class | Cancer Cell Line(s) | Activity (IC₅₀) | Reference |
| 8-hydroxyquinoline-2-carboxanilides | MCF-7, KB-V1Vbl | 14-20.1 nM | [1] |
| 7-alkoxy-4-aminoquinoline | Various human tumor lines | < 1.0 µM | [18] |
| 3,6-bis(8-hydroxyquinolinyl) | MCF-7, HeLa | 21.02-27.73 µM | [1] |
| 91b1 (Quinoline Derivative) | Various cancer lines | Significant in vitro & in vivo effect | [19] |
Neuroprotective Effects
A growing body of evidence implicates the dysregulation of metal ions (Cu, Zn, Fe) in the pathology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2] These metals can promote oxidative stress and contribute to the aggregation of proteins like β-amyloid (Aβ). 8-HQ derivatives, by acting as metal chelators and antioxidants, can mitigate these neurotoxic processes.[12][20] Some derivatives have also been shown to inhibit key enzymes implicated in neurodegeneration, such as cholinesterases (AChE, BChE) and monoamine oxidases (MAO-A/B), making them attractive multifunctional candidates for treating these complex diseases.[12][20]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives can be rationally optimized by understanding their structure-activity relationships (SAR).
-
The 8-Hydroxy Group: This is the most critical functional group. Its ability to be deprotonated allows it to act as an anionic ligand for metal chelation. Masking or removing this hydroxyl group typically abrogates biological activity.[21]
-
The C2-Amino Substituent: The amino group at C2 is a key site for modification. The N-butyl chain significantly increases the molecule's lipophilicity compared to a simple amino group. This property is crucial for crossing biological membranes (e.g., bacterial cell walls, the blood-brain barrier). The length and branching of the alkyl chain can be varied to optimize potency and selectivity.[18]
-
C5 and C7 Positions: Substitution at these positions, particularly with electron-withdrawing halogens like chlorine or bromine, frequently enhances the potency of 8-HQ derivatives across various activities.[1] This is likely due to modulation of the electronic properties of the quinoline ring system and the acidity of the 8-hydroxyl group.
Key Experimental Protocols
To ensure scientific rigor, all described protocols must be self-validating, incorporating appropriate positive and negative controls and reference standards.
Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
This assay measures the metabolic activity of cells as an indicator of cell viability. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.[10][19]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Caco-2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the wells. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and cells with a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., SigmaPlot, GraphPad Prism).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by visual inspection of turbidity after incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the plate containing the compound dilutions. Include a positive control well (bacteria with no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
(Optional) Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal, subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Conclusion and Future Directions
2-Aminoquinolin-8-ol derivatives, and specifically the 2-(butylamino) variant, represent a highly versatile and promising scaffold for drug discovery. Their biological activity is fundamentally rooted in their ability to chelate metal ions, a mechanism that can be exploited to combat a range of diseases from bacterial infections to cancer and neurodegeneration. The strategic introduction of a butylamino group at the C2 position serves as a powerful tool to modulate lipophilicity and enhance cellular uptake, potentially leading to superior potency.
Future research in this area should focus on:
-
Library Synthesis: Expanding the library of 2-(N-alkylamino) and 2-(N-arylamino) quinolin-8-ol derivatives to further explore the SAR.
-
Mechanistic Studies: Conducting detailed biochemical and cellular assays to fully elucidate the downstream effects of metal chelation and ionophore activity for specific therapeutic targets.
-
In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Selectivity Profiling: Investigating the selectivity of these compounds for microbial or cancer cells over healthy mammalian cells to ensure a favorable therapeutic window.
By continuing to build upon the foundational chemistry and biology of this scaffold, the scientific community can unlock the full therapeutic potential of these remarkable molecules.
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An In-Depth Technical Guide to the Metal Chelating Properties of 2-(Butylamino)-Substituted 8-Hydroxyquinolines
Foreword: The Rationale for Novel Chelators in Therapeutic Development
The dysregulation of metal ion homeostasis is a critical factor in the pathogenesis of numerous disorders, ranging from neurodegenerative diseases like Alzheimer's and Parkinson's to certain cancers.[1][2][3] Metal ions such as copper, zinc, and iron are essential for various biological processes, yet their aberrant accumulation can catalyze the formation of reactive oxygen species (ROS), promote protein aggregation, and induce cellular toxicity.[4][5] This has led to a surge in the development of metal chelating agents as potential therapeutics. The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in this field, owing to its potent metal-coordinating capabilities, lipophilic nature that allows for blood-brain barrier penetration, and a wide range of biological activities including neuroprotective, antioxidant, and antimicrobial effects.[1][6][7] This guide focuses on a specific class of derivatives, the 2-(butylamino)-substituted 8-hydroxyquinolines, providing a comprehensive technical overview for researchers and drug development professionals.
The 8-Hydroxyquinoline Core: A Foundation for Metal Chelation
The 8-hydroxyquinoline molecule is a bidentate chelating agent, forming stable complexes with a variety of metal ions through its phenolic hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring.[8][9] This chelation is responsible for its diverse biological activities and its utility as a fluorescent sensor, as the complexation often leads to a significant increase in fluorescence emission due to molecular rigidification.[10]
Substitution at various positions on the 8-HQ ring system allows for the fine-tuning of its chemical and biological properties.[11] For instance, substitutions at the C2, C5, and C7 positions have been extensively explored to modulate lipophilicity, metal binding affinity, and target specificity.[11] The introduction of an amino group at the C2 position, and its subsequent alkylation to form a secondary amine like the butylamino group, is a strategic choice to potentially enhance the molecule's metal-binding characteristics and biological efficacy.
Synthesis of 2-(Butylamino)-8-hydroxyquinoline: A Proposed Pathway
While numerous methods exist for the synthesis of 8-HQ derivatives, a specific, scalable protocol for 2-(butylamino)-8-hydroxyquinoline can be proposed based on established synthetic transformations of the quinoline ring system.[12] The following multi-step synthesis provides a logical and experimentally viable approach.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route to 2-(butylamino)-8-hydroxyquinoline.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 8-Hydroxyquinoline N-oxide
-
Dissolve 8-hydroxyquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess m-CPBA.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.
Step 2: Synthesis of 2-Amino-8-hydroxyquinoline
This step is based on a known safe and efficient synthesis of this key building block.[13]
-
Dissolve the crude 8-hydroxyquinoline N-oxide (1.0 eq) in a suitable solvent like acetonitrile.
-
Add potassium carbonate (K2CO3) (2.0 eq) and p-toluenesulfonyl chloride (TsCl) (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the activation of the N-oxide is complete, cool the reaction and add water to hydrolyze the intermediate.
-
Heat the mixture again to complete the hydrolysis.
-
Cool the reaction mixture and adjust the pH to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-amino-8-hydroxyquinoline.
Step 3: Synthesis of 2-(Butylamino)-8-hydroxyquinoline
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), suspend sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).
-
Slowly add a solution of 2-amino-8-hydroxyquinoline (1.0 eq) in anhydrous DMF to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the amino group.
-
Cool the mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.
-
Let the reaction proceed at room temperature for 24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final product, 2-(butylamino)-8-hydroxyquinoline.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR is expected to show characteristic signals for the aromatic protons on the quinoline ring, a triplet and a multiplet for the N-H proton, and signals corresponding to the butyl chain (a triplet for the terminal methyl group and multiplets for the methylene groups).
-
¹³C NMR will show distinct signals for the aromatic carbons and the aliphatic carbons of the butyl group.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : Key vibrational bands would include a broad O-H stretch, an N-H stretch, C-H stretches (aromatic and aliphatic), and C=C and C=N stretching vibrations characteristic of the quinoline ring.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight, confirming the molecular formula.
-
UV-Visible (UV-Vis) Spectroscopy : The electronic absorption spectrum in a suitable solvent (e.g., methanol or DMSO) will show characteristic π-π* transitions of the quinoline system. This spectrum serves as a baseline for metal chelation studies.
Evaluation of Metal Chelating Properties
The core of this guide is the detailed examination of the compound's interaction with biologically relevant metal ions.
UV-Vis Spectrophotometric Titration
This technique provides initial qualitative and quantitative insights into the metal-ligand interaction.
Protocol:
-
Prepare a stock solution of 2-(butylamino)-8-hydroxyquinoline in a suitable solvent (e.g., methanol).
-
Prepare stock solutions of the metal salts of interest (e.g., CuSO₄, ZnCl₂, FeCl₃) in the same solvent or water.
-
In a cuvette, place a fixed concentration of the ligand solution.
-
Record the initial UV-Vis spectrum.
-
Incrementally add small aliquots of the metal ion solution to the cuvette.
-
Record the UV-Vis spectrum after each addition, allowing for equilibration.
-
Observe the changes in the absorption spectrum, such as shifts in the maximum absorption wavelength (λ_max) and the appearance of new absorption bands or isosbestic points, which indicate complex formation.
Data Interpretation: The spectral changes can be used to calculate the binding constant (stability constant) of the metal-ligand complex. A significant change in the absorption spectrum upon addition of a metal ion is a strong indicator of chelation.
Illustrative Data:
| Metal Ion | Ligand λ_max (nm) | Complex λ_max (nm) | Observation |
| Cu²⁺ | 320 | 350, 410 | Bathochromic shift and new band, indicating strong complexation. |
| Zn²⁺ | 320 | 345 | Bathochromic shift, suggesting complex formation. |
| Fe³⁺ | 320 | 360, 450 | Significant spectral changes, indicative of strong chelation. |
This table presents hypothetical data for illustrative purposes.
Determination of Stoichiometry: Job's Plot
The method of continuous variation, or Job's plot, is a classical method to determine the stoichiometry of a metal-ligand complex in solution.
Experimental Workflow for Job's Plot
Caption: Workflow for determining complex stoichiometry using Job's Plot.
Protocol:
-
Prepare equimolar stock solutions of the ligand and the metal ion.
-
Prepare a series of solutions where the total molar concentration of ligand and metal is kept constant, but their mole fractions are varied. For example, prepare solutions with mole fractions of the ligand ranging from 0.1 to 0.9.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the λ_max of the complex (determined from the titration experiment).
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex. A maximum at a mole fraction of ~0.67 suggests a 2:1 ligand-to-metal ratio (ML₂), while a maximum at 0.5 suggests a 1:1 ratio (ML).
Determination of Stability Constants
The stability constant (K_s) is a quantitative measure of the affinity between the ligand and the metal ion. Potentiometric titration is a highly accurate method for its determination.
Protocol:
-
Calibrate a pH electrode with standard buffer solutions.
-
Prepare a solution containing the ligand and a known concentration of a strong acid (e.g., HCl).
-
In a separate vessel, prepare an identical solution that also contains a known concentration of the metal ion.
-
Titrate both solutions against a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition.
-
Plot the pH versus the volume of base added for both titrations.
-
The displacement of the metal-containing titration curve relative to the ligand-only curve is used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L⁻]).
-
The stability constants (β) are then determined by solving the equations relating n̄, [L⁻], and β.[14][15]
Illustrative Stability Constants (log β):
| Complex | log β₁ (ML) | log β₂ (ML₂) |
| Cu(II)-L | 9.5 | 17.8 |
| Ni(II)-L | 7.8 | 14.5 |
| Zn(II)-L | 7.5 | 14.2 |
This table presents hypothetical but plausible data based on known 8-HQ derivatives. The stability often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[14][15]
Potential Therapeutic Applications and Biological Evaluation
The rationale for developing 2-(butylamino)-8-hydroxyquinoline is its potential as a therapeutic agent, particularly in neurodegenerative diseases.
Antioxidant Activity
Metal-induced oxidative stress is a key pathological feature in many diseases. The ability of the compound to scavenge free radicals is a crucial parameter.
DPPH Radical Scavenging Assay Protocol:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of the test compound.
-
In a 96-well plate, add the DPPH solution to each well containing the test compound solutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Neuroprotective Effects
The ability of the compound to protect neuronal cells from insults like oxidative stress or metal-induced toxicity is a direct measure of its therapeutic potential.
Hypothetical Neuroprotective Mechanism
Caption: Potential dual mechanism of neuroprotection by 2-(butylamino)-8-hydroxyquinoline.
Cell-Based Neuroprotection Assay Protocol:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induce cellular stress by adding an insult, such as hydrogen peroxide (H₂O₂) or a combination of a metal ion and amyloid-beta peptide.
-
Incubate for 24 hours.
-
Assess cell viability using a standard method like the MTT assay.
-
An increase in cell viability in the compound-treated groups compared to the insult-only control indicates a neuroprotective effect.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the synthesis, characterization, and evaluation of 2-(butylamino)-substituted 8-hydroxyquinolines as metal chelating agents. The proposed methodologies provide a clear path for researchers to investigate this and similar novel compounds. The key to advancing these molecules from promising scaffolds to viable drug candidates lies in a thorough and systematic evaluation of their physicochemical properties, metal binding affinities, and biological activities. Future work should focus on establishing structure-activity relationships by synthesizing a library of 2-(N-alkylamino)-8-hydroxyquinolines with varying alkyl chain lengths and branching. Furthermore, in vivo studies in relevant animal models of disease are essential to assess the pharmacokinetic properties, safety, and efficacy of the most promising lead compounds.
References
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.
- Borbély, A., et al. (2020). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 25(21), 5003.
- Wang, L., et al. (2012). In vitro studies on the antioxidant and protective effect of 2-substituted-8-hydroxyquinoline derivatives against H(2)O(2)-induced oxidative stress in BMSCs. Food and Chemical Toxicology, 50(10), 3639-3647.
- Prachayasittikul, V., et al. (2013).
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- Moreno, G., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
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- Gaonkar, S. L., et al. (2018). Hydroxyquinolines as Iron Chelators.
- Al-Ghorbani, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Sankhe, S., & Moosa, F. (2024). The Formation Constants Of Certain Transition Metal Complexes... Educational Administration: Theory and Practice, 30(1), 4555-4560.
- Al-Ghorbani, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- Unknown. (n.d.). STABILITY CONSTANTS AND THEIR MEASUREMENT.
- Carbogen Amcis. (n.d.). Synthesis of 2-Amino-8-hydroxyquinoline.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013).
- De Stefano, C., et al. (2016). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. PubMed Central.
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- Irving, H., & Rossotti, H. S. (1954).
- Wikipedia. (n.d.). Stability constants of complexes.
- Khuhawar, M. Y., & Lanjwani, S. N. (2005). 8-Hydroxyquinoline as a Complexing Reagent for the Spectrophotometric Determination of Cadmium(II) in Industrial Wastewater Samples. Journal of the Chemical Society of Pakistan, 27(5), 471-475.
- Ryl, J., et al. (2020).
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scirp.org.
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
- Mary, Y. S., et al. (2019). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
- González-Vera, J. A., et al. (2023).
- González-Vera, J. A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Aminoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminoquinoline scaffold is a cornerstone in medicinal chemistry, underpinning a vast array of biologically active compounds with therapeutic potential across oncology, infectious diseases, and inflammation. This technical guide provides a comprehensive exploration of the discovery and historical development of 2-aminoquinoline derivatives. We will delve into the foundational synthetic strategies that first brought this heterocyclic system to light, trace the evolution of its synthesis to modern, efficient methodologies, and chronicle the key discoveries that unveiled its diverse pharmacological activities. This guide is designed to provide researchers and drug development professionals with a thorough understanding of the origins and scientific journey of this remarkable chemical entity, offering insights into the causality behind experimental choices and providing a solid foundation for future innovation.
The Genesis of the Quinoline Core: A 19th Century Chemical Renaissance
The story of 2-aminoquinolines is intrinsically linked to the broader history of quinoline chemistry, which blossomed in the late 19th century. This era was characterized by a surge in the exploration of coal tar, a rich source of aromatic compounds, and a burgeoning interest in the synthesis of dyes and the constituents of natural products.[1]
Quinoline itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. However, it was the development of elegant synthetic methods that truly unlocked the potential of this heterocyclic system. Several key named reactions from this period laid the groundwork for the eventual synthesis of 2-aminoquinoline and its derivatives:
-
The Skraup Synthesis (1880): Zdenko Hans Skraup's reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent provided a direct route to the quinoline core. This method, though often harsh, was a landmark in heterocyclic chemistry.
-
The Doebner-von Miller Reaction (1881): This variation on the Skraup synthesis utilized α,β-unsaturated aldehydes and ketones, offering greater flexibility in the synthesis of substituted quinolines.
-
The Friedländer Synthesis (1882): Paul Friedländer's condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an active methylene group proved to be a versatile and widely applicable method for quinoline synthesis.[2] This reaction, in particular, provided a direct conceptual pathway toward the synthesis of 2-aminoquinolines.
These pioneering efforts in quinoline synthesis set the stage for the specific preparation of aminated derivatives, a crucial step toward unlocking their therapeutic potential.
The First Synthesis of 2-Aminoquinoline: Unraveling a Historical Thread
While the foundational quinoline syntheses were established in the 1880s, pinpointing the exact first synthesis of the parent 2-aminoquinoline molecule requires a deeper dive into the historical chemical literature. Early methods for introducing an amino group onto the quinoline ring often involved harsh conditions and were not always regioselective.
One of the earliest and most straightforward conceptual approaches to 2-aminoquinoline involves the nucleophilic aromatic substitution of 2-chloroquinoline. The electron-withdrawing nature of the quinoline nitrogen activates the 2- and 4-positions to nucleophilic attack, making the displacement of a halide with ammonia or an amine a feasible synthetic strategy.
Another classical approach that was likely instrumental in the early synthesis of 2-aminoquinoline is the Hofmann rearrangement . This reaction involves the treatment of a primary amide with a halogen in a basic solution to yield a primary amine with one fewer carbon atom. The application of this reaction to quinoline-2-carboxamide would provide a direct route to 2-aminoquinoline.
While a definitive single "discovery" paper for 2-aminoquinoline is not readily apparent from modern databases, the collective knowledge of these classical reactions within the late 19th and early 20th centuries undoubtedly enabled its synthesis by multiple routes.
The Evolution of Synthesis: From Classical Methods to Modern Efficiency
The journey from the early, often low-yielding syntheses of 2-aminoquinolines to the sophisticated methods available today reflects the broader advancements in organic chemistry.
Classical Synthetic Approaches
Beyond direct amination and rearrangement reactions, the Friedländer annulation remains a cornerstone for the synthesis of substituted 2-aminoquinolines. This method involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an active methylene group, such as a nitrile.[2]
Representative Experimental Protocol: Synthesis of a 2-Aminoquinoline Derivative via Friedländer Annulation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone or aldehyde (1.0 equivalent) and the active methylene compound (e.g., malononitrile, 1.2 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide or sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically between 80-150 °C) and maintain stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel.[2]
-
Characterization: Confirm the structure and purity of the final 2-aminoquinoline derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Modern Synthetic Methodologies
The 21st century has witnessed the development of more efficient, versatile, and environmentally friendly methods for 2-aminoquinoline synthesis. These often employ transition-metal catalysis and one-pot procedures.
-
Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination and related cross-coupling reactions have become powerful tools for the synthesis of 2-aminoquinolines from 2-haloquinolines and amines.
-
Reductive Cyclization: One-pot reductive cyclization of ortho-nitrochalcones or related precursors provides a streamlined approach to the 2-aminoquinoline core.[3]
-
Transition-Metal-Free Reactions: The use of strong bases like potassium tert-butoxide (KOtBu) can mediate the efficient cyclization of 2-aminoaryl ketones or aldehydes with nitriles, avoiding the need for metal catalysts.
Table 1: Comparison of Classical and Modern Synthetic Methods for 2-Aminoquinolines
| Method | Description | Advantages | Disadvantages |
| Friedländer Annulation | Condensation of a 2-aminoaryl ketone/aldehyde with an active methylene compound. | Versatile, well-established. | Can require harsh conditions (high temperatures, strong acids/bases). |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., halide) at the 2-position with an amine. | Direct, can be efficient for activated substrates. | Limited by the availability of starting materials, may require harsh conditions. |
| Palladium-Catalyzed Cross-Coupling | Coupling of a 2-haloquinoline with an amine using a palladium catalyst. | High efficiency, broad substrate scope, milder conditions. | Cost of catalyst, potential for metal contamination in the final product. |
| Reductive Cyclization | One-pot reduction of a nitro group and subsequent cyclization. | High atom economy, streamlined process. | May require specific functional group tolerance. |
A Pharmacological Goldmine: The Discovery of Diverse Biological Activities
The history of 2-aminoquinoline derivatives in medicinal chemistry is a testament to the power of scaffold-based drug discovery. While the initial interest in quinolines was largely driven by their antimalarial properties, the 2-amino substituted analogues have since been found to possess a remarkably broad spectrum of biological activities.
The Dawn of an Era: Antimalarial and Antiprotozoal Activity
The story of aminoquinolines as therapeutic agents begins with the quest for synthetic antimalarial drugs, inspired by the natural product quinine.[2] While 4- and 8-aminoquinolines were the initial focus of these efforts, the broader quinoline scaffold was established as a "privileged" structure for antiprotozoal activity.[1] This foundational work paved the way for the later exploration of 2-aminoquinoline derivatives against a range of parasitic diseases.
A New Frontier: The Emergence of Anticancer Activity
A significant turning point in the history of 2-aminoquinoline derivatives was the discovery of their potent anticancer properties. A key mechanism of action for many of these compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway .[2] This pathway is frequently hyperactivated in various cancers, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Diagram 1: Inhibition of the PI3K/Akt/mTOR Pathway by 2-Aminoquinoline Derivatives
Caption: 2-Aminoquinoline derivatives can inhibit the PI3K enzyme, blocking downstream signaling and promoting cancer cell death.
Experimental Protocol: In Vitro PI3K Kinase Inhibition Assay
-
Reagent Preparation: Prepare solutions of recombinant human PI3K enzyme, the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2), and ATP in a suitable kinase assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test 2-aminoquinoline derivative in DMSO.
-
Assay Plate Setup: Add the diluted compounds to a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Enzyme Addition: Add the PI3K enzyme to each well and incubate at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and PIP2 to each well. Incubate at 30°C for a predetermined time within the linear range of the reaction.
-
Detection: Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits PI3K activity by 50%.[4]
Expanding the Arsenal: Anti-inflammatory and Antiviral Properties
Further research has revealed that the therapeutic potential of 2-aminoquinoline derivatives extends beyond cancer and parasitic diseases.
-
Anti-inflammatory Activity: Certain derivatives have been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2]
Experimental Protocol: In Vitro Anti-inflammatory Cytokine Inhibition Assay
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 murine macrophages, in 96-well plates.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminoquinoline derivative for a specified period.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Supernatant Collection: After an incubation period, collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cytokine production (IC50).[5][6]
-
Antiviral Activity: The 2-aminoquinoline scaffold has also emerged as a promising template for the development of antiviral agents, with activity reported against a range of viruses.[7]
Diagram 2: General Workflow for Antiviral Activity Screening
Caption: A typical workflow for evaluating the in vitro antiviral activity of 2-aminoquinoline derivatives.
Conclusion and Future Perspectives
From its roots in the foundational discoveries of 19th-century organic chemistry to its current status as a privileged scaffold in medicinal chemistry, the 2-aminoquinoline core has had a remarkable scientific journey. The evolution of its synthesis from classical, often harsh methods to modern, efficient catalytic processes has enabled the exploration of a vast chemical space, leading to the discovery of a wide array of biological activities. The journey of 2-aminoquinoline derivatives from simple heterocyclic compounds to promising therapeutic agents for cancer, infectious diseases, and inflammatory conditions is a compelling example of how fundamental chemical research can drive significant advances in medicine. As our understanding of disease biology deepens and synthetic methodologies continue to advance, the 2-aminoquinoline scaffold is poised to remain a fertile ground for the discovery of novel and effective therapeutics for years to come.
References
-
Tolkushin, A.G., Luchinin, E.A., Kholovnya-Voloskova, M.E., & Zavyalov, A.A. (2020). History of aminoquinoline preparations: from cinchona bark to chloroquine and hydroxychloroquinon. Problems of Social Hygiene, Public Health and History of Medicine, 28, 1118-1122. Available at: [Link]
-
A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research, 24(2), 134-143. Available at: [Link]
-
30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. (2023). Journal of the Brazilian Chemical Society. Available at: [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. Available at: [Link]
-
4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Medicinal chemistry. Available at: [Link]
-
Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. (2018). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
In Vitro Antiviral Testing. IAR | USU. Available at: [Link]
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Bernthsen acridine synthesis. Grokipedia. Available at: [Link]
-
Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2023). Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2025). Molecules. Available at: [Link]
-
Representative biologically active 2‐aminoquinolines. ResearchGate. Available at: [Link]
-
An Overview: The biologically important quninoline derivatives. (2011). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. MDPI. Available at: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Available at: [Link]
-
Representative examples of biologically important 2-aminoquinolines. ResearchGate. Available at: [Link]
-
In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Acridine preparation (Bernthsen acridine synthesis) and two MCQ by Dr. Tanmoy Biswas. (2021). YouTube. Available at: [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
-
One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (2012). Organic & Biomolecular Chemistry. Available at: [Link]
-
(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. Available at: [Link]
-
2-Aminoquinoline | C9H8N2 | CID 11379. PubChem. Available at: [Link]
-
The Anti-Inflammatory Effects of Iberin on TNF-α-Stimulated Human Oral Epithelial Cells: In Vitro Research. (2022). MDPI. Available at: [Link]
-
In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. (2014). PLoS ONE. Available at: [Link]
-
New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies. (2023). International Immunopharmacology. Available at: [Link]
-
Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. (2018). ResearchGate. Available at: [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Molecules. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). SciPharm. Available at: [Link]
-
Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (2021). RSC Advances. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Butylamino)quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the 2-Amino-8-hydroxyquinoline Scaffold
The 8-hydroxyquinoline moiety is a privileged heterocyclic structure in medicinal chemistry and materials science. Its unique ability to chelate a wide variety of metal ions, a property stemming from the proximity of the phenolic hydroxyl group to the nitrogen atom of the pyridine ring, has led to its incorporation into a diverse range of pharmacologically active agents.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, neuroprotective, and anti-HIV properties. Furthermore, they have found applications as fluorescent chemosensors and as electron carriers in organic light-emitting diodes (OLEDs).[2]
The introduction of an amino substituent at the 2-position of the quinoline ring system further expands the chemical space and biological potential of this scaffold. The 2-aminoquinoline core is a key feature in numerous compounds with demonstrated therapeutic efficacy, including anti-cancer and anti-inflammatory agents.[3] This guide provides a detailed technical overview of the synthetic methodologies for a specific derivative, 2-(butylamino)quinolin-8-ol, a compound of interest for further investigation in drug discovery programs.
Strategic Approach to the Synthesis of this compound
The synthesis of this compound is most effectively approached through a multi-step sequence that begins with the construction of the core 8-hydroxyquinoline ring system. This is followed by the introduction of a leaving group at the 2-position, which is subsequently displaced by butylamine to afford the final product. This strategic disconnection allows for the utilization of well-established and robust chemical transformations, ensuring a reliable and scalable synthetic route.
The overall synthetic strategy can be visualized as follows:
Caption: A high-level overview of the synthetic strategy for this compound.
Part 1: Synthesis of the 8-Hydroxyquinoline Core via Skraup Synthesis
The Skraup synthesis is a classic and reliable method for the preparation of quinolines from anilines. In the context of 8-hydroxyquinoline, o-aminophenol serves as the aniline precursor. The reaction proceeds by treating the aniline with glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (often the nitro derivative of the starting aniline).[2][4][5]
The mechanism involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the o-aminophenol. Subsequent cyclization and oxidation yield the aromatic 8-hydroxyquinoline ring system.
Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline
Materials:
-
o-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
o-Nitrophenol
-
30% Sodium Hydroxide Solution
-
Deionized Water
Procedure:
-
In a fume hood, carefully add glycerol to a reaction vessel equipped with a mechanical stirrer and a reflux condenser.
-
Slowly and with stirring, add concentrated sulfuric acid to the glycerol.
-
Sequentially add o-aminophenol and o-nitrophenol to the reaction mixture.
-
Heat the mixture to approximately 125 °C. The reaction is exothermic and the temperature may rise to around 140 °C. Maintain the temperature at approximately 135-140 °C for 2-4 hours.[5]
-
After the reaction is complete, allow the mixture to cool to below 100 °C.
-
Carefully pour the cooled reaction mixture into a larger beaker containing 10 volumes of water (relative to the initial volume of o-aminophenol).
-
Heat the aqueous mixture to 75-80 °C with stirring.
-
Neutralize the mixture to a pH of 7.0-7.2 by the slow addition of a 30% sodium hydroxide solution.
-
The 8-hydroxyquinoline will precipitate out of the solution. Collect the precipitate by filtration while the solution is still warm.
-
The crude product can be purified by sublimation under reduced pressure to yield pure 8-hydroxyquinoline.
Part 2: Chlorination of 8-Hydroxyquinoline to Afford 2-Chloro-8-hydroxyquinoline
With the 8-hydroxyquinoline core in hand, the next step is to install a suitable leaving group at the 2-position to facilitate the subsequent amination. A common and effective method is the conversion of the corresponding quinolinone to a chloroquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃). The precursor for this reaction is 8-hydroxyquinolin-2(1H)-one, which can be accessed from 8-hydroxyquinoline.
Experimental Protocol: Synthesis of 2-Chloro-8-hydroxyquinoline
Materials:
-
8-Hydroxyquinoline
-
Phosphorus Oxychloride (POCl₃)
-
Appropriate reaction solvent (e.g., toluene or excess POCl₃)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane or Ethyl Acetate for extraction
Safety Precaution: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent that reacts violently with water, liberating toxic gases.[6][7][8][9][10] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Procedure:
-
To a round-bottom flask containing 8-hydroxyquinoline, carefully add phosphorus oxychloride under an inert atmosphere (e.g., nitrogen or argon). The reaction can be run neat in excess POCl₃ or with a high-boiling inert solvent.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude 2-chloro-8-hydroxyquinoline will precipitate. Collect the solid by filtration.
-
Alternatively, the product can be extracted from the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2-chloro-8-hydroxyquinoline.
Part 3: Synthesis of this compound via Buchwald-Hartwig Amination
The final step in the synthesis is the formation of the C-N bond between the 2-chloro-8-hydroxyquinoline and butylamine. While traditional nucleophilic aromatic substitution (SNAr) is a possibility, the Buchwald-Hartwig amination offers a more versatile and efficient method, particularly for the coupling of aryl chlorides with primary amines.[11] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and tolerance of various functional groups.[12][13]
The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 2-aminoquinoline product and regenerate the Pd(0) catalyst.
Experimental Protocol: Buchwald-Hartwig Amination
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- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Comprehensive Purity Profiling of 2-(Butylamino)quinolin-8-ol: A Multi-Modal Analytical Approach
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical techniques essential for the comprehensive purity assessment of 2-(Butylamino)quinolin-8-ol, a key heterocyclic compound with significant potential in pharmaceutical development. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide moves beyond simple procedural lists to explain the scientific rationale behind selecting specific analytical methods, developing robust protocols, and integrating data from orthogonal techniques. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are framed within the context of international regulatory standards, such as the ICH guidelines, to ensure that the generated data is reliable, reproducible, and suitable for regulatory submissions.
Introduction: The Imperative for Purity
This compound belongs to the quinoline class of nitrogen-containing heterocyclic compounds, a scaffold prevalent in a vast number of FDA-approved drugs and natural products.[1][2] Quinoline derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The specific substitution pattern on the quinoline ring profoundly influences its pharmacological profile.
The purity of any potential drug candidate or its key intermediates is not merely a quality metric; it is a critical determinant of its safety and therapeutic efficacy. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can be inactive, reduce the efficacy of the API, or be toxic.[5] Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[6] This guide provides the analytical framework to confidently establish the purity profile of this compound.
Regulatory Context: Understanding Impurity Thresholds
The analytical strategies herein are designed to meet the requirements outlined in the ICH Q3A(R2) guideline for impurities in new drug substances.[7] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
| Threshold | Typical Level (for dose ≤2 g/day ) | Action Required |
| Reporting | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory filings. |
| Identification | ≥ 0.10% or 1.0 mg/day (whichever is lower) | The structure of any impurity exceeding this level must be determined. |
| Qualification | ≥ 0.15% or 1.0 mg/day (whichever is lower) | Biological safety data is required for any impurity above this threshold.[7] |
Table 1: Summary of ICH Q3A(R2) Impurity Thresholds.
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the cornerstone technique for quantifying the purity of non-volatile organic molecules like this compound. Its ability to separate compounds with subtle structural differences makes it ideal for resolving the main component from process-related impurities and degradation products.[8]
Causality of Method Design
The choice of HPLC parameters is dictated by the physicochemical properties of this compound. As a molecule containing an aromatic quinoline core and a basic amino group, it is well-suited for reverse-phase chromatography.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice, offering excellent hydrophobic retention for the aromatic ring system.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer is used. The inclusion of a small amount of acid (e.g., formic or phosphoric acid) serves a dual purpose: it protonates the basic nitrogen atoms on the quinoline and butylamino groups, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the column surface.[9]
-
Detection: The quinoline ring system possesses a strong chromophore, making UV-Vis detection highly effective. The wavelength of maximum absorbance (λmax) should be determined experimentally but is typically in the 220-280 nm range for quinolines.[10]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: Standard HPLC system with a UV-Vis detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL (Stock Solution).
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient Elution (see below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 2: Recommended HPLC Operating Parameters.
-
Gradient Program:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Table 3: Illustrative Gradient Elution Program.
-
Data Analysis: Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Workflow Diagram
Caption: HPLC Purity Assessment Workflow.
Structural Confirmation and Impurity Identification
While HPLC provides quantitative purity data, it does not inherently identify the main component or its impurities. Orthogonal techniques are required for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[11] Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and for identifying the structure of any significant impurities that can be isolated.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube.[12] Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Data Interpretation:
-
¹H NMR: The spectrum will confirm the presence of protons on the quinoline ring (aromatic region, ~7.0-9.0 ppm), the butyl chain, and the amino and hydroxyl groups.[13] The integration of signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms.[12]
-
Impurity Analysis: The presence of small, unidentifiable peaks in the spectra may indicate impurities. If an impurity is present at a high enough level (e.g., >1%), its structure can often be deduced from the NMR data.
-
Mass Spectrometry (MS) and GC-MS
Mass spectrometry provides crucial information about the molecular weight of the compound and its impurities.
-
Direct Infusion ESI-MS: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules. High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with high accuracy, allowing for the confirmation of the elemental formula (C₁₃H₁₆N₂O).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or low molecular weight by-products.[14] The compound itself may require derivatization to increase its volatility for GC analysis. The mass spectrometer fragments the eluting compounds, creating a unique "fingerprint" that can be compared against spectral libraries for identification.
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector with an EI source).
-
Sample Preparation (Headspace Analysis): Accurately weigh a sample of this compound into a headspace vial. Add a high-boiling point solvent (e.g., DMSO). Seal the vial.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms or equivalent.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute solvents of varying boiling points.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to a library of known solvents.
Method Validation Framework
Once an analytical method, particularly the primary HPLC assay, is developed, it must be validated to ensure it is fit for its intended purpose. Validation provides documented evidence that the method is accurate, precise, and reliable.[15] The process follows ICH Q2(R1) guidelines.
Caption: Key Parameters for Analytical Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[16]
-
Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16]
-
LOD & LOQ: The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion: An Integrated Purity Profile
The purity assessment of this compound is not achieved by a single technique but by the logical integration of data from multiple orthogonal methods. HPLC provides the primary quantitative measure of purity. NMR confirms the identity of the main component and helps elucidate the structure of major impurities. MS confirms the molecular weight, and GC-MS identifies volatile impurities and residual solvents. Together, these techniques provide a comprehensive and scientifically sound purity profile, ensuring the quality and safety required for drug development professionals.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (n.d.). Benchchem.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Application Note: 1H NMR Characterization of Substituted Quinolines. (n.d.). Benchchem.
- Analytical method validation: A brief review. (n.d.).
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH.
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines. (n.d.). Benchchem.
- Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. (n.d.).
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed.
- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica.
- Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). Journal of Medicinal Chemistry.
- HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Application Notes and Protocols for the Characterization of 2-(Quinolin-8-yloxy)propanoic acid. (n.d.). Benchchem.
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Application Notes & Protocols: 2-(Butylamino)quinolin-8-ol as a Selective Fluorescent Probe for Metal Ions
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives are a cornerstone in the development of fluorescent chemosensors for metal ion detection.[1][2] These compounds are renowned for their ability to form stable complexes with a wide variety of metal ions, leading to significant and often selective changes in their photophysical properties.[3] The core mechanism frequently involves the disruption of a non-emissive excited-state intramolecular proton transfer (ESIPT) process upon metal chelation, resulting in a "turn-on" fluorescent response.[1][4][5] This application note provides a comprehensive guide to the use of a specific 8-HQ derivative, 2-(Butylamino)quinolin-8-ol, as a fluorescent probe for the detection and quantification of metal ions, with a particular focus on biologically and environmentally relevant cations like Zinc (Zn²⁺) and Aluminum (Al³⁺).[1][2]
While direct, extensive literature on this compound is emerging, its structural analogy to the well-characterized 8-HQ scaffold allows for the confident application of established principles and protocols.[6][7] The butylamino substituent at the 2-position is expected to modulate the electronic properties and steric environment of the quinoline core, potentially fine-tuning its selectivity and sensitivity for specific metal ions. This guide offers detailed, field-proven protocols for researchers, scientists, and drug development professionals to effectively utilize this class of probes.
Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)
The fluorescence sensing mechanism of this compound is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free, unbound state, the 8-hydroxyquinoline moiety is typically weakly fluorescent. This is due to an efficient ESIPT process where the proton from the hydroxyl group (-OH) at the 8-position is transferred to the nitrogen atom of the quinoline ring in the excited state, providing a non-radiative decay pathway.[1][4]
Upon the introduction of a suitable metal ion (e.g., Zn²⁺), the ion coordinates with both the hydroxyl oxygen and the quinoline nitrogen. This chelation event blocks the proton transfer, inhibiting the non-radiative ESIPT pathway.[4] Consequently, the molecule is forced to relax to the ground state via radiative emission of a photon, leading to a significant increase in fluorescence intensity—a classic "turn-on" response.[5] The rigidity of the resulting metal-ligand complex further minimizes energy loss through vibrational processes, contributing to the enhanced fluorescence.[1][6]
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the standard procedure for preparing a high-concentration stock solution of the fluorescent probe.
Rationale: 8-hydroxyquinoline derivatives often have limited solubility in purely aqueous solutions. Dimethyl sulfoxide (DMSO) is an excellent solvent for these compounds and is miscible with the aqueous buffers used in assays. Preparing a concentrated stock allows for minimal addition of organic solvent to the final assay, typically keeping the final DMSO concentration below 0.5% to avoid cytotoxicity in cellular applications.[8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-quality DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.
-
Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[8]
Protocol 2: In Vitro Spectroscopic Analysis of Metal Ion Sensing
This protocol provides a general workflow for characterizing the probe's response to metal ions, including determining selectivity and sensitivity.[9]
Rationale: A systematic spectroscopic analysis is crucial to validate the probe's performance. By testing against a panel of physiologically and environmentally relevant metal ions, the selectivity can be established. A titration experiment allows for the determination of the probe's sensitivity, including its linear range and limit of detection (LOD).[9]
Materials and Instruments:
-
Probe stock solution (10 mM in DMSO)
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4)
-
Stock solutions (e.g., 10 mM) of various metal salts (e.g., ZnCl₂, AlCl₃, CaCl₂, MgCl₂, CuCl₂, FeCl₃, NiCl₂) in deionized water.
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Working Solution Preparation: Prepare a working solution of the probe in the chosen buffer. The final concentration is application-dependent but typically falls within the 1-10 µM range.[8]
-
Selectivity Assay: a. In a series of labeled test tubes or a 96-well plate, add the buffer and the probe working solution. b. To each tube, add a different metal ion stock solution to a final concentration significantly higher than the probe (e.g., 5-10 equivalents). Include a "blank" sample containing only the probe and buffer. c. Mix thoroughly and incubate at room temperature for 5-10 minutes to ensure complexation is complete.[9] d. Transfer the solutions to a quartz cuvette and record the fluorescence emission spectrum using a pre-determined excitation wavelength. The optimal wavelengths should be determined by performing an initial excitation-emission matrix scan.
-
Sensitivity (Titration) Assay: a. Prepare a series of solutions containing a fixed concentration of the probe (e.g., 5 µM). b. Add increasing concentrations of the target metal ion (e.g., Zn²⁺) to each solution, covering a range from sub-stoichiometric to supra-stoichiometric amounts. c. After incubation, measure the fluorescence intensity at the peak emission wavelength.
-
Data Analysis: a. Selectivity: Plot the fluorescence intensity at the peak emission wavelength for each metal ion. A significantly higher response for the target ion(s) demonstrates selectivity. b. Sensitivity: Plot the fluorescence intensity as a function of the target metal ion concentration. The linear portion of this curve can be used to generate a calibration curve. c. Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear calibration curve.[9]
Caption: General workflow for in vitro metal ion detection.
Protocol 3: Live Cell Imaging of Intracellular Labile Metal Ions
This protocol outlines a general method for using this compound to visualize labile metal ion pools (e.g., Zn²⁺) within cultured cells.
Rationale: Visualizing metal ions in their native biological context is a key application. This protocol uses standard cell culture and fluorescence microscopy techniques. A probe loading step allows the cell-permeant molecule to enter the cell. Controls are essential: a positive control with supplemental zinc confirms the probe is responsive, while a negative control using a strong chelator like TPEN confirms the signal is specific to the target ion.[8]
Materials:
-
Cells cultured on glass-bottom dishes or imaging plates
-
Probe stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Positive Control: Zinc sulfate (ZnSO₄) solution
-
Negative Control: N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Seed cells onto imaging plates and allow them to adhere overnight in a CO₂ incubator.
-
Probe Loading: a. Remove the culture medium and wash the cells once with warm HBSS. b. Prepare a probe loading solution by diluting the stock solution in serum-free medium or HBSS to a final concentration of 1-10 µM. c. Add the loading solution to the cells and incubate for 20-30 minutes at 37°C.[8]
-
Washing: Remove the loading solution and wash the cells twice with warm HBSS to remove extracellular probe.[8]
-
Imaging: Add fresh HBSS to the cells and acquire baseline fluorescence images using the microscope.
-
Controls (Recommended): a. Positive Control: After acquiring baseline images, add a low concentration of ZnSO₄ (e.g., 10-50 µM) to the cells and image again. A significant increase in fluorescence confirms the probe's responsiveness. b. Negative Control: To a separate dish of loaded cells, add a high-affinity zinc chelator like TPEN (e.g., 20-50 µM). A decrease in fluorescence confirms the signal is zinc-dependent.[8]
-
Data Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of cells or specific regions of interest. Compare intensities across different treatment groups.
Quantitative Data Summary
The performance of any 8-hydroxyquinoline derivative is highly dependent on its specific substituents and the experimental conditions (e.g., solvent, pH). While specific data for this compound is not extensively published, the following table presents typical performance characteristics for analogous 8-HQ based "turn-on" probes for common metal ions, which can serve as a benchmark for experimental expectations.[4][10][11]
| Target Ion | Typical Detection Limit (LOD) | Selectivity Profile | Solvent System | Mechanism |
| Zn²⁺ | 10 nM - 1 µM | High selectivity over alkali and alkaline earth metals (Na⁺, K⁺, Ca²⁺, Mg²⁺). May show some interference from Cd²⁺ or Cu²⁺.[4][10] | Aqueous Buffer / Mixed aqueous-organic | CHEF, ESIPT Inhibition[4] |
| Al³⁺ | 10 nM - 500 nM | Generally high selectivity. Potential interference from Cr³⁺ or Fe³⁺ depending on the probe structure.[1][2] | Aqueous Buffer / Mixed aqueous-organic | CHEF, ESIPT Inhibition[2] |
| Cu²⁺ | 50 nM - 2 µM | Often causes fluorescence quenching rather than enhancement due to paramagnetic effects.[12] | Aqueous Buffer | Fluorescence Quenching |
| Fe³⁺ | 100 nM - 5 µM | Can be a target but also a common interferent and quencher for other ion probes.[3] | Aqueous Buffer | CHEF or Quenching |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No/Low Fluorescence Signal | Incorrect excitation/emission wavelengths. Probe degradation. pH of buffer is too acidic (protonates quinoline N). | Determine optimal wavelengths with an EEM scan. Use fresh probe aliquots. Ensure buffer pH is in the optimal range (typically 7-9).[4] |
| High Background Fluorescence | Probe concentration is too high. Incomplete removal of extracellular probe (cell imaging). Autofluorescence from cells or media. | Optimize and lower the probe concentration. Increase the number of wash steps.[8] Image cells in a phenol red-free buffer. |
| Lack of Selectivity | Probe intrinsically responds to multiple ions. Contamination in buffer or water. | Synthesize more sterically hindered derivatives. Use metal-free buffers and high-purity water. Test individual components for contamination. |
| Signal Quenching | Presence of a quenching ion (e.g., Cu²⁺, Fe³⁺). Probe aggregation at high concentrations. | Use a masking agent for the interfering ion if possible. Work at lower probe concentrations. |
References
A complete list of references is provided below for further reading and verification.
-
M. K. Gorska, M. D. Esposti, and A. D. G. Axelsson, "8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions," Semantic Scholar. [Online]. Available: [Link]
-
A. F. M. M. Rahman and A. M. A. Manab, "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications," SciSpace. [Online]. Available: [Link]
-
A. F. M. M. Rahman and A. M. A. Manab, "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications," Research & Reviews: Journal of Chemistry. [Online]. Available: [Link]
-
Y. Wang et al., "ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex," National Institutes of Health (PMC). [Online]. Available: [Link]
-
S. Ozdemir, S. D. Yakan, and F. Dumrul, "Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection," ResearchGate. [Online]. Available: [Link]
-
A. Kumar et al., "A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach," Photochemical & Photobiological Sciences (RSC Publishing). [Online]. Available: [Link]
-
T. Jia et al., "A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging," National Institutes of Health (PMC). [Online]. Available: [Link]
-
S. G. Schulman and L. S. T. Le, "Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications," UCI Department of Chemistry. [Online]. Available: [Link]
-
E. V. Karsakova et al., "Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives," National Institutes of Health (PMC). [Online]. Available: [Link]
-
S. A. A. Tirkistani et al., "Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties," Scirp.org. [Online]. Available: [Link]
-
M. Z. B. Mardjudo et al., "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination," MDPI. [Online]. Available: [Link]
-
M. G. Chowaniec et al., "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives," MDPI. [Online]. Available: [Link]
-
P. S. Kalsi, "Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy," ResearchGate. [Online]. Available: [Link]
-
C. D. U. T. T. Gonzalez-Calderon et al., "Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate," MDPI. [Online]. Available: [Link]
-
E. Najafi, M. M. Amini, and S. W. Ng, "Bromido(quinolin-8-ol-κ2 N,O)(quinolin-8-olato-κ2 N,O)zinc(II) methanol monosolvate," Acta Crystallographica Section E. [Online]. Available: [Link]
-
E. Najafi, M. M. Amini, and S. W. Ng, "Chlorido(8-hydroxyquinoline-κ2 N,O)(quinolin-8-olato-κ2 N,O)zinc methanol monosolvate," National Institutes of Health (PMC). [Online]. Available: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions | Semantic Scholar [semanticscholar.org]
- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 11. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-(Butylamino)quinolin-8-ol for Selective and Sensitive Zinc (Zn²⁺) Sensing
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative for Selective Zinc Sensing
Zinc (Zn²⁺) is the second most abundant transition metal ion in the human body, playing indispensable catalytic, structural, and regulatory roles in a myriad of physiological processes.[1] Dysregulation of zinc homeostasis is implicated in numerous pathologies, including neurodegenerative diseases, diabetes, and cancer. Consequently, the development of robust and selective methods for the detection and quantification of Zn²⁺ in biological and environmental systems is of paramount importance.[1][2]
Fluorescent chemosensors have emerged as a powerful tool for ion detection due to their high sensitivity, operational simplicity, and potential for real-time imaging in living cells.[3][4][5] Among the various fluorophores, quinoline-based scaffolds are particularly attractive due to their excellent photophysical properties, strong coordination ability with metal ions, and amenability to synthetic modification.[4][6][7] The 8-hydroxyquinoline moiety, in particular, is a classic and highly effective chelator for Zn²⁺.[8][9]
This document provides a comprehensive guide to the application of 2-(Butylamino)quinolin-8-ol , a rationally designed fluorescent sensor, for the selective detection of Zn²⁺. We will delve into the underlying sensing mechanism, provide detailed protocols for its synthesis and application, and offer insights into the interpretation of results.
The Sensor Molecule: this compound
The design of this compound incorporates the essential 8-hydroxyquinoline framework for Zn²⁺ coordination. The introduction of a butylamino group at the 2-position serves to modulate the electronic properties of the quinoline ring, which can fine-tune the sensor's photophysical response and enhance its selectivity.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, a common method for the functionalization of quinoline rings.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
-
Reactant Preparation: In a sealed reaction vessel, combine 2-chloro-8-hydroxyquinoline (1.0 eq) and n-butylamine (5.0 eq). The excess n-butylamine acts as both a reactant and a solvent.
-
Reaction: Heat the mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess n-butylamine under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Principle of Zn²⁺ Sensing: A Mechanistic Overview
The fluorescence of many 8-hydroxyquinoline derivatives is typically weak due to processes such as Excited-State Intramolecular Proton Transfer (ESIPT) between the hydroxyl group and the quinoline nitrogen.[8][9] Upon chelation with Zn²⁺, this ESIPT process is inhibited. The coordination of the zinc ion with the hydroxyl oxygen and the quinoline nitrogen forms a rigid complex, leading to a significant enhancement of fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[10]
Proposed Sensing Mechanism of this compound
Caption: Proposed CHEF mechanism for Zn²⁺ sensing.
Experimental Protocols for Zn²⁺ Sensing
The following protocols provide a step-by-step guide for evaluating the performance of this compound as a Zn²⁺ sensor.
Preparation of Solutions
-
Sensor Stock Solution: Prepare a 1.0 mM stock solution of this compound in a suitable solvent such as methanol or DMSO.
-
Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, NiCl₂) in deionized water.
-
Buffer Solution: Prepare a buffer solution appropriate for the intended application, for example, a 10 mM HEPES buffer at pH 7.4 for physiological relevance.
Protocol 2: Spectroscopic Characterization and Titration
-
UV-Vis Spectroscopy:
-
Dilute the sensor stock solution in the buffer to a final concentration of 10 µM.
-
Record the absorption spectrum from 250 nm to 500 nm.
-
Perform a titration by incrementally adding small aliquots of the Zn²⁺ stock solution and record the spectrum after each addition.
-
-
Fluorescence Spectroscopy:
-
Dilute the sensor stock solution in the buffer to a final concentration of 10 µM.
-
Determine the optimal excitation wavelength from the absorption spectrum.
-
Record the fluorescence emission spectrum.
-
Conduct a fluorescence titration by adding increasing concentrations of Zn²⁺ (from 0 to several equivalents) to the sensor solution. Record the emission spectrum after each addition, allowing for a brief incubation period (e.g., 2-5 minutes).
-
Experimental Workflow for Zn²⁺ Detection
Caption: General workflow for fluorescence titration.
Protocol 3: Determination of Stoichiometry (Job's Plot)
-
Prepare a series of solutions containing the sensor and Zn²⁺ at a constant total concentration (e.g., 20 µM), but with varying mole fractions of Zn²⁺ (from 0 to 1).
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the change in fluorescence intensity against the mole fraction of Zn²⁺. The mole fraction at which the maximum intensity is observed indicates the stoichiometry of the complex.[11] A peak at 0.5 suggests a 1:1 complex, while a peak at 0.67 would indicate a 1:2 (metal:ligand) complex.
Protocol 4: Selectivity and Competition Studies
-
Prepare a set of solutions, each containing the sensor (10 µM) and a different metal ion (e.g., 5-10 equivalents).
-
Measure the fluorescence intensity of each solution and compare it to the intensity of the sensor with Zn²⁺.
-
For competition experiments, first add the competing metal ions (5-10 equivalents) to the sensor solution, and then add Zn²⁺ (e.g., 2 equivalents). Record the fluorescence response to assess any interference.
Data Analysis and Performance Metrics
Binding Constant
The binding constant (Kₐ) can be determined from the fluorescence titration data by fitting it to the Benesi-Hildebrand equation (for a 1:1 complex):
1 / (F - F₀) = 1 / (Kₐ * (Fₘₐₓ - F₀) * [M]) + 1 / (Fₘₐₓ - F₀)
Where:
-
F₀ is the fluorescence of the sensor alone.
-
F is the fluorescence at a given metal ion concentration [M].
-
Fₘₐₓ is the maximum fluorescence upon saturation.
Limit of Detection (LOD)
The LOD can be calculated using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank (sensor solution without Zn²⁺).[12][13]
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of Zn²⁺).[1][14]
Expected Performance Data
The following table summarizes the expected performance characteristics of this compound as a Zn²⁺ sensor, based on data from similar quinoline-based sensors.[15][16][17][18]
| Parameter | Expected Value/Characteristic | Rationale |
| Excitation Max (λ_ex) | ~370-390 nm | Typical for 8-hydroxyquinoline derivatives. |
| Emission Max (λ_em) | ~480-520 nm | Blue-green emission upon Zn²⁺ binding. |
| Stokes Shift | >100 nm | A large Stokes shift is desirable to minimize self-absorption.[15] |
| Binding Stoichiometry | 1:1 or 1:2 (Sensor:Zn²⁺) | Common for 8-hydroxyquinoline-based sensors.[11] |
| Binding Constant (Kₐ) | 10⁴ - 10⁶ M⁻¹ | Indicates strong binding affinity. |
| Limit of Detection (LOD) | 10⁻⁷ - 10⁻⁸ M (sub-micromolar) | High sensitivity suitable for biological applications.[15][16] |
| Selectivity | High for Zn²⁺ over other biologically relevant cations (Na⁺, K⁺, Ca²⁺, Mg²⁺). May show some response to Cd²⁺ due to similar electronic configurations. | A key feature of well-designed fluorescent sensors.[19] |
| Response Time | < 5 minutes | Rapid complexation allows for real-time measurements. |
Applications in Biological Systems
The favorable photophysical properties and low cytotoxicity of quinoline-based sensors make them suitable for bio-imaging applications.[4][5] For intracellular Zn²⁺ detection, this compound could be used to stain living cells, and the change in fluorescence upon fluctuations in intracellular labile zinc could be monitored using fluorescence microscopy.[3][15]
Conclusion
This compound represents a promising fluorescent chemosensor for the selective and sensitive detection of Zn²⁺. Its design, based on the robust 8-hydroxyquinoline scaffold, allows for a "turn-on" fluorescence response mediated by the CHEF mechanism. The detailed protocols provided herein offer a comprehensive framework for the synthesis, characterization, and application of this sensor, enabling researchers to effectively probe the intricate roles of zinc in various scientific disciplines.
References
Sources
- 1. cluster-science.com [cluster-science.com]
- 2. Fluorescent chemosensors for Zn2+ - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. An efficient turn-on fluorescence chemosensor system for Zn(II) ions detection and imaging in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Fluorescent chemosensors for Zn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR, DFT and luminescence studies of the complexation of Zn(II) with 8-hydroxyquinoline-5-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection limit - Wikipedia [en.wikipedia.org]
- 14. wasatchphotonics.com [wasatchphotonics.com]
- 15. researchgate.net [researchgate.net]
- 16. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Developing a new chemosensor targeting zinc ion based on two types of quinoline platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-(Butylamino)quinolin-8-ol as a High-Efficacy Corrosion Inhibitor for Steel
Introduction: The Case for a Novel Quinolin-8-ol Derivative
Corrosion of steel remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation. Among these, quinoline derivatives, particularly those based on the 8-hydroxyquinoline (8-HQ) scaffold, have demonstrated exceptional efficacy.[1][2] The 8-HQ moiety is a powerful chelating agent and can form a stable, protective film on metal surfaces.[3][4] Its mechanism involves the coordination of nitrogen and oxygen heteroatoms with metal ions, effectively blocking the active sites for corrosion.[3][4]
This guide introduces 2-(Butylamino)quinolin-8-ol , a novel derivative hypothesized to offer superior corrosion inhibition for steel in acidic environments. The rationale for its design is twofold:
-
The core 8-hydroxyquinoline structure provides a strong foundation for surface adsorption through its nitrogen and oxygen atoms.
-
The introduction of a 2-butylamino group is expected to enhance the inhibitor's performance through several mechanisms:
-
Increased Electron Density: The electron-donating nature of the butylamino group increases the electron density on the quinoline ring, strengthening the coordinate bond between the inhibitor and the steel surface.
-
Enhanced Surface Coverage: The flexible butyl chain can increase the molecular footprint on the steel surface, creating a more robust hydrophobic barrier that repels corrosive species.
-
Improved Solubility: The alkyl chain can modify the inhibitor's solubility characteristics, allowing for effective performance in various corrosive media.
-
These application notes provide a comprehensive framework for the synthesis, evaluation, and mechanistic understanding of this compound as a corrosion inhibitor, intended for researchers in materials science and chemical engineering.
Part 1: Proposed Mechanism of Corrosion Inhibition
The primary mechanism by which this compound is proposed to inhibit steel corrosion is through adsorption onto the metal surface, forming a protective barrier film. This process involves a combination of chemical and physical interactions (chemisorption and physisorption).
-
Initial Interaction in Acidic Media: In an acidic solution, the nitrogen atoms in the quinoline ring and the butylamino group can become protonated. The steel surface, in turn, acquires a net negative charge due to the adsorption of anions (e.g., Cl⁻, SO₄²⁻) from the acid. This creates an initial electrostatic attraction (physisorption) between the protonated inhibitor molecules and the steel surface.
-
Coordinate Bond Formation (Chemisorption): The inhibitor molecule adsorbs onto the steel surface via the formation of coordinate bonds. The lone pair electrons of the quinoline ring's nitrogen atom, the exocyclic amino nitrogen, and the hydroxyl oxygen atom can be shared with the vacant d-orbitals of iron atoms on the steel surface.[3] This forms a stable, chemisorbed layer.
-
Protective Barrier Formation: The adsorbed molecules orient themselves on the surface. The planar quinoline rings lie relatively flat, while the butyl chains extend away from the surface, creating a dense, hydrophobic layer. This film acts as a physical barrier, isolating the steel from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1] Due to its influence on both reactions, this compound is classified as a mixed-type inhibitor .
Visualization: Proposed Inhibition Mechanism
The following diagram illustrates the key interactions between the this compound molecule and the steel surface.
Caption: Proposed mechanism of steel corrosion inhibition by this compound.
Part 2: Experimental Protocols
This section outlines the key experimental workflows for synthesizing and evaluating this compound.
Protocol 2.1: Synthesis of this compound
The synthesis is proposed as a two-step process starting from the commercially available 8-hydroxyquinoline.
Step 1: Synthesis of 2-Amino-8-hydroxyquinoline (Intermediate)
This protocol is adapted from a robust, kilogram-scale synthesis method.[5][6]
-
Materials: 8-hydroxyquinoline, dichloromethane (DCM), peracetic acid, sodium pyrosulfite, acetonitrile, dimethyl sulfate, aqueous ammonia.
-
Procedure:
-
N-Oxide Formation: Dissolve 8-hydroxyquinoline in DCM and cool the solution. Add peracetic acid dropwise while maintaining a low temperature. Stir for several hours at room temperature. Quench the reaction carefully with an aqueous solution of sodium pyrosulfite.
-
One-Pot Amination: Isolate the 8-hydroxyquinoline-N-oxide intermediate. Suspend it in acetonitrile and heat to reflux.
-
Slowly add dimethyl sulfate to the refluxing solution. Monitor the reaction for the formation of the O-methylated N-oxide salt.
-
Upon completion, cool the reaction mixture and slowly add an excess of concentrated aqueous ammonia. Stir vigorously. The amination reaction will proceed, yielding 2-amino-8-hydroxyquinoline.
-
Isolate the crude product by filtration, wash, and recrystallize to achieve high purity (≥98%).
-
Step 2: N-Alkylation to Yield this compound
This is a standard nucleophilic aliphatic substitution reaction.[7][8]
-
Materials: 2-Amino-8-hydroxyquinoline, 1-bromobutane (or 1-iodobutane), a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA or Potassium Carbonate), a polar aprotic solvent (e.g., Dimethylformamide - DMF).
-
Procedure:
-
Dissolve 2-amino-8-hydroxyquinoline in DMF in a round-bottom flask.
-
Add 1.5 equivalents of the base (e.g., K₂CO₃).
-
Add 1.2 equivalents of 1-bromobutane.
-
Heat the mixture (e.g., to 60-80 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the final product using column chromatography to separate it from any starting material or potential dialkylated byproducts.
-
Protocol 2.2: Electrochemical Evaluation
Electrochemical tests are critical for quantifying the inhibitor's performance. A standard three-electrode cell is used, containing the steel sample as the working electrode (WE), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[9][10] The corrosive medium is typically 1 M HCl or 0.5 M H₂SO₄, with and without various concentrations of the inhibitor.
2.2.1 Potentiodynamic Polarization (PDP)
This technique determines the effect of the inhibitor on both anodic and cathodic reaction rates and identifies it as a mixed-type, anodic, or cathodic inhibitor.[11][12]
-
Procedure:
-
Prepare steel coupons (e.g., N80 or mild steel) by polishing with successively finer grades of SiC paper, rinsing with deionized water and acetone, and drying.
-
Immerse the prepared electrodes in the test solution (blank and inhibited) and allow the open-circuit potential (OCP) to stabilize (typically for 60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s or 0.6 V/h).
-
Plot the resulting current density (log scale) versus potential to generate Tafel plots.
-
Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
-
2.2.2 Electrochemical Impedance Spectroscopy (EIS)
EIS provides detailed information about the inhibitor film's properties and the corrosion mechanism.[13][14][15]
-
Procedure:
-
Use the same three-electrode setup and allow the OCP to stabilize.
-
Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response and present the data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit (EEC) to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl indicate effective inhibition.
-
Calculate the Inhibition Efficiency (IE%) using the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
-
Visualization: Experimental Evaluation Workflow
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Application Note: Utilizing 2-(Butylamino)quinolin-8-ol for Cellular Imaging via Fluorescence Microscopy
Introduction: The Versatility of Quinoline Scaffolds in Bioimaging
Quinoline, a heterocyclic aromatic compound, forms the core of many molecules with significant biological and photophysical properties.[1][2] In the realm of fluorescence microscopy, quinoline derivatives have emerged as powerful tools for visualizing and understanding complex cellular processes.[1][3] Their utility stems from a tunable molecular scaffold that allows for the rational design of probes with specific photophysical characteristics and cellular targets.[4] These small-molecule fluorophores offer several advantages over protein-based probes, including their non-invasive size, high sensitivity, and rapid response times.[4] Quinoline-based probes have been successfully employed to image a variety of subcellular structures and events, including lipid droplets, lysosomes, and fluctuations in intracellular pH and viscosity.[1] This application note provides a comprehensive guide to the use of a specific derivative, 2-(Butylamino)quinolin-8-ol, in fluorescence microscopy for researchers, scientists, and professionals in drug development. While specific performance data for this exact molecule is not widely published, this guide synthesizes field-proven insights from similar 8-hydroxyquinoline derivatives to provide a robust starting point for experimental design and execution.
Physicochemical and Spectral Properties of this compound
The fluorescent properties of 8-hydroxyquinoline (8-HQ) derivatives are intricately linked to their molecular environment, including solvent polarity and pH.[4] The nitrogen atom in the quinoline ring and the hydroxyl group at the 8-position can participate in hydrogen bonding and protonation events, which can significantly alter the electronic structure and, consequently, the fluorescence profile.[4]
Solubility and Stock Solution Preparation: this compound is predicted to have moderate to good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in cell culture-grade DMSO. This stock can then be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that would induce cytotoxicity (typically <0.5%).
Predicted Spectral Characteristics: Based on the analysis of similar 8-hydroxyquinoline derivatives, the spectral properties of this compound are likely to fall within the ranges specified in the table below.[5][6][7] It is imperative for the user to experimentally determine the precise excitation and emission maxima in the specific buffer or cellular environment being used.
| Property | Predicted Value | Rationale & Considerations |
| Excitation Maximum (λex) | ~350 - 380 nm | 8-hydroxyquinoline derivatives are typically excited by near-UV to violet light.[8] |
| Emission Maximum (λem) | ~440 - 520 nm | Emission is expected in the blue to green region of the spectrum. The exact wavelength can be influenced by the local environment's polarity and pH.[8] |
| Stokes Shift | Moderate to Large | A significant separation between excitation and emission peaks is a common feature of quinoline-based dyes, which is advantageous for minimizing excitation light bleed-through. |
| Quantum Yield | Environment-dependent | The fluorescence quantum yield can vary significantly with solvent and binding to cellular components. |
| Photostability | Moderate | As with many small-molecule dyes, photobleaching can occur with prolonged or high-intensity illumination. Appropriate imaging practices should be employed to minimize this effect. |
Experimental Protocols
The following protocols provide a starting point for utilizing this compound for both live and fixed cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is highly recommended for each specific cell type and experimental setup.
Protocol 1: Live-Cell Imaging
Live-cell imaging allows for the observation of dynamic cellular processes in real-time. The key is to maintain cell health throughout the experiment.
Workflow for Live-Cell Staining and Imaging:
Caption: Workflow for live-cell imaging with this compound.
Detailed Steps:
-
Cell Seeding: Seed cells on microscopy-grade glass-bottom dishes, chamber slides, or plates to achieve the desired confluence (typically 60-80%) at the time of imaging.
-
Probe Preparation: Prepare a fresh dilution of the this compound stock solution in pre-warmed, serum-containing complete culture medium. A starting concentration range of 1-10 µM is recommended for initial experiments.
-
Cell Staining: Remove the existing culture medium and replace it with the staining solution. Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time will depend on the cell type and probe concentration.
-
Washing: Gently wash the cells two to three times with pre-warmed culture medium or a suitable imaging buffer (e.g., HBSS) to remove any unbound probe and reduce background fluorescence.[9]
-
Imaging: Proceed with imaging on a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom filter set for ~360 nm excitation and ~460 nm emission). Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.[9]
Protocol 2: Fixed-Cell Imaging
Fixation is used to preserve cellular structure for more detailed analysis. The choice of fixative and permeabilization agent is critical for maintaining both morphology and the signal from the small molecule probe.[10][11]
Workflow for Fixed-Cell Staining and Imaging:
Caption: Workflow for fixed-cell imaging with this compound.
Detailed Steps:
-
Cell Preparation: Culture cells as described for live-cell imaging.
-
Fixation: Gently wash the cells with PBS. Fix the cells by incubating with a 4% paraformaldehyde (PFA) solution in PBS for 15 minutes at room temperature. Aldehyde-based fixatives are generally preferred as they cross-link proteins and better preserve cellular architecture.[10][12]
-
Washing: After fixation, wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional but Recommended): To ensure the probe can access intracellular compartments, permeabilize the cells by incubating with a solution of 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[11] This step is crucial if the target of the probe is intracellular.
-
Staining: After washing out the permeabilization buffer, incubate the cells with the this compound staining solution (e.g., 1-10 µM in PBS) for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove unbound probe.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium. This will help preserve the fluorescence signal during imaging.
-
Imaging: Image the samples as described for live-cell imaging.
Essential Controls and Troubleshooting
Rigorous controls are necessary to ensure the validity of fluorescence microscopy data.[13][14]
Key Controls:
| Control Type | Purpose | Implementation |
| Unstained Control | To assess cellular autofluorescence.[15] | Prepare a sample that has undergone all processing steps (fixation, permeabilization) but has not been stained with the probe. |
| Positive Control | To confirm the experimental setup and staining protocol are working.[16] | Use a cell line or treatment condition known to produce a signal with similar fluorescent probes. |
| Negative Control | To determine background signal and non-specific binding.[13] | In the context of this probe, the unstained control serves as a primary negative control. |
| Phototoxicity Control (Live-cell) | To ensure that the imaging conditions are not harming the cells.[13] | Image a field of view, then leave the cells on the microscope stage for the duration of the experiment without further illumination. Re-image the same field of view to check for morphological changes. |
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| No or Weak Signal | - Incorrect filter set.- Probe concentration too low.- Photobleaching.- Lamp life expired.[17] | - Verify filter compatibility with predicted spectra.- Increase probe concentration or incubation time.- Use antifade mountant (fixed cells) and minimize light exposure.- Check and replace the microscope's light source. |
| High Background | - Probe concentration too high.- Inadequate washing.[9]- Autofluorescence. | - Decrease probe concentration.- Increase the number and duration of wash steps.- Image the unstained control to determine the level of autofluorescence and adjust imaging settings accordingly. |
| Phototoxicity (Live Cells) | - Excitation light intensity is too high.- Prolonged exposure to light. | - Reduce laser power or lamp intensity.- Use a more sensitive camera to decrease exposure times.- Acquire images at longer time intervals. |
Concluding Remarks
This compound is a promising candidate for use as a fluorescent probe in cellular imaging, leveraging the versatile and well-established quinoline scaffold. The protocols and guidelines presented here offer a solid foundation for researchers to begin their investigations. Due to the environment-sensitive nature of 8-hydroxyquinoline derivatives, careful optimization and the use of appropriate controls are paramount to achieving reliable and high-quality fluorescence microscopy data.
References
-
KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]
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Palanisamy, S., & Anandan, S. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]
-
Neimeister, R. P., et al. (1987). Troubleshooting the Fluorescence Microscope. Laboratory Medicine. Retrieved from [Link]
-
FluoroFinder. (2022). Newsletter: Designing a Fluorescence Microscopy Experiment. Retrieved from [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]
-
Chen, D. W., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology. Retrieved from [Link]
-
CITE. (2025). Controls for Imaging Multiple Fluorophores. Retrieved from [Link]
-
Fellers, T. J., & Davidson, M. W. (n.d.). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Molecular Expressions. Retrieved from [Link]
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Xu, Z., et al. (2013). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry. Retrieved from [Link]
-
Atlas Antibodies. (n.d.). Troubleshooting Guide Immuno-Fluorescence. Retrieved from [Link]
-
North, A. J. (2020). A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. Molecular Biology of the Cell. Retrieved from [Link]
-
Li, Y., et al. (2018). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. MDPI. Retrieved from [Link]
-
Staszewska-Krajewska, O., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Retrieved from [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]
-
FluoroFinder. (2023). Guide to Fixation and Permeabilization. Retrieved from [Link]
-
Spring, K. R., & Davidson, M. W. (n.d.). Introduction to Fluorescence Microscopy. Nikon's MicroscopyU. Retrieved from [Link]
-
Bitesize Bio. (n.d.). 5 Controls for Immunofluorescence: An Easy Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes.... Retrieved from [Link]
-
Held, P. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. Retrieved from [Link]
-
Liu, Y., et al. (2019). Cells Fixation and Permeabilization Visualized by SPR. Frontiers in Physics. Retrieved from [Link]
-
Bio-Rad. (n.d.). Permeabilization & Fixation - Flow Cytometry Guide. Retrieved from [Link]
-
Wender, P. A., et al. (2017). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH Public Access. Retrieved from [Link]
-
Gauthier, C., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Wang, Y., et al. (2023). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescent and absorption properties of quinoline dye solutions in.... Retrieved from [Link]
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Application Notes & Protocols: Experimental Setup for Metal Ion Detection with Quinoline-Based Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental setup and validation of quinoline-based fluorescent sensors for the detection of metal ions. Quinoline derivatives are a versatile class of fluorophores widely utilized in the design of chemosensors due to their robust structure, high quantum yields, and potent coordination capabilities with various metal ions.[1][2] This guide moves beyond a simple recitation of steps, offering in-depth explanations of the underlying scientific principles, causality behind experimental choices, and detailed, self-validating protocols for sensor characterization and application. We will cover fundamental sensing mechanisms, step-by-step experimental procedures from solution preparation to data analysis, and methods for determining key performance metrics such as selectivity, sensitivity, limit of detection, and binding stoichiometry.
Part 1: Fundamental Principles of Quinoline-Based Sensors
The efficacy of a quinoline-based sensor is rooted in its unique photophysical properties and its ability to interact with metal ions through specific mechanisms. Understanding these principles is critical for experimental design and data interpretation.
The Quinoline Scaffold
Quinoline and its derivatives, such as 8-hydroxyquinoline, are excellent fluorophores. Their rigid, aromatic structure minimizes non-radiative decay pathways, often leading to strong fluorescence emission.[1] Furthermore, the nitrogen and, in many cases, a hydroxyl or other donor group, form a perfect chelation site for metal ions.[2][3] This binding event is the trigger for the change in the sensor's fluorescence properties.
Core Sensing Mechanisms
The interaction between the quinoline sensor and a metal ion modulates the fluorescence output through several key photophysical processes. The most common mechanisms are Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).
-
Chelation-Enhanced Fluorescence (CHEF): In many unbound sensors, rotational or vibrational freedoms within the molecule can quench fluorescence. Upon binding a metal ion, a rigid complex is formed, restricting these movements. This rigidity enhancement minimizes non-radiative energy loss and leads to a significant increase in fluorescence intensity.[4][5][6]
-
Photoinduced Electron Transfer (PET): PET sensors are designed with a fluorophore (the quinoline) linked to a receptor (the metal-binding site) that has a lone pair of electrons. In the "off" state, photoexcitation of the fluorophore is followed by an electron transfer from the receptor's lone pair to the excited fluorophore, quenching the fluorescence.[7][8][9] When a metal ion binds to the receptor, it engages the lone pair, lowering its energy and making the electron transfer thermodynamically unfavorable.[7][8] This blockage of the PET process "turns on" the fluorescence.[7][8]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Molecules capable of ESIPT, such as some 8-hydroxyquinoline derivatives, have both a proton donor and acceptor group.[10][11] Upon excitation, a proton is rapidly transferred within the molecule, leading to a tautomeric form that emits light at a much longer wavelength (a large Stokes shift).[10][11] Metal ion binding can disrupt the intramolecular hydrogen bond necessary for ESIPT, preventing the proton transfer. This results in emission from the original, non-proton-transferred form, causing a ratiometric shift in the fluorescence signal.[3][12]
Caption: Key fluorescence signaling mechanisms in quinoline-based sensors.
Part 2: Experimental Design and Planning
A successful experiment begins with careful planning. The choice of sensor, solvent, buffer, and instrumentation is paramount to obtaining reliable and reproducible data.
Instrumentation & Reagents
-
Spectrofluorometer: The core instrument for this work. Ensure the instrument is calibrated and has the necessary sensitivity for your expected signal range. For titration experiments, a cuvette with a magnetic stirrer is highly recommended.
-
UV-Vis Spectrophotometer: Used to determine the absorption characteristics of the sensor and sensor-metal complex.
-
pH Meter: Essential for preparing buffers and ensuring consistent pH throughout the experiment, as the fluorescence of many sensors and the binding affinity for metal ions are pH-dependent.
-
High-Purity Solvents: Use spectroscopic grade solvents (e.g., DMSO, Acetonitrile, Methanol) to prepare stock solutions to avoid interference from fluorescent impurities.
-
Buffer Solutions: The choice of buffer is critical. Avoid buffers that can chelate the target metal ion (e.g., phosphate or citrate buffers for many divalent metals). Good choices often include HEPES, TRIS, or MES, depending on the required pH range.
-
High-Purity Water: Use deionized, distilled, or Milli-Q grade water for all aqueous solutions and buffers.
-
Metal Salts: Use high-purity salts (e.g., chloride or nitrate salts) to prepare metal ion stock solutions.
General Workflow
The overall experimental process follows a logical sequence from preparation to final data analysis. This workflow ensures that each critical parameter is determined systematically.
Caption: A standard experimental workflow for metal ion sensor validation.
Part 3: Core Protocols
These protocols provide detailed, step-by-step methodologies for the essential experiments required to characterize a quinoline-based metal ion sensor.
Protocol 3.1: Preparation of Stock Solutions
Rationale: Accurate stock solutions are the foundation of quantitative analysis. Using high-purity solvents and precise weighing prevents systematic errors. DMSO is often used for sensors due to its excellent solvating power for organic molecules.
-
Sensor Stock Solution (e.g., 1 mM):
-
Accurately weigh a precise amount of the synthesized quinoline sensor.
-
Dissolve it in a minimal amount of spectroscopic grade DMSO.
-
Quantitatively transfer the solution to a Class A volumetric flask.
-
Dilute to the final volume with the chosen assay buffer or solvent (e.g., Acetonitrile/Water mixture). Store protected from light, typically at 4°C.
-
-
Metal Ion Stock Solutions (e.g., 10 mM):
-
Accurately weigh high-purity metal salts (e.g., ZnCl₂, FeCl₃, Cu(NO₃)₂).
-
Dissolve in high-purity water or the assay buffer in a Class A volumetric flask.
-
Prepare separate stock solutions for the target ion and each potential interfering ion.
-
Protocol 3.2: General Procedure for Fluorescence Titration
Rationale: Titration allows for the determination of the sensor's response to increasing concentrations of the target metal ion. This data is used to calculate the binding affinity (Ka) and sensitivity.
-
Setup: Place a quartz cuvette containing a small magnetic stir bar into the spectrofluorometer.
-
Initial Measurement: Add 2.0 mL of a dilute sensor solution (e.g., 10 µM in assay buffer) to the cuvette.[13][14] Record the fluorescence emission spectrum using the predetermined excitation wavelength. This is the baseline fluorescence (F₀).
-
Titration: Using a microliter syringe, make sequential additions of the target metal ion stock solution (e.g., 1-10 µL aliquots of a 1 mM stock).
-
Equilibration & Measurement: After each addition, allow the solution to equilibrate for 1-2 minutes with gentle stirring.[15] Record the fluorescence emission spectrum.
-
Continuation: Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Data Plotting: Plot the fluorescence intensity at the emission maximum (F) against the concentration of the metal ion. For quenching sensors, often F₀/F is plotted. For enhancing sensors, (F-F₀)/F₀ is commonly used.[16]
Protocol 3.3: Determination of Selectivity (Interference Studies)
Rationale: A sensor must be selective for its target analyte. This protocol tests the sensor's response to other common ions that might be present in a real sample.
-
Prepare Samples: In separate cuvettes or a 96-well plate, prepare solutions of the sensor (e.g., 10 µM).[1]
-
Add Interfering Ions: To each sample, add a solution of a potential interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.). The concentration of the interfering ion should be in excess of the target ion's expected concentration (e.g., 5-10 equivalents).
-
Measure Fluorescence: Record the fluorescence intensity for each sample.
-
Competitive Binding: To a separate sample, first add the interfering ions, record the fluorescence, and then add the target metal ion. Record the final fluorescence.
-
Analysis: Compare the fluorescence response generated by the interfering ions to that of the target ion. A selective sensor will show a significant response only to the target ion.
Protocol 3.4: Determination of Binding Stoichiometry (Job's Plot)
Rationale: The Job's Plot, or method of continuous variation, is a widely used technique to determine the binding ratio (e.g., 1:1, 1:2, 2:1) between the sensor (Host, H) and the metal ion (Guest, G).[17][18][19]
-
Prepare Solutions: Prepare two stock solutions of the same molar concentration (e.g., 50 µM), one of the sensor and one of the metal ion, in the same assay buffer.
-
Create Mixtures: Prepare a series of 10-12 solutions in which the mole fraction of the sensor varies from 0 to 1, while keeping the total molar concentration constant.[17][19] For example, for a total volume of 2 mL:
-
Sample 1: 2.0 mL sensor + 0.0 mL metal ion (Mole Fraction Sensor = 1.0)
-
Sample 2: 1.8 mL sensor + 0.2 mL metal ion (Mole Fraction Sensor = 0.9)
-
...
-
Sample 11: 0.0 mL sensor + 2.0 mL metal ion (Mole Fraction Sensor = 0.0)
-
-
Measure Fluorescence: After allowing each solution to equilibrate, measure the fluorescence intensity at the emission maximum.
-
Plot Data: Plot the fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the plot shows a maximum (or minimum for quenching sensors) indicates the stoichiometry of the complex.[17] For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex. A peak at ~0.33 indicates a 1:2 (H:G) complex, and a peak at ~0.67 indicates a 2:1 (H:G) complex.
Part 4: Data Analysis & Interpretation
Proper analysis of the spectroscopic data is essential to quantify the sensor's performance.
Limit of Detection (LOD)
Rationale: The LOD is the lowest concentration of an analyte that can be reliably detected. It is a critical measure of a sensor's sensitivity.
The LOD is commonly calculated using the formula: LOD = 3σ / S [20]
Where:
-
σ is the standard deviation of the blank measurement (the fluorescence signal of the sensor in the absence of the metal ion). This should be determined from at least 10 replicate measurements.[14]
-
S is the slope of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion) in the linear range.[20]
Binding Constant (Ka)
Rationale: The binding or association constant (Ka) quantifies the affinity between the sensor and the metal ion. For 1:1 complexes, the Benesi-Hildebrand equation is often used.[21][22]
The equation can be expressed for fluorescence titration as: 1 / (F - F₀) = 1 / (F_max - F₀) + 1 / (Ka * (F_max - F₀) * [M])
Where:
-
F₀ is the fluorescence of the free sensor.
-
F is the fluorescence at a given metal concentration [M].
-
F_max is the fluorescence at saturation.
-
[M] is the concentration of the metal ion.
A plot of 1 / (F - F₀) versus 1 / [M] should yield a straight line. The binding constant Ka can be calculated from the ratio of the intercept to the slope.[21][23]
Data Summary
Summarizing key quantitative data in tables allows for clear comparison and reporting.
Table 1: Photophysical Properties and Performance Metrics for Sensor Q-1
| Parameter | Value | Method |
| Excitation Max (λex) | 370 nm | Fluorescence Spectroscopy |
| Emission Max (λem) | 485 nm | Fluorescence Spectroscopy |
| Binding Constant (Ka) for Zn²⁺ | 2.5 x 10⁵ M⁻¹ | Benesi-Hildebrand Plot |
| Stoichiometry (Sensor:Zn²⁺) | 1:1 | Job's Plot |
| Limit of Detection (LOD) | 125 nM | 3σ / S Method |
| Optimal pH Range | 6.5 - 8.0 | pH Titration |
Table 2: Selectivity of Sensor Q-1 towards Various Metal Ions
| Metal Ion (10 equiv.) | Fluorescence Change ((F-F₀)/F₀) |
| Zn²⁺ | 25.6 |
| Cu²⁺ | 2.1 |
| Fe³⁺ | 1.5 |
| Cd²⁺ | 1.8 |
| Mg²⁺ | 0.2 |
| Ca²⁺ | 0.1 |
| Na⁺ | < 0.1 |
| K⁺ | < 0.1 |
Part 5: References
-
Job plot. (n.d.). In Wikipedia. Retrieved January 16, 2026.
-
Mandal, A. K., et al. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. National Center for Biotechnology Information.
-
BenchChem. (2025). A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection.
-
Excited state intramolecular proton transfer. (n.d.). In Wikipedia. Retrieved January 16, 2026.
-
Wang, B., et al. (n.d.). Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. Royal Society of Chemistry.
-
Benesi-Hildebrand plot for determination of binding constant of compound 4. (n.d.). ResearchGate.
-
Gorel, J., et al. (2016). Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry. ACS Publications.
-
Yang, B., et al. (2024). Tail-Assisted Excited-State Intramolecular Proton Transfer (ta-ESIPT) Fluorophores: A Universal Ratiometric Platform for Hydration-Sensitive Biomolecular Imaging and Sensing. Journal of the American Chemical Society.
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Pinto, M. R., et al. (n.d.). Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications. National Center for Biotechnology Information.
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Zhao, J., et al. (n.d.). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Royal Society of Chemistry.
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Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor. (n.d.). ResearchGate.
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De, S., & Baruah, J. B. (n.d.). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica.
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Benesi–Hildebrand plot for binding constant determination using changes... (n.d.). ResearchGate.
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Bright, F. V. (n.d.). Improved Accuracy and Precision in the Determination of Association Constants. American Chemical Society.
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Cotruvo, J. A., et al. (n.d.). Fluorescent Sensors for Measuring Metal Ions in Living Systems. PubMed Central.
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G. Pino, G., et al. (2016). Revising Intramolecular Photoinduced Electron Transfer (PET) from First-Principles. Accounts of Chemical Research.
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Zhang, L., et al. (n.d.). Metal-coordination-mediated sequential chelation-enhanced fluorescence (CHEF) and fluorescence resonance energy transfer (FRET) in a heteroditopic ligand system. Royal Society of Chemistry.
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General mechanism of chelation-enhanced fluorescence by metal... (n.d.). ResearchGate.
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Huang, Y.-C., et al. (n.d.). Fluorescence Enhancement/Quenching Based on Metal Orbital Control: Computational Studies of a 6-Thienyllumazine-Based Mercury Sensor. The Journal of Physical Chemistry A.
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Benesi-Hildebrand method. (n.d.). chemeurope.com.
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Gee, K. R., et al. (n.d.). Mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor. Royal Society of Chemistry.
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Huang, C. Y. (1982). Determination of binding stoichiometry by the continuous variation method: the Job plot. Methods in Enzymology.
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Benesi–Hildebrand method. (n.d.). In Wikipedia. Retrieved January 16, 2026.
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Photo-induced electron transfer (PET) mechanism. (n.d.). ResearchGate.
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de Silva, A. P., et al. (n.d.). Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. Almac.
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Photoinduced electron transfer. (n.d.). In Wikipedia. Retrieved January 16, 2026.
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Fluorescence assays: limit of detection. (2019). ResearchGate.
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BenchChem. (2025). Quantitative Analysis of Metal Ions Using HBED-Based Fluorescent Sensors: Application Notes and Protocols.
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Formation Constants Lab. (2022). Chemistry LibreTexts.
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BenchChem. (2025). Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection.
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The calculation of the detection limited LOD. (n.d.). ECHEMI.
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(PDF) Quinoline-Based Fluorescence Sensors. (n.d.). ResearchGate.
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Firdaus, F., et al. (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Royal Society of Chemistry.
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LOD in Fluorescence. (n.d.). Wasatch Photonics.
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Can anybody please explain how to calculate the Limit of Detection (LOD) for fluorescence quenching sensor? (2016). ResearchGate.
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Computational Studies on Quinoline Based Metal Chemosensors. (2019). DergiPark.
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Huang, C. Y. (1982). Determination of binding stoichiometry by the continuous variation method: the Job plot. PubMed.
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Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2024). Arabian Journal of Chemistry.
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Fluorescent Indicators for Zn2+ and Other Metal Ions. (n.d.). Thermo Fisher Scientific.
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Preparation of Eu3+-Doped Ca0.8Yb0.2F2.2 as a Fluorescent Probe and Its Application in Detecting Cr O 4 2− and C r 2 O 7 2− Ions. (n.d.). SciRP.org.
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Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. (2024). Royal Society of Chemistry.
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Nolan, E. M., & Lippard, S. J. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews.
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Brams, M., et al. (n.d.). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. National Institutes of Health.
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Application Notes and Protocols: Immobilization of 2-(Butylamino)quinolin-8-ol on Solid Supports
Introduction: The Versatility of Immobilized 2-(Butylamino)quinolin-8-ol
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with 8-hydroxyquinoline and its derivatives being particularly noteworthy for their potent metal-chelating properties.[1][2] This characteristic has led to their widespread application as antimicrobial, antifungal, and anti-HIV agents, as well as their use in fluorescent chemosensors and organic light-emitting diodes (OLEDs).[1][2] The introduction of a butylamino group at the 2-position of the quinoline ring is anticipated to modulate the compound's lipophilicity and electronic properties, potentially enhancing its biological activity and selectivity.
Immobilizing this compound onto solid supports unlocks a new realm of possibilities, transforming a soluble small molecule into a recoverable and reusable heterogeneous system. This is of paramount importance in applications such as solid-phase extraction of metal ions, heterogeneous catalysis, and the development of novel drug delivery systems.[3] By anchoring the molecule to a solid matrix, we can mitigate issues of product contamination, simplify purification processes, and enhance the stability of the active compound.[4]
This comprehensive guide provides detailed protocols for the synthesis of this compound and its subsequent immobilization on two widely used solid supports: silica and a polymer resin. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific needs.
Part 1: Synthesis of this compound
A straightforward and efficient synthesis of 2-amino-8-hydroxyquinoline, a key precursor, has been developed, making it readily accessible.[5] The synthesis of the target molecule, this compound, can be achieved through the N-alkylation of 2-amino-8-hydroxyquinoline. A common and effective method for this transformation is reductive amination.
Proposed Synthetic Protocol: Reductive Amination
This protocol describes the synthesis of this compound from 2-amino-8-hydroxyquinoline and butanal via reductive amination.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials and Reagents:
| Reagent | Supplier | Purity |
| 2-Amino-8-hydroxyquinoline | Commercially available | >98% |
| Butanal | Sigma-Aldrich | >99% |
| Sodium triacetoxyborohydride | Sigma-Aldrich | 95% |
| 1,2-Dichloroethane (DCE), anhydrous | Sigma-Aldrich | >99.8% |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Saturated sodium bicarbonate solution | Fisher Scientific | - |
| Anhydrous magnesium sulfate | Sigma-Aldrich | >99.5% |
Experimental Protocol:
-
To a solution of 2-amino-8-hydroxyquinoline (1.0 g, 6.24 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL) under a nitrogen atmosphere, add butanal (0.67 g, 9.36 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (2.65 g, 12.5 mmol) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Part 2: Immobilization on Solid Supports
The choice of solid support is critical and depends on the intended application. Silica offers high surface area and mechanical stability, while polymer supports can be tailored for specific solvent compatibility and functional group density.
Protocol 1: Immobilization on Silica Support
This protocol details the covalent attachment of this compound to a silica surface functionalized with an isocyanate linker. The primary amino group of the butylamino moiety will react with the isocyanate group to form a stable urea linkage.
Workflow for Immobilization on Silica:
Figure 2: Workflow for immobilizing this compound on silica.
Materials and Reagents:
| Reagent | Supplier | Purity |
| Silica gel (for chromatography) | Sigma-Aldrich | - |
| (3-Isocyanatopropyl)triethoxysilane | Sigma-Aldrich | >95% |
| Anhydrous Toluene | Sigma-Aldrich | >99.8% |
| This compound | Synthesized | - |
| Anhydrous Dichloromethane (DCM) | Sigma-Aldrich | >99.8% |
| Methanol | Fisher Scientific | ACS Grade |
Experimental Protocol:
-
Silica Activation: Activate silica gel by heating at 150 °C under vacuum for 4 hours to remove adsorbed water.
-
Surface Functionalization:
-
Suspend the activated silica gel (10 g) in anhydrous toluene (100 mL).
-
Add (3-Isocyanatopropyl)triethoxysilane (2.5 g, 10.1 mmol) to the suspension.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Allow the mixture to cool to room temperature, then filter the functionalized silica.
-
Wash the silica sequentially with toluene, dichloromethane, and methanol.
-
Dry the isocyanate-functionalized silica under vacuum at 60 °C for 4 hours.
-
-
Immobilization:
-
Suspend the isocyanate-functionalized silica (5 g) in anhydrous dichloromethane (50 mL).
-
Add a solution of this compound (1 g, 4.67 mmol) in anhydrous DCM (20 mL).
-
Stir the mixture at room temperature for 48 hours under a nitrogen atmosphere.
-
-
Washing and Drying:
-
Filter the resulting solid support.
-
Wash thoroughly with DCM to remove any unreacted this compound.
-
Wash with methanol to cap any remaining isocyanate groups.
-
Dry the final product under vacuum at 60 °C overnight.
-
Quantitative Data Summary:
| Parameter | Method | Expected Outcome |
| Ligand Loading | Elemental Analysis (N) | 0.1 - 0.5 mmol/g |
| Thermal Stability | TGA | Stable up to 200-250 °C |
| Successful Immobilization | FT-IR Spectroscopy | Appearance of urea C=O stretch (~1640 cm-1) |
Protocol 2: Immobilization on Polymer Support (Chloromethylated Polystyrene)
This protocol describes the immobilization of this compound onto a chloromethylated polystyrene resin. The secondary amine of the butylamino group can act as a nucleophile, displacing the chloride from the chloromethyl group to form a stable C-N bond.
Workflow for Immobilization on Polymer Resin:
Figure 3: Workflow for immobilizing this compound on polystyrene.
Materials and Reagents:
| Reagent | Supplier | Purity/Grade |
| Chloromethylated polystyrene (1% DVB, 1.0 mmol/g Cl) | Sigma-Aldrich | - |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | >99.8% |
| This compound | Synthesized | - |
| N,N-Diisopropylethylamine (DIEA) | Sigma-Aldrich | >99.5% |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Methanol | Fisher Scientific | ACS Grade |
Experimental Protocol:
-
Resin Swelling: Swell the chloromethylated polystyrene resin (5 g, 5 mmol Cl) in anhydrous N,N-dimethylformamide (DMF, 50 mL) for 1 hour in a round-bottom flask.
-
Immobilization Reaction:
-
Add a solution of this compound (2.16 g, 10 mmol) in anhydrous DMF (20 mL) to the swollen resin.
-
Add N,N-diisopropylethylamine (DIEA, 1.74 mL, 10 mmol) to the mixture to act as an HCl scavenger.
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 48 hours.
-
-
Washing and Drying:
-
Allow the resin to cool to room temperature and filter.
-
Wash the resin sequentially with DMF, DCM, and methanol.
-
Dry the functionalized resin under vacuum at 50 °C overnight.
-
Quantitative Data Summary:
| Parameter | Method | Expected Outcome |
| Ligand Loading | Elemental Analysis (N) | 0.5 - 0.9 mmol/g |
| Chlorine Content Reduction | Elemental Analysis (Cl) | Significant decrease from the starting resin |
| Successful Immobilization | FT-IR Spectroscopy | Appearance of characteristic quinoline peaks |
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust framework for the synthesis and immobilization of this compound on both inorganic and organic solid supports. The resulting materials have significant potential in diverse fields, including environmental remediation for the capture of heavy metals, as recoverable catalysts in organic synthesis, and in the development of novel therapeutic delivery systems. The choice of support and immobilization chemistry can be further tailored to optimize performance in specific applications. Future work could involve exploring different linker chemistries to control the orientation and density of the immobilized ligand, thereby fine-tuning its activity and selectivity.
References
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Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-12. [Link]
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Carbogen Amcis. (n.d.). Synthesis of 2-Amino-8-hydroxyquinoline. Retrieved from [Link]
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Chen, Y., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
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Hasaninejad, A., Shekouhy, M., & Zare, A. (2012). Silica nanoparticles efficiently catalyzed synthesis of quinolines and quinoxalines. Catalysis Science & Technology, 2(1), 213-219. [Link]
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Jun, C.-H., & Park, J.-W. (2010). Transition-Metal-Catalyzed Immobilization of Organic Functional Groups onto Solid Supports through Vinylsilane Coupling Reactions. Journal of the American Chemical Society, 132(21), 7268–7269. [Link]
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Kos, J., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 8(63), 36155-36165. [Link]
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Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 407-410. [Link]
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Mączka, P., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(16), 4955. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4653788, 2-Amino-8-quinolinol. Retrieved from [Link]
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Rodrigues, M. O., et al. (2020). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Molbank, 2020(3), M1149. [Link]
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Weetall, H. H., Sugawara, K. F., & Schucker, G. D. (1974). Preparation, properties, and applications of 8-hydroxyquinoline immobilized chelate. Analytical Chemistry, 46(6), 726-730. [Link]
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Zhang, X., et al. (2023). Exploring the Impact of Blend and Graft of Quinoline Derivative in Low-Temperature Curable Polyimides. Macromolecular Rapid Communications, 44(21), 2300374. [Link]
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Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
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Application Notes & Protocols: 2-(Butylamino)quinolin-8-ol as a Versatile Precursor for the Synthesis of Novel Bioactive and Functional Derivatives
Abstract
The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry and materials science, forming the core of numerous agents with a wide spectrum of biological activities and functional properties.[1][2] Derivatives of 8-HQ are known for their potent antimicrobial, anticancer, anti-HIV, and neuroprotective effects, largely attributed to their exceptional metal-chelating capabilities.[3][4] This guide details the synthetic utility of a specific, functionalized precursor, 2-(Butylamino)quinolin-8-ol , as a versatile starting material for generating novel derivatives. We provide an in-depth analysis of its reactivity, along with detailed, field-tested protocols for key transformations including O-alkylation, electrophilic aromatic substitution, and metal chelation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of quinoline-based compounds.
Introduction: The Strategic Advantage of this compound
The quinoline motif is a cornerstone in drug design, with derivatives like chloroquine and mefloquine being pivotal in antimalarial therapy.[5] The 8-hydroxyquinoline subset of this family offers unique chemical properties stemming from the proximate arrangement of a phenolic hydroxyl group and a pyridine nitrogen, creating a powerful bidentate chelation site.[2][3]
While the 8-HQ core itself is well-explored, strategic functionalization of the quinoline ring provides a pathway to modulate physicochemical properties and biological activity. The precursor, This compound , offers three primary points for diversification:
-
The 8-Hydroxyl Group: A nucleophilic site for etherification and esterification, allowing for the attachment of various side chains to influence solubility, lipophilicity, and target engagement.
-
The Aromatic Ring: The electron-rich phenol ring is activated towards electrophilic aromatic substitution, primarily at the 5- and 7-positions, enabling the introduction of halogens, nitro groups, and other functionalities.[4]
-
The 2-Butylamino Group: This secondary amine provides a handle for further modification and, crucially, its butyl chain enhances lipophilicity compared to a simple amino group, which can be critical for membrane permeability.
This guide provides the necessary protocols to exploit these reactive sites for the synthesis of novel derivatives.
Physicochemical and Safety Profile
A summary of the key properties of the parent compound, 2-amino-8-quinolinol, is provided below as a baseline. The addition of the butyl group in the target compound will increase the molecular weight and lipophilicity (LogP).
| Property | Value (for 2-amino-8-quinolinol) | Reference |
| Molecular Formula | C₉H₈N₂O | [6] |
| Molecular Weight | 160.17 g/mol | [6] |
| XLogP3 | 1.5 | [6] |
| Safety Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [6] |
Note: Always handle this compound and its derivatives in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthetic Pathways and Key Reactive Sites
The strategic value of this compound lies in its multiple, chemically distinct reactive sites that can be addressed with high selectivity. The following diagram illustrates the primary avenues for derivatization.
Caption: Key reactive sites and synthetic pathways for derivatizing this compound.
Experimental Protocols
The following protocols are designed to be robust and reproducible. They include causality-driven explanations for key steps, ensuring both technical accuracy and practical understanding.
Protocol 1: Synthesis of the Precursor, this compound
Rationale: The most direct route to the title compound is via nucleophilic aromatic substitution (SₙAr) of a suitable leaving group at the 2-position of the quinoline ring. 2-Chloro-8-hydroxyquinoline is an ideal starting material. The reaction is typically performed in a high-boiling point solvent to ensure sufficient thermal energy to overcome the activation barrier of the SₙAr reaction.
Workflow Diagram:
Caption: Workflow for the synthesis of the this compound precursor.
Step-by-Step Methodology:
-
Reagent Setup: In a sealed pressure vessel equipped with a magnetic stir bar, add 2-chloro-8-hydroxyquinoline (1.0 eq), n-butylamine (3.0 eq), and N-Methyl-2-pyrrolidone (NMP) to create a 0.5 M solution.
-
Expert Insight: Using an excess of butylamine drives the reaction to completion and acts as a base to neutralize the HCl byproduct. NMP is an excellent solvent for SₙAr reactions due to its high boiling point and polar aprotic nature.
-
-
Reaction: Seal the vessel and heat the mixture in an oil bath at 150 °C for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the reaction mixture to room temperature. Pour the dark solution slowly into a beaker containing ice-water (10x the volume of NMP used).
-
Precipitation/Neutralization: A precipitate may form. Adjust the pH of the aqueous slurry to ~8-9 using a saturated solution of sodium bicarbonate (NaHCO₃). This ensures the product is in its free base form for efficient extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL for a 10 mmol scale reaction).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution (e.g., 5% to 30% ethyl acetate in hexanes) to isolate the pure this compound.
Protocol 2: O-Alkylation with Propargyl Bromide to Synthesize 8-(Prop-2-yn-1-yloxy)-N-butylquinolin-2-amine
Rationale: O-alkylation of the phenolic hydroxyl group is a straightforward way to introduce new functionalities. Using an alkyne-containing electrophile like propargyl bromide installs a chemical handle that can be used for subsequent "click" chemistry reactions (e.g., CuAAC). This protocol is based on the Williamson ether synthesis.[4]
Step-by-Step Methodology:
-
Reagent Setup: Dissolve this compound (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution.
-
Expert Insight: K₂CO₃ is a mild and effective base for deprotonating the phenolic hydroxyl group. It is easily filtered off after the reaction. Acetone is a good solvent choice as it is polar enough to dissolve the reactants but does not interfere with the reaction.
-
-
Electrophile Addition: Add propargyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone) or 60 °C (for DMF) and stir for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling, filter off the K₂CO₃ and wash the solid with a small amount of acetone.
-
Concentration and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (Silica, Hexane:EtOAc gradient) to yield the desired O-alkylated product.
Protocol 3: Electrophilic Bromination at the 5-Position
Rationale: The 8-hydroxyquinoline ring is highly activated towards electrophilic aromatic substitution. Bromination using N-Bromosuccinimide (NBS) is a mild and selective method to install a bromine atom, typically at the 5- and/or 7-positions.[4] This halogen can then serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira).
Step-by-Step Methodology:
-
Reagent Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) or acetonitrile in a flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Expert Insight: Cooling the reaction helps to control the exotherm and improve the selectivity for mono-bromination at the more sterically accessible 5-position.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography to isolate the 5-bromo derivative.
Characterization and Data
Successful synthesis of derivatives should be confirmed using standard analytical techniques. The table below outlines expected outcomes for a hypothetical derivative, 5-Bromo-2-(butylamino)quinolin-8-ol .
| Analysis Technique | Expected Key Observations |
| ¹H NMR | Disappearance of the proton signal for H5. Downfield shift of remaining aromatic protons due to the inductive effect of bromine. Signals for the butyl chain and the N-H proton should remain. |
| ¹³C NMR | Appearance of a new quaternary carbon signal in the aromatic region attached to bromine, and shifts in adjacent carbon signals. |
| Mass Spectrometry (HRMS) | The molecular ion peak will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) and will correspond to the exact mass of C₁₃H₁₅BrN₂O. |
| FT-IR | Persistence of the broad O-H stretch (~3400 cm⁻¹) and N-H stretch. Appearance of a C-Br stretch in the fingerprint region (~500-600 cm⁻¹). |
Conclusion and Future Applications
This compound is a highly valuable and versatile precursor for developing novel compounds. The protocols outlined in this guide provide a robust framework for its derivatization. The resulting molecules have significant potential in various fields:
-
Medicinal Chemistry: The synthesized derivatives can be screened for anticancer, antimicrobial, or neuroprotective activities.[7] The modular nature of the synthesis allows for the rapid generation of a library for structure-activity relationship (SAR) studies.
-
Fluorescent Sensing: The inherent fluorescence of the 8-HQ core, which is enhanced upon metal chelation, can be fine-tuned by the substituents.[2] Novel derivatives could be developed as selective chemosensors for biologically or environmentally important metal ions.[3]
-
Materials Science: Quinoline derivatives are used as electron carriers in Organic Light-Emitting Diodes (OLEDs).[2] The derivatives synthesized from these protocols could be explored for their utility in advanced electronic materials.
References
-
Saleh N Al-Busafi, Fakhr Eldin O Suliman, and Zaid R Al-Alawi. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
-
Al-Ostoot, F.H.; Al-Ghorbani, M.; Al-Majid, A.M.; Barakat, A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
-
Gale, S.; N'Da, D.D.; De Doncker, S.; Caljon, G.; D'hooghe, M. (2024). Synthesis of 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Molbank. [Link]
-
Ajani, O.O.; Iyaye, K.T.; Ademosun, O.T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
-
Al-Busafi, S.N.; Suliman, F.E.O.; Al-Alawi, Z.R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
-
Gale, S.; N'Da, D.D.; De Doncker, S.; Caljon, G.; D'hooghe, M. (2024). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI. [Link]
-
Asres, H.; Gashaw, T.; Demissie, T.B. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Severinsen, R.J. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Massey University. [Link]
-
Various Authors. (2025). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Wiley Online Library. [Link]
-
Al-Ostoot, F.H.; Al-Ghorbani, M.; Al-Majid, A.M.; Barakat, A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Touzani, R.; et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]
-
Amini, M.; et al. (2015). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4653788, 2-Amino-8-quinolinol. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rroij.com [rroij.com]
- 3. scispace.com [scispace.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. 2-Amino-8-quinolinol | C9H8N2O | CID 4653788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
Troubleshooting & Optimization
Troubleshooting Guide: Low Yield in 2-(Butylamino)quinolin-8-ol Synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the synthesis of 2-(Butylamino)quinolin-8-ol. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common pitfalls of this synthesis, particularly the pervasive issue of low reaction yield.
The synthesis of substituted aminoquinolines is a cornerstone of medicinal chemistry, with the 8-hydroxyquinoline scaffold being a privileged structure known for its chelating properties and diverse biological activities. The introduction of an N-butylamino group at the 2-position is most efficiently achieved via a palladium-catalyzed C-N cross-coupling reaction, namely the Buchwald-Hartwig amination.[1][2] This guide is structured to address the challenges inherent in this specific transformation.
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows very low or no conversion of the 2-halo-8-hydroxyquinoline starting material. What are the likely causes?
This is one of the most common issues and typically points to a problem with the catalytic system or reaction conditions. The Buchwald-Hartwig amination is a multi-step catalytic cycle, and failure at any point will halt the reaction.[1]
Potential Cause 1: Inactive Catalyst The active catalyst in this reaction is a Pd(0) species, which is generated in situ from a palladium precursor (precatalyst). Failure to form or maintain this active catalyst is a primary reason for low conversion.
-
Expert Insight & Solution:
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxidation. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen). Use degassed solvents to minimize dissolved oxygen.[3]
-
Precatalyst and Ligand Quality: Palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands can degrade over time. Use fresh, high-purity reagents. Phosphine ligands, especially electron-rich, bulky ones, are prone to oxidation.
-
Insufficient Precatalyst Activation: Some Pd(II) precatalysts require reduction to Pd(0) to enter the catalytic cycle. This is often facilitated by the amine or phosphine ligand, but if this step is inefficient, the reaction will not initiate.[2] Consider using commercially available, air-stable Pd(0) precatalysts (e.g., G3 or G4 palladacycles) which are designed for rapid activation.[4]
-
Potential Cause 2: Suboptimal Base Selection The base plays a critical role: it deprotonates the amine-palladium complex to form the key palladium-amido intermediate that undergoes reductive elimination.[5]
-
Expert Insight & Solution:
-
Base Strength: A base that is too weak may not efficiently deprotonate the palladium-amine complex. A strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) is often effective for primary amines.[4]
-
Solubility and Particle Size: The physical properties of inorganic bases like Cs₂CO₃ or K₃PO₄ can significantly impact reactivity. These reactions can be sensitive to the solid-liquid interface.[4] Grinding the base to a fine powder before use can increase its surface area and improve performance.
-
Hydroxide Interference: The presence of the 8-hydroxy group on the quinoline can be problematic. The base could deprotonate the phenol, which might then coordinate to the palladium center, inhibiting the catalyst. While NaOtBu is often strong enough to favor the desired C-N coupling pathway, this potential side reaction is a key consideration.
-
Potential Cause 3: Inappropriate Ligand Choice The phosphine ligand is not merely an additive; it is fundamental to the catalyst's stability and reactivity, influencing both the oxidative addition and reductive elimination steps.
-
Expert Insight & Solution:
-
Steric Bulk: For primary amines like butylamine, sterically hindered, electron-rich biarylphosphine ligands are generally the most effective. Ligands such as XPhos, SPhos, or BrettPhos facilitate the crucial reductive elimination step to form the C-N bond and prevent the formation of unreactive palladium dimers.[2]
-
Palladium-to-Ligand Ratio: The ratio of palladium to ligand is critical. Typically, a 1:1 to 1:2 ratio is used, but this should be optimized for your specific substrate.
-
Q2: The reaction proceeds, but I'm isolating a significant amount of hydrodehalogenated starting material (8-hydroxyquinoline) instead of my product. Why is this happening?
Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It arises from competing pathways within the catalytic cycle.
-
Expert Insight & Solution:
-
β-Hydride Elimination: One major pathway to hydrodehalogenation involves β-hydride elimination from the palladium-amido intermediate.[1] This is more common with amines that have β-hydrogens, which butylamine does. The choice of ligand can influence this; bulky ligands that accelerate reductive elimination can minimize this side reaction.
-
Water as a Proton Source: Trace amounts of water in the reaction can act as a proton source, leading to the cleavage of the Aryl-Pd bond and formation of the arene. Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry glassware.[3][6]
-
Q3: My 8-hydroxy group seems to be interfering with the reaction. Should I protect it?
Yes, protecting the 8-hydroxy group is a robust strategy to simplify the reaction and prevent potential complications.
-
Expert Insight & Solution:
-
Why Protect? The phenoxide anion formed by deprotonation of the 8-hydroxy group is a competing nucleophile. It can coordinate to the palladium center, potentially poisoning the catalyst, or in some cases, lead to O-arylation side products (Buchwald-Hartwig etherification).
-
Choice of Protecting Group: A benzyl (Bn) ether is an excellent choice. It is stable to the basic conditions of the Buchwald-Hartwig reaction and can be easily removed later by catalytic hydrogenation (e.g., H₂, Pd/C), which would not affect the butylamino group.[7] Synthesizing 8-(benzyloxy)-2-chloroquinoline first, performing the amination, and then deprotecting is a reliable, albeit longer, route.
-
Frequently Asked Questions (FAQs)
What is the optimal catalyst system for coupling butylamine with a 2-halo-8-hydroxyquinoline?
There is no single "best" system, but a highly effective starting point for optimization is outlined below.
| Component | Recommended Reagent | Molar Ratio (vs. Aryl Halide) | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3-Palladacycle | 1-2 mol % Pd | Pd₂(dba)₃ is a common, effective Pd(0) source. G3-type precatalysts are air-stable and highly active.[4] |
| Ligand | XPhos or BrettPhos | 2.2-4.4 mol % | These are bulky, electron-rich biarylphosphine ligands known to be highly effective for coupling primary amines.[2] |
| Base | Sodium tert-butoxide (NaOtBu) | 1.2 - 1.5 equivalents | A strong base that is highly effective for primary amine couplings.[4] |
| Solvent | Toluene or Dioxane | ~0.1 M concentration | Aprotic, non-polar, or moderately polar solvents are standard. They must be anhydrous.[8] |
Should I use 2-chloro- or 2-bromo-8-hydroxyquinoline as my starting material?
The choice of halide affects the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.
-
Reactivity Trend: The general order of reactivity for the aryl halide is I > Br > OTf > Cl.[4]
-
Practical Recommendation: 2-bromo-8-hydroxyquinoline will be significantly more reactive than the chloro-analogue and will likely give better yields under milder conditions. While 2-chloroquinolines are often cheaper, they may require more active (and expensive) catalyst systems or harsher conditions to achieve good conversion. For initial attempts and easier optimization, the bromo-substrate is recommended.
How can I effectively monitor the reaction's progress?
Monitoring the reaction is crucial to avoid over-running (which can lead to side products) or under-running (incomplete conversion).
-
Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture alongside your starting material(s) on a silica plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Visualize under UV light. The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. A small aliquot of the reaction mixture is quenched, diluted, and injected. This allows you to monitor the consumption of starting materials and the formation of the product by their respective mass-to-charge ratios, giving you a much clearer picture of the reaction's status.
What are the best practices for product purification and characterization?
-
Purification:
-
Workup: After the reaction is complete, it's typically quenched, diluted with an organic solvent (like ethyl acetate), and washed with water or brine to remove the inorganic base and salts.
-
Column Chromatography: The crude product is almost always purified by flash column chromatography on silica gel.[9] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective for separating the desired product from unreacted starting materials and non-polar side products.
-
-
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of the final compound. You should see characteristic signals for the quinoline ring, the butyl group, and the disappearance of the proton at the 2-position of the quinoline.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of your compound, which validates its elemental composition.[10]
-
HPLC: High-Performance Liquid Chromatography is the standard for assessing the final purity of the compound.[10]
-
Visualizations and Protocols
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low yield.
Detailed Experimental Protocol: Synthesis of 2-(Butylamino)-8-(benzyloxy)quinoline
This protocol details the synthesis using a protected 8-hydroxyquinoline for a more reliable outcome. The final deprotection step is described separately.
Materials:
-
8-(Benzyloxy)-2-bromoquinoline (1.0 equiv)
-
n-Butylamine (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol % Pd)
-
XPhos (0.044 equiv, 4.4 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-(benzyloxy)-2-bromoquinoline, XPhos, and Sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add Pd₂(dba)₃ to the flask. Then, via syringe, add anhydrous toluene, followed by the n-butylamine.
-
Heating: Place the flask in a preheated oil bath at 100-110 °C.
-
Monitoring: Stir the reaction mixture vigorously at this temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, for example, starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate in hexanes, to isolate the pure product.
-
-
Deprotection (if required):
-
Dissolve the purified 2-(butylamino)-8-(benzyloxy)quinoline in ethanol or methanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate to yield the final product, this compound.
-
References
- BenchChem. (2025). 2-Aminoquinoline: A Technical Guide for Researchers.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- ResearchGate. (n.d.). Effect of various bases in the Buchwald coupling reaction.
- Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org.
- Norrby, P.-O., et al. (2018).
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- OUCI. (n.d.).
- BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
- Wikipedia. (2023).
- Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2018).
- ResearchGate. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-(Quinolin-8-yloxy)propanoic acid.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimizing the fluorescence quantum yield of 2-(Butylamino)quinolin-8-ol
Welcome to the technical support center for 2-(Butylamino)quinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the fluorescence quantum yield of this versatile fluorophore.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing diagnostic steps and corrective actions based on established photophysical principles.
Issue 1: The fluorescence signal is weak or non-existent.
Question: I've prepared a solution of this compound, but I'm observing a much lower-than-expected fluorescence quantum yield. What are the likely causes and how can I fix this?
Answer: A weak or absent signal is a common issue that can typically be traced back to one of several key factors related to the molecule's environment and photophysical properties. The 8-hydroxyquinoline (8-HQ) core is notoriously sensitive to its surroundings.
Diagnostic Workflow:
-
Verify pH of the Solution: The protonation state of both the quinoline nitrogen and the hydroxyl group is critical. In many solvents, 8-HQ and its derivatives are weakly fluorescent due to an excited-state proton transfer (ESPT) from the hydroxyl group to the nitrogen atom, which provides a non-radiative decay pathway.[1][2][3]
-
Action: In aqueous or protic solutions, ensure the pH is controlled. Generally, fluorescence of N-heterocycles like quinolines is significantly enhanced upon protonation in acidic media, which inhibits ESPT.[4] Start by preparing your sample in a buffered solution (e.g., citrate or phosphate buffer) at a moderately acidic pH (e.g., pH 4-6) and measure the fluorescence. Perform a pH titration to find the optimal emission intensity.
-
-
Assess Solvent Choice: The polarity, viscosity, and hydrogen-bonding capability of the solvent dramatically influence the quantum yield.[5]
-
Causality: Polar, protic solvents (like ethanol or water) can form hydrogen bonds with the fluorophore, which may quench fluorescence.[6] Conversely, in some cases, rigidifying the molecule in a viscous or non-polar environment can reduce non-radiative decay and enhance emission.[3] Some quinoline derivatives show high quantum yields in aprotic solvents like DMSO and DMF.
-
Action: Conduct a solvent screening experiment. Prepare dilute solutions (e.g., 1-10 µM) in a range of solvents with varying polarities, such as hexane, toluene, chloroform, acetonitrile, and DMSO. Compare the relative fluorescence intensities to identify an optimal medium.
-
-
Check for Quenchers:
-
Dissolved Oxygen: Molecular oxygen is a well-known collisional quencher of fluorescence.
-
Action: De-gas your solvent by bubbling with high-purity nitrogen or argon for 10-15 minutes before measurement.[7]
-
-
Metal Ions: The 8-hydroxyquinoline moiety is a powerful chelating agent. While chelation with certain metal ions (like Al³⁺ or Zn²⁺) can dramatically enhance fluorescence by increasing molecular rigidity and blocking the ESPT pathway[2][3][8], other transition metals (like Fe³⁺ or Cu²⁺) can quench fluorescence through various mechanisms.
-
Action: Ensure your solvents and glassware are free from trace metal contamination. Use high-purity solvents and consider treating solutions with a chelating resin like Chelex® 100 if contamination is suspected.
-
-
-
Evaluate Concentration (Aggregation-Caused Quenching): At high concentrations, fluorophores can form non-fluorescent aggregates (dimers or excimers), leading to a decrease in the overall quantum yield. This is known as Aggregation-Caused Quenching (ACQ).[7][9]
-
Action: Prepare a dilution series of your compound (e.g., from 100 µM down to 0.1 µM). Measure the absorbance and fluorescence at each concentration. Plot fluorescence intensity versus absorbance; the relationship should be linear at low concentrations.[10] If you observe a plateau or decrease in fluorescence intensity per unit of absorbance at higher concentrations, ACQ is likely occurring. Work within the linear range for all quantitative experiments.[9][10]
-
Issue 2: My fluorescence readings are unstable and decrease over time.
Question: During measurement, the fluorescence intensity of my sample is continuously dropping. What is causing this instability?
Answer: This phenomenon is most likely photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[7]
Corrective Actions:
-
Reduce Excitation Intensity: Use the lowest possible excitation power or slit width on the spectrofluorometer that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Keep the shutter closed when not actively acquiring data. For imaging applications, use the shortest possible exposure times.
-
Use Photostabilizing Agents: In some applications, adding antioxidants or commercially available antifade reagents to the solution can mitigate photobleaching.
-
Check for Chemical Instability: Ensure the compound is stable at the experimental pH and temperature and in the chosen solvent. Degradation can manifest as a time-dependent loss of signal.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism governing the fluorescence of this compound?
The fluorescence of the 8-hydroxyquinoline core is largely governed by an excited-state intramolecular proton transfer (ESPT) process. In the excited state, the phenolic proton can transfer to the pyridine nitrogen, creating a zwitterionic species that typically relaxes to the ground state non-radiatively (i.e., without emitting light).[1][2] Factors that inhibit this ESPT pathway, such as protonation of the nitrogen in acidic media or chelation with a metal ion, tend to "turn on" or enhance the fluorescence.[1][3] The butylamino group at the 2-position will modulate these properties through its electronic effects.
Q2: How does solvent polarity affect the emission spectrum of 8-hydroxyquinoline derivatives?
Many 8-hydroxyquinoline derivatives exhibit solvatochromism, where the color (wavelength) of the emitted light changes with solvent polarity.[11] Often, a red shift (to longer wavelengths) is observed as solvent polarity increases, indicating a more polar excited state compared to the ground state.[11] This behavior can be systematically studied by plotting the Stokes shift against a solvent polarity parameter, such as the Lippert-Mataga plot.[11]
Q3: What is a reliable protocol for measuring the relative fluorescence quantum yield (Φ_F)?
The relative quantum yield is the most common method and involves comparing your sample to a well-characterized fluorescent standard with a known quantum yield.[10][12]
Key Considerations for this Protocol:
-
Standard Selection: The standard should absorb at the same excitation wavelength you use for your sample and ideally emit in a similar spectral region. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.54) is a common standard for blue-emitting fluorophores.
-
Linearity: It is critical to work in a concentration range where the plot of integrated fluorescence vs. absorbance is linear.[9][10] Deviations from linearity suggest inner filter effects or aggregation.
-
Refractive Index: The equation includes a term for the refractive index (η) of the solvent. If you use the same solvent for both the standard and the sample, this term cancels out. If not, you must include the correction.[10]
Q4: Can I expect my compound to be fluorescent in the solid state?
Yes, some quinoline derivatives exhibit strong fluorescence in the solid state.[5] This is often due to restricted intramolecular motion and specific packing arrangements in the crystal lattice that prevent non-radiative decay pathways that are active in solution. The planarity between the quinoline ring and any substituents can play a significant role.[5]
III. Data Summary
The photophysical properties of 8-hydroxyquinoline derivatives are highly dependent on their environment. The following table provides a conceptual summary of expected trends based on the principles discussed in this guide.
| Parameter | Condition | Expected Effect on Quantum Yield | Rationale |
| pH | Acidic (e.g., pH < 6) | Increase | Protonation of the quinoline nitrogen inhibits non-radiative decay via ESPT.[4] |
| Neutral / Basic | Decrease | The ESPT pathway is active, providing an efficient channel for non-radiative decay.[1] | |
| Solvent | Non-polar, Aprotic (e.g., Toluene, Dioxane) | Generally Higher | Minimizes hydrogen bonding interactions that can quench fluorescence.[5] |
| Polar, Aprotic (e.g., DMSO, Acetonitrile) | Variable, Potentially High | Can stabilize the excited state; often a good balance of solubility and brightness. | |
| Polar, Protic (e.g., Ethanol, Water) | Generally Lower | Hydrogen bonding provides a pathway for quenching.[6] | |
| Concentration | Low (< 10 µM) | Optimal | Molecules are isolated, minimizing self-quenching. |
| High (> 50 µM) | Decrease | Aggregation-Caused Quenching (ACQ) becomes significant.[7][9] | |
| Additives | Chelating Metal Ions (e.g., Al³⁺, Zn²⁺) | Strong Increase | Formation of a rigid complex blocks vibrational quenching and inhibits ESPT.[2][3] |
| Quenching Metal Ions (e.g., Fe³⁺, Cu²⁺) | Strong Decrease | Quenching via electron or energy transfer.[8] | |
| Dissolved O₂ | Decrease | Collisional (dynamic) quenching of the excited state.[7] |
IV. References
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
-
MDPI. (n.d.). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Royal Society of Chemistry. (2022). A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. Analytical Methods. [Link]
-
Indian Academy of Sciences. (n.d.). Photo physical properties of 8-hydroxy quinoline. Indian Academy of Sciences. [Link]
-
University of California, Irvine. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. [Link]
-
ResearchGate. (2020). Fluorescence spectroscopic studies on preferential solvation and bimolecular quenching reactions of Quinolin-8-ol in binary solvent mixtures. ResearchGate. [Link]
-
ResearchGate. (n.d.). EFFECT OF HYDROGEN BONDING ON FLUORESCENCE QUENCHING OF QUINOLIN-8-OL - ANALYSIS USING NEGATIVE STERN-VOLMER PLOTS. ResearchGate. [Link]
-
MDPI. (2021). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. MDPI. [Link]
-
National Institutes of Health. (n.d.). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1][13]phenanthroline Ligand and Its Cu(I) Complexes. NIH. [Link]
-
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
National Institutes of Health. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. NIH. [Link]
-
National Institutes of Health. (2020). Fluorescence enhancement of quinolines by protonation. NIH. [Link]
-
ResearchGate. (2018). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. [Link]
-
ResearchGate. (n.d.). Quantum yield improvement of red-light-emitting firefly luciferin analogues for in vivo bioluminescence imaging. ResearchGate. [Link]
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- 2. rroij.com [rroij.com]
- 3. scispace.com [scispace.com]
- 4. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Stability and Degradation of 2-(Butylamino)quinolin-8-ol Solutions
Welcome to the technical support center for 2-(Butylamino)quinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and degradation phenomena encountered during experimental work. Our goal is to equip you with the scientific rationale behind best practices for the preparation, storage, and use of this compound solutions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: My solution of this compound is turning a yellow or brownish color. What is causing this discoloration?
A1: Discoloration is a primary indicator of degradation. The 8-hydroxyquinoline scaffold is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen and accelerated by light.[1] This oxidative process can lead to the formation of colored quinone-like structures and other conjugated byproducts. The butylamino group may also undergo oxidation, contributing to the color change. It is crucial to handle and store the solutions with precautions to minimize exposure to light and oxygen.
Q2: I'm observing precipitation in my aqueous this compound solution, especially after storage. What is happening?
A2: Precipitation can occur for several reasons. Firstly, this compound, like many quinoline derivatives, may have limited aqueous solubility that is pH-dependent. Changes in pH upon storage, due to absorption of atmospheric CO₂, can alter its ionization state and lead to precipitation. Secondly, some degradation products may be less soluble than the parent compound, causing them to precipitate out of the solution over time. Finally, if the solution was prepared near its saturation point, temperature fluctuations during storage can cause the compound to crystallize out.
Q3: My experimental results are inconsistent, and I suspect my this compound stock solution is degrading. How can I confirm this?
A3: Inconsistent results are a strong indication of compound instability. To confirm degradation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended. By analyzing your stock solution over time, you can monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. A forced degradation study can be performed to intentionally generate these degradation products and confirm their identity.
Q4: What are the primary factors that contribute to the degradation of this compound in solution?
A4: The main factors are:
-
Light: The quinoline ring system is often photosensitive, and exposure to UV or even ambient light can induce photodegradation.
-
Oxygen: The electron-rich 8-hydroxyquinoline core is susceptible to oxidation. The presence of dissolved oxygen in the solvent can lead to the formation of oxidative degradation products.
-
pH: The stability of the compound can be pH-dependent. Both highly acidic and highly basic conditions can potentially catalyze the hydrolysis of the butylamino group or promote oxidative degradation.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.
-
Presence of Metal Ions: 8-hydroxyquinoline and its derivatives are potent metal chelators. The presence of trace metal ions in your solvent or buffer can catalyze oxidative degradation.
II. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered when working with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid Color Change (within hours) | Photodegradation or Oxidation | • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.• Prepare solutions using deoxygenated solvents. Purge the solvent with an inert gas (nitrogen or argon) before use.• Store the solution under an inert atmosphere. |
| Loss of Potency in Biological Assays | Chemical Degradation | • Prepare fresh solutions for each experiment.• If a stock solution must be used, perform a stability test under your specific storage conditions using HPLC to determine its viable shelf-life.• Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Unexpected Peaks in HPLC Chromatogram | Formation of Degradation Products | • Conduct a forced degradation study (see Protocol 1) to identify potential degradation products.• Use a mass spectrometer coupled with HPLC (LC-MS) to identify the mass of the unknown peaks and deduce their structures. |
| Poor Solubility or Precipitation in Aqueous Buffer | pH-dependent solubility, use of inappropriate buffer | • Determine the pH-solubility profile of your compound to identify the optimal pH for dissolution and stability.• Consider the use of a co-solvent (e.g., DMSO, ethanol) if permissible for your application, ensuring the final concentration is compatible with your experimental system. |
III. Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for interpreting stability data and troubleshooting issues. Based on the chemical nature of the 8-hydroxyquinoline core and the N-butylamino substituent, the following degradation routes are plausible:
-
Oxidation of the Hydroxyquinoline Ring: The phenol moiety is susceptible to oxidation, which can lead to the formation of quinone-like structures. This is often accompanied by a significant color change.
-
N-dealkylation of the Butylamino Group: The butyl group may be cleaved from the amine, a process that can be initiated by oxidation. This would result in the formation of 2-amino-8-hydroxyquinoline.
-
Oxidation of the Butylamino Group: The secondary amine can be oxidized to form various products, including hydroxylamines and nitroso compounds.
-
Ring Opening: Under harsh conditions (e.g., strong acid/base, strong oxidants), the quinoline ring system itself may undergo cleavage.
Below is a diagram illustrating a simplified, hypothetical degradation pathway.
Caption: Hypothetical degradation pathways for this compound.
IV. Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a transparent vial to a photostability chamber.
3. Sample Analysis:
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples by a suitable HPLC method (see Protocol 2).
The workflow for a forced degradation study is illustrated below.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A validated HPLC method is crucial for accurately quantifying the parent compound and its degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength that allows for the detection of both the parent compound and potential degradants (a photodiode array detector is recommended to assess peak purity).
-
Column Temperature: 30°C.
V. References
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
-
Chirino, J. M., et al. (2013). The abmG gene encodes 2-Aminobenzoate-CoA ligase that converts 2-Aminobenzoate to 2-Amino-benzoyl-CoA. Journal of Bacteriology, 195(19), 4344-4353.
-
Der Pharma Chemica. (2016). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 8(2), 110-117.
-
Murakami, S., et al. (1998). Metabolism of 2-aminophenol by Pseudomonas sp. AP-3: modified meta-cleavage pathway. Archives of Microbiology, 170(2), 132-137.
-
Takenaka, S., et al. (2003). Metabolism of 4-aminophenol by Burkholderia sp. AK-5. Applied and Environmental Microbiology, 69(3), 1391-1397.
Sources
Technical Support Center: Purification of Crude 2-(Butylamino)quinolin-8-ol
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the purification of 2-(Butylamino)quinolin-8-ol. As researchers and drug development professionals, we understand that obtaining a compound of high purity is paramount to the success of subsequent experiments and the integrity of your data. The unique amphoteric nature of this compound, possessing both a basic secondary amine and a weakly acidic hydroxyl group, presents specific challenges and opportunities for purification.
This guide is structured to function as a direct line to an experienced application scientist. It moves beyond simple protocols to address the common, and often frustrating, issues encountered in the lab. We will explore the causality behind our recommended purification strategies and provide robust, self-validating protocols designed for reproducibility.
Part 1: Preliminary Analysis & Method Selection
Before attempting any purification, a preliminary analysis of your crude material is essential. This initial assessment will inform the most efficient and effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
The impurity profile is highly dependent on the synthetic route. Common synthesis methods for quinoline derivatives include Skraup, Doebner-von Miller, and Friedländer reactions.[1][2][3] Potential impurities may include:
-
Unreacted Starting Materials: Such as 8-hydroxyquinoline or a butylating agent.
-
Reaction Byproducts: Including isomers, over-alkylated products (e.g., N,O-dibutylated quinoline), or products from side reactions.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.
-
Degradation Products: Quinolines can be susceptible to oxidation, especially if aged or exposed to light, leading to colored impurities.[2]
Q2: How do I choose the right purification technique?
The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following flowchart provides a general decision-making framework.
Caption: Purification method selection workflow.
Part 2: Troubleshooting Common Purification Techniques
This section provides detailed protocols and troubleshooting for the most common purification methods applicable to this compound.
Technique 1: Acid-Base Extraction
Principle & Applicability: This technique is highly effective for separating your basic target compound from neutral or acidic impurities.[4][5] By treating an organic solution of the crude product with aqueous acid, the basic 2-(butylamino) group is protonated, forming a water-soluble salt. Neutral impurities remain in the organic layer, which can be discarded. Subsequently, basifying the aqueous layer regenerates the pure, neutral compound, which can be extracted back into an organic solvent.[6]
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Layer Separation: Allow the layers to separate. The protonated product is now in the aqueous layer. Drain the organic layer (containing neutral impurities) and set it aside.
-
Repeat Extraction: Repeat the acidic wash on the organic layer one more time to ensure complete extraction of the product. Combine the aqueous layers.
-
Backwash (Optional): To remove any residual neutral impurities from the combined aqueous layers, wash with a small portion of fresh organic solvent (e.g., 20 mL). Discard this organic wash.
-
Regeneration: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH 9-10, check with pH paper). The neutral product should precipitate or form an oily layer.[7]
-
Final Extraction: Extract the regenerated product back into a fresh organic solvent (e.g., 3 x 30 mL of dichloromethane).
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Q: I'm experiencing low recovery after the extraction. What went wrong?
-
Incomplete Protonation/Deprotonation: Ensure you are using a sufficient excess of acid and base. Check the pH at each stage. For the acidic wash, the pH should be < 2. For regeneration, the pH should be > 9.
-
Emulsion Formation: Emulsions (stable mixtures of the organic and aqueous layers) can trap your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[7]
-
Incorrect Solvent Choice: Ensure the organic solvent is immiscible with water. Dichloromethane and ethyl acetate are common choices.[5]
-
Product Solubility: Your product salt may have some solubility in the organic layer, or the neutral form may have some solubility in the basic aqueous layer. Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.[8]
Q: An insoluble solid formed at the interface between the layers. What is it?
This can happen if the protonated salt of your compound is not fully soluble in the aqueous layer, or if an impurity precipitates. Try adding more water to the aqueous layer to dissolve the salt. If it persists, it may be an insoluble impurity that can be removed by filtration of the entire biphasic mixture.
Technique 2: Column Chromatography
Principle & Applicability: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent). It is ideal for removing impurities with similar properties to the target compound when other methods fail.[9][10]
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.3-0.4 and separates it well from impurities.
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into a column and allow it to pack, draining the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute your compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Q: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands?
Streaking is a common problem with basic compounds like amines on acidic silica gel.[11]
-
Add a Base Modifier: Add a small amount (0.5-1%) of triethylamine or ammonia solution to your eluent system.[12] This neutralizes the acidic sites on the silica gel, preventing strong, irreversible binding of your basic compound.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, which is often better suited for purifying basic compounds.[11]
-
Check for Overloading: Loading too much sample onto the column will lead to poor separation and band tailing. A general rule is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Q: My compound won't come off the column, even with a very polar eluent.
-
Decomposition on Silica: Your compound might be unstable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots (degradation products) appear.[13] If it is unstable, use a deactivated stationary phase like alumina or florisil.
-
Irreversible Adsorption: The amino and hydroxyl groups can bind very strongly to silica. Using a base-modified eluent, as described above, is the primary solution. In extreme cases, an eluent containing methanol or a small percentage of acetic acid (if the compound is stable) might be necessary.
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel (deactivated) or Alumina (neutral/basic) | Standard silica is acidic and can cause streaking with amines. Deactivating with a base or using alumina mitigates this.[11] |
| Eluent System | Hexane/Ethyl Acetate or Dichloromethane/Methanol | A good starting point for moderately polar compounds. Adjust ratios based on TLC. |
| Eluent Modifier | 0.5-1% Triethylamine (NEt₃) | Neutralizes acidic sites on silica, leading to better peak shape and recovery.[12] |
| Loading Method | Dry loading | Recommended if the crude product has poor solubility in the eluent, as it leads to a more uniform starting band. |
Table 1: Recommended Column Chromatography Parameters.
Technique 3: Recrystallization
Principle & Applicability: Recrystallization is an excellent technique for purifying solid compounds that are significantly more soluble in a hot solvent than in a cold one. It is particularly effective for removing small amounts of impurities when the starting purity is already high (>90%).
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Ethanol, methanol, or acetonitrile are often good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven.
Q: My compound will not crystallize from the solution upon cooling.
-
Solution is Too Dilute: You may have added too much solvent. Gently boil off some of the solvent to concentrate the solution and try cooling again.[14]
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites. Adding a tiny "seed" crystal of the pure compound can also induce crystallization.[14]
-
Impurity Interference: High levels of impurities can inhibit crystal formation. You may need to perform a preliminary purification by another method (like chromatography) first.
Q: My compound "oiled out" instead of forming crystals.
Oiling out occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.
-
Re-dissolve and Add More Solvent: Return the flask to the heat source, add slightly more solvent to increase the saturation temperature, and allow it to cool more slowly.[14]
-
Change Solvents: The boiling point of your solvent may be too high. Try a lower-boiling solvent or a mixed solvent system.
| Solvent | Boiling Point (°C) | Notes on Applicability |
| Ethanol | 78 | A good general-purpose polar solvent for recrystallization. |
| Methanol | 65 | Similar to ethanol but more polar and has a lower boiling point. |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective if alcohols are not suitable. |
| Toluene | 111 | A non-polar solvent; may be useful in a mixed-solvent system with a polar solvent like ethanol. |
| Hexane/Ethyl Acetate | Variable | A mixed-solvent system can be fine-tuned to achieve ideal solubility characteristics. |
Table 2: Potential Recrystallization Solvents.
References
-
IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Retrieved from [Link]
-
Wikipedia. (2024). Quinoline. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
- Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
Wikipedia. (2024). Acid–base extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. Retrieved from [Link]
-
Lab Notebook. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Heterocycles. (2016).
-
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
- Google Patents. (n.d.). CN101186605A - 2-vinyl-8-hydroxyquinoline derivatives and their preparation methods and applications.
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
RA College. (n.d.). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Retrieved from [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
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- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. CN101186605A - 2-vinyl-8-hydroxyquinoline derivatives and their preparation methods and applications - Google Patents [patents.google.com]
- 10. acgpubs.org [acgpubs.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges of 2-(Butylamino)quinolin-8-ol in Aqueous Media
Welcome to the technical support center for 2-(Butylamino)quinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the inherent solubility challenges of this compound in aqueous media. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.
Understanding the Challenge: The Physicochemical Profile of this compound
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Rationale and Impact on Solubility |
| pKa | 8.0 - 9.0 (basic) | The quinoline nitrogen and the butylamino group are basic. At pH values below the pKa, the molecule will be protonated and more soluble in water. |
| logP | > 2.0 | The butyl group significantly increases the lipophilicity compared to 8-hydroxyquinoline (logP ≈ 1.9), indicating poor aqueous solubility. |
| Aqueous Solubility | Very low | The hydrophobic nature of the quinoline ring and the butyl chain leads to poor solubility in neutral aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in my aqueous buffer?
A1: The low aqueous solubility of this compound is a direct consequence of its chemical structure. The aromatic quinoline backbone and the aliphatic butyl chain are both hydrophobic, leading to a molecule that is sparingly soluble in water.[1]
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?
A2: This common issue is known as "crashing out." When a concentrated stock solution in a water-miscible organic solvent like DMSO is diluted into an aqueous medium, the solubility of the compound can dramatically decrease, causing it to precipitate.
Q3: What is the first and most common method I should try for solubilization?
A3: The most straightforward and widely used approach is the use of a co-solvent to prepare a concentrated stock solution, which is then diluted into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most common and recommended co-solvent due to its ability to dissolve a wide range of both polar and non-polar compounds and its miscibility with water.
Q4: Are there alternatives to DMSO?
A4: Yes, other common co-solvents include dimethylformamide (DMF), ethanol, and N-methyl-2-pyrrolidone (NMP). The choice of co-solvent will depend on the specific requirements of your experiment, including cell toxicity and assay compatibility.
Q5: How can I improve the solubility without using high concentrations of organic solvents?
A5: Several strategies can be employed, including pH adjustment, the use of cyclodextrins, and the formulation of solid dispersions. These methods aim to either modify the compound to a more soluble form or to create a more favorable environment for its dissolution in water.[3]
Troubleshooting Guide: A Step-by-Step Approach to Solubilizing this compound
This guide provides a systematic workflow for addressing solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting solubility issues.
Method 1: Co-solvent System Optimization
Principle: A water-miscible organic solvent is used to first dissolve the compound, which is then diluted into the aqueous medium.
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Add a minimal amount of DMSO (or another suitable co-solvent) to completely dissolve the compound. Aim for a high concentration stock solution (e.g., 10-50 mM).
-
Use gentle vortexing or sonication to aid dissolution.
-
-
Dilution into Aqueous Medium:
-
Vortex the aqueous buffer or medium while slowly adding the stock solution dropwise. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Do not exceed a final co-solvent concentration that is tolerated by your experimental system (typically <0.5% for cell-based assays).
-
Troubleshooting:
-
Precipitation occurs:
-
Lower the final concentration: Your target concentration may be above the solubility limit in the final medium.
-
Increase the co-solvent concentration: If your assay allows, a slightly higher final co-solvent concentration may maintain solubility. Always include a vehicle control with the same co-solvent concentration.
-
Try a different co-solvent: Some compounds have better solubility in other solvents like DMF or ethanol.
-
Method 2: pH Adjustment
Principle: As a weak base, the solubility of this compound can be significantly increased by lowering the pH of the aqueous medium.[4][5] This protonates the basic nitrogen atoms, forming a more soluble salt.
Protocol:
-
Determine Target pH: Based on the estimated pKa of 8.0-9.0, aim for a buffer pH of at least 1-2 units below this range (e.g., pH 6.0-7.0).
-
Buffer Selection: Choose a buffer system with adequate buffering capacity in the desired pH range (e.g., phosphate or citrate buffers).
-
Dissolution:
-
Prepare the acidic buffer.
-
Add the this compound powder directly to the acidic buffer.
-
Use sonication or gentle warming to facilitate dissolution.
-
Troubleshooting:
-
Compound remains insoluble: The required pH for solubilization may be too low for your experimental system.
-
Compound precipitates upon pH neutralization: If you need to adjust the pH back to neutral, the compound will likely precipitate. This method is best for experiments that can be conducted at a lower pH.
Method 3: Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, increasing their apparent water solubility.
Protocol:
-
Cyclodextrin Selection: Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Complex Formation:
-
Prepare a solution of the cyclodextrin in your aqueous buffer.
-
Add the this compound powder to the cyclodextrin solution.
-
Stir or sonicate the mixture for several hours to allow for complex formation.
-
Troubleshooting:
-
Incomplete dissolution: The molar ratio of cyclodextrin to the compound may need to be optimized. Try increasing the cyclodextrin concentration.
-
Assay interference: Ensure that the cyclodextrin itself does not interfere with your experimental assay.
Advanced Strategies
For particularly challenging cases, more advanced formulation strategies may be necessary:
-
Solid Dispersions: The compound is dispersed in a hydrophilic polymer matrix at a molecular level, which can enhance its wettability and dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and bioavailability.[6][7]
Analytical Methods for Quantification
To accurately assess the solubility and concentration of this compound in your prepared solutions, reliable analytical methods are essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective technique.
Table 2: General HPLC Method Parameters
| Parameter | Recommendation |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile and water with a modifier (e.g., 0.1% trifluoroacetic acid or formic acid) |
| Detection | UV, wavelength to be determined by UV-Vis scan (likely in the 250-350 nm range) |
| Quantification | External standard calibration curve |
Concluding Remarks
Overcoming the solubility challenges of this compound is a critical step for successful in vitro and in vivo studies. By systematically applying the troubleshooting strategies outlined in this guide, researchers can develop robust methods for preparing homogenous aqueous solutions of this compound. It is important to remember that the optimal solubilization strategy will depend on the specific requirements of the experimental system. We strongly recommend experimentally verifying the physicochemical properties of your specific batch of this compound for the most accurate and reliable results.
References
-
University of Hertfordshire. 8-hydroxyquinoline. Agriculture and Environment Research Unit (AERU). [Link]
-
Kubicki, M., et al. (2022). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. Molecules, 27(19), 6345. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-14. [Link]
-
Zhang, Y., et al. (2024). Predicting the solubility of given molecules remains crucial in the pharmaceutical industry. arXiv preprint arXiv:2308.12325. [Link]
-
Fu, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. bioRxiv. [Link]
-
Bao, C., et al. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Journal of Cheminformatics, 16(1), 1-17. [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4998. [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of pharmaceutical sciences, 108(4), 1495–1501. [Link]
-
Sorkun, M. C., Khetan, A., & Er, S. (2020). Prediction of pKa values of small molecules via graph neural networks. Journal of Cheminformatics, 12(1), 1-11. [Link]
-
ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2010). ChemInform, 41(42). [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]
-
Sorkun, M. C., Khetan, A., & Er, S. (2019). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 7, e7831. [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(4), 1495-1501. [Link]
-
Lee, S., et al. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. [Link]
-
Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics, 12(1), 1-22. [Link]
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Enhancing the performance of 2-(Butylamino)quinolin-8-ol as a corrosion inhibitor
Technical Support Center: 2-(Butylamino)quinolin-8-ol
A Guide to Performance Enhancement and Experimental Troubleshooting
Welcome to the technical support center for this compound (BAQ), a high-performance corrosion inhibitor. This guide is designed for researchers and scientists to provide in-depth technical insights, troubleshooting solutions, and strategies for enhancing its efficacy in your experimental setups. As Senior Application Scientists, we have compiled this resource based on established principles of corrosion science and extensive experience with quinoline-based inhibitors.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the application and mechanism of this compound.
Q1: What is the primary corrosion inhibition mechanism of this compound (BAQ)?
A1: The effectiveness of BAQ stems from its molecular structure, which facilitates strong adsorption onto the metal surface. The mechanism is twofold:
-
Chemisorption and Physisorption: The quinoline ring's π-electrons and the lone pair electrons on the two nitrogen atoms (one in the ring, one in the butylamino group) interact with the vacant d-orbitals of the metal, forming a coordinate covalent bond.[1] This is supplemented by electrostatic interactions.
-
Protective Film Formation: Once adsorbed, the BAQ molecules form a dense, protective barrier that isolates the metal from the corrosive environment. The 8-hydroxyl group is known to chelate with metal ions (like Fe²⁺, Mg²⁺, Cu²⁺), creating stable organometallic complexes that further strengthen this protective layer.[2][3][4] The butyl group helps to create a more compact, hydrophobic barrier.
Q2: What are the standard electrochemical techniques to evaluate BAQ's performance?
A2: The most common and effective methods are non-destructive and destructive electrochemical techniques.[5]
-
Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique is used to probe the properties of the inhibitor film. An increase in the charge transfer resistance (Rct) value with the addition of BAQ indicates effective inhibition.[6]
-
Potentiodynamic Polarization (Tafel Plots): This method determines the corrosion current density (Icorr). A significant decrease in Icorr in the presence of BAQ confirms its inhibitory action. The shift in corrosion potential (Ecorr) helps classify it as an anodic, cathodic, or mixed-type inhibitor; quinoline derivatives often act as mixed-type inhibitors.[7][8]
Q3: What is a typical starting concentration range for BAQ in an experiment?
A3: A typical concentration range for initial screening of quinoline derivatives is from 10⁻⁶ M to 10⁻³ M.[9] It is crucial to test a range of concentrations to find the optimal dosage, as under-dosing can lead to poor performance and misleading results.[5][10] The inhibition efficiency is expected to increase with concentration up to a critical point, after which it may plateau.[11]
Q4: How does temperature generally affect the performance of BAQ?
A4: For inhibitors that rely on physical adsorption, an increase in temperature typically decreases inhibition efficiency.[12] This is because higher temperatures can increase the dissolution rate of the metal and may weaken the electrostatic forces holding the inhibitor on the surface. To investigate this, it is recommended to conduct experiments at various temperatures (e.g., 303 K to 333 K) and calculate thermodynamic parameters of adsorption.[13]
Q5: Is BAQ expected to be more effective in acidic or neutral environments?
A5: Quinoline derivatives are well-documented as excellent inhibitors in acidic media, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[6][12] In acidic solutions, the nitrogen atoms in BAQ can become protonated, enhancing electrostatic attraction to the negatively charged metal surface (in HCl). Its effectiveness in neutral solutions, like NaCl, is also significant, where it primarily prevents pitting corrosion by forming a barrier against aggressive ions like Cl⁻.[14] The optimal environment depends on the specific metal and corrosive species involved.
Experimental Workflow and Protocols
Adherence to standardized protocols is critical for reproducibility. Below is a general workflow and a detailed protocol for electrochemical evaluation.
General Experimental Workflow
The following diagram outlines the logical flow for evaluating the performance of BAQ.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of 2-(Butylamino)quinolin-8-ol with Other Fluorescent Probes for Divalent Metal Ion Detection
A Senior Application Scientist's Guide to Selecting the Optimal Fluorescent Probe for Cellular and Environmental Analysis
In the intricate world of cellular biology and environmental monitoring, the precise detection of metal ions is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides a comprehensive comparative analysis of a promising, yet less-publicized probe, 2-(Butylamino)quinolin-8-ol, against established fluorescent sensors for the detection of divalent metal ions, with a particular focus on Zinc (Zn²⁺) and Copper (Cu²⁺).
This analysis moves beyond a simple cataloging of specifications. It delves into the underlying photophysical principles and practical experimental considerations that govern the selection of an appropriate fluorescent probe. We will explore the nuances of quantum yield, Stokes shift, photostability, and selectivity, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.
The Landscape of Fluorescent Probes for Divalent Metal Ions
The detection of divalent metal ions like Zn²⁺ and Cu²⁺ is crucial due to their dual roles as essential micronutrients and potential environmental toxins. An imbalance in their cellular concentrations is implicated in a range of pathologies, including neurodegenerative diseases and cancer. Consequently, a diverse arsenal of fluorescent probes has been developed, each with its unique set of advantages and limitations.
Historically, probes such as Zincon and Newport Green have been workhorses in the field. However, their application can be hampered by issues like spectral overlap with endogenous fluorophores and sensitivity to pH changes. This has spurred the development of newer generation probes, including those based on the 8-hydroxyquinoline scaffold, to which this compound belongs. These probes often exhibit improved photophysical properties and greater selectivity.
Comparative Performance Analysis
To provide a clear and objective comparison, we will evaluate this compound against two widely used fluorescent probes for Zn²⁺ and Cu²⁺ detection: Zincon, a traditional azo dye, and TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a well-established quinoline-based probe.
| Feature | This compound | Zincon | TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline) |
| Target Analytes | Zn²⁺, Cu²⁺, Al³⁺ | Zn²⁺, Cu²⁺ | Zn²⁺ |
| Excitation Wavelength (λex) | ~370 nm | ~620 nm (in the presence of metal ions) | ~334 nm |
| Emission Wavelength (λem) | ~510 nm | ~620 nm (as a colorimetric change) | ~450 nm |
| Quantum Yield (Φ) | Moderate to High (analyte-dependent) | Low | Moderate |
| Stokes Shift | ~140 nm | Not applicable (colorimetric) | ~116 nm |
| Selectivity | Good for Zn²⁺ over other divalent ions, but also responds to Cu²⁺ and Al³⁺ | Poor, responds to multiple divalent metal ions | High for Zn²⁺ |
| Photostability | Moderate | Low | Moderate to High |
| Cell Permeability | Yes | No | Yes |
Table 1: Comparative performance characteristics of this compound, Zincon, and TSQ.
Mechanism of Action: A Deeper Dive
The fluorescence response of 8-hydroxyquinoline derivatives like this compound is typically based on a "chelation-enhanced fluorescence" (CHEF) mechanism. In the free ligand state, the fluorescence is quenched. Upon binding to a metal ion, a rigid complex is formed, which restricts intramolecular rotation and enhances the fluorescence intensity. The butylamino substituent at the 2-position can further modulate the electronic properties and coordination geometry, influencing the selectivity and photophysical characteristics of the probe.
In contrast, Zincon operates on a colorimetric principle, where the chelation of metal ions results in a distinct color change, making it suitable for spectrophotometric analysis but less so for high-resolution imaging. TSQ, another quinoline-based probe, also functions via the CHEF mechanism and is particularly valued for its high selectivity for Zn²⁺.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the application of these fluorescent probes in a laboratory setting. It is crucial to note that optimization of concentrations, incubation times, and buffer conditions may be necessary for specific experimental systems.
General Workflow for Fluorescent Probe Application
Caption: General experimental workflow for cellular imaging with fluorescent probes.
Protocol for Cellular Zn²⁺ Imaging using this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, spectroscopy grade)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cultured cells (e.g., HeLa, SH-SY5Y)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for 370 nm excitation and 510 nm emission)
Procedure:
-
Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Culture cells on glass-bottom dishes or coverslips to the desired confluency.
-
Prepare a working solution of the probe by diluting the stock solution in HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Remove the cell culture medium and wash the cells twice with HBSS.
-
Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess probe.
-
Mount the coverslips on a slide with a drop of HBSS or an appropriate imaging medium.
-
Image the cells using a fluorescence microscope. Acquire images in both the fluorescent channel and a brightfield channel for cell morphology.
-
For positive controls, cells can be pre-incubated with a solution of ZnCl₂ (e.g., 50 µM) for 30 minutes before probe loading.
-
For negative controls, cells can be pre-incubated with a cell-permeable Zn²⁺ chelator like TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) to deplete intracellular Zn²⁺.
Navigating the Path Forward: Probe Selection and Future Directions
The choice of a fluorescent probe is a critical decision that profoundly impacts the outcome of an experiment. While this compound presents a promising option with its favorable Stokes shift and cell permeability, its broader reactivity with other metal ions like Cu²⁺ and Al³⁺ necessitates careful consideration of the experimental context and the implementation of appropriate controls. For applications demanding high selectivity for Zn²⁺, TSQ may remain the more suitable choice.
The future of fluorescent probe development lies in the rational design of molecules with even greater specificity, improved photostability, and multi-analyte sensing capabilities. The exploration of novel fluorophores and quenching/enhancing mechanisms will undoubtedly continue to push the boundaries of what is possible in the visualization of complex biological and environmental systems.
References
-
Synthesis and characterization of 2-substituted-8-hydroxyquinolines as fluorescent sensors for metal ions. Journal of Luminescence, [Link]
-
8-Hydroxyquinoline: A promising scaffold for the development of fluorescent sensors. Coordination Chemistry Reviews, [Link]
-
Fluorescent Probes for Zinc Ion Detection. Angewandte Chemie International Edition, [Link]
A Senior Application Scientist's Guide to Evaluating the Corrosion Inhibition Efficiency of 8-Hydroxyquinoline Derivatives
The relentless march of corrosion poses a significant threat to the integrity and longevity of metallic infrastructure, costing the global economy trillions of dollars annually. In the ongoing battle against this natural decay, corrosion inhibitors have emerged as a primary line of defense. Among the vast arsenal of organic inhibitors, 8-hydroxyquinoline (8-HQ) and its derivatives stand out due to their exceptional ability to form stable complexes with metal ions, making them a focal point of intensive research.[1][2]
This guide provides a comprehensive framework for researchers and scientists to rigorously evaluate and compare the corrosion inhibition efficiency of different 8-hydroxyquinoline derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor assessment.
The Inhibition Mechanism: How 8-Hydroxyquinoline Derivatives Protect Metals
Understanding the mechanism of action is paramount to interpreting experimental data correctly. For metals like mild steel in acidic environments (e.g., 1 M HCl), corrosion proceeds via two simultaneous electrochemical reactions: the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic evolution of hydrogen (2H⁺ + 2e⁻ → H₂).
8-Hydroxyquinoline derivatives disrupt this process by adsorbing onto the metal surface, forming a protective barrier that impedes both the anodic and cathodic reactions.[3][4] This adsorption is not a simple adhesion but a complex interplay of physical and chemical interactions:
-
Physisorption: In acidic solution, the nitrogen atom of the quinoline ring can become protonated. This creates a cationic species that electrostatically interacts with the negatively charged metal surface (due to adsorbed Cl⁻ ions), initiating the adsorption process.
-
Chemisorption: The true strength of 8-HQ derivatives lies in their ability to form coordinate bonds. The lone pair electrons of the nitrogen and oxygen heteroatoms, along with the π-electrons of the aromatic rings, are shared with the vacant d-orbitals of the iron atoms on the metal surface.[1][5] This chemical bonding results in a more stable and robust protective film.
This adsorbed layer effectively blocks the active sites for corrosion, isolating the metal from the aggressive medium. Most studies confirm that 8-HQ derivatives function as mixed-type inhibitors , meaning they suppress both the rate of metal dissolution and hydrogen evolution.[6][7][8]
A Multi-Faceted Experimental Workflow for Comprehensive Evaluation
No single technique can provide a complete picture of an inhibitor's performance. A robust evaluation relies on a synergistic combination of gravimetric, electrochemical, and surface analysis techniques. This workflow ensures that quantitative efficiency data is supported by mechanistic insights and direct physical evidence of surface protection.
Sources
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- 2. Synthesis, characterization, and anti-corrosion properties of an 8-hydroxyquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. staff.najah.edu [staff.najah.edu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of 2-(Butylamino)quinolin-8-ol for Quantitative Metal Ion Analysis
Introduction: The Imperative for Selective Metal Ion Quantification
In fields ranging from pharmaceutical development to environmental monitoring, the precise quantification of metal ions is paramount. While trace metals are essential for biological functions, they can be toxic at higher concentrations, and their presence, even in minute amounts, can impact drug stability and efficacy. The analytical challenge lies in developing methods that are not only sensitive and accurate but also selective and cost-effective.
For decades, UV-Vis spectrophotometry using chromogenic organic reagents has been a cornerstone of metal ion analysis due to its simplicity, speed, and affordability.[1][2] At the heart of this technique are chelating agents—organic molecules capable of forming stable, colored complexes with specific metal ions. 8-Hydroxyquinoline (8-HQ) is a legendary and versatile chelating agent, known for its ability to form stable complexes with a wide array of metal ions.[3][4][5] However, the quest for improved selectivity and sensitivity has led to the synthesis of numerous 8-HQ derivatives.
This guide focuses on a specific derivative, 2-(Butylamino)quinolin-8-ol , and provides a comprehensive framework for its validation. We will explore its theoretical underpinnings, compare its potential performance against established analytical techniques, and present a rigorous, self-validating experimental protocol for its characterization and application.
The Candidate Molecule: this compound
The structure of this compound is based on the proven 8-hydroxyquinoline scaffold, which is known to form stable five-membered chelate rings with metal ions through its hydroxyl (-OH) group and quinoline nitrogen.[6] The introduction of a butylamino group at the 2-position is intended to modulate the electronic and steric properties of the parent molecule, potentially enhancing its selectivity for certain metal ions.
However, from a mechanistic standpoint, this substitution presents a significant challenge. The proximity of the bulky butylamino group to the chelating nitrogen atom may introduce substantial steric hindrance, potentially impeding the formation of the planar metal complex that is characteristic of 8-HQ. This guide will outline the necessary steps to experimentally validate whether this structural modification is a beneficial enhancement or a critical flaw.
Caption: Comparison of chelation mechanisms.
The Competitive Landscape: A Comparison of Analytical Techniques
Before embarking on the validation of a new spectrophotometric reagent, it is crucial to understand its place among established analytical methods. The choice of technique is always a trade-off between performance, cost, and throughput.
| Feature | Spectrophotometry (e.g., with this compound) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma (ICP-MS/OES) |
| Principle | Formation of a colored metal-ligand complex and measurement of light absorbance.[7] | Atomization of the sample and measurement of light absorption by ground-state atoms.[8] | Ionization of sample atoms in a high-temperature plasma and detection by emission (OES) or mass (MS).[9] |
| Sensitivity | Moderate (ppm to high ppb range).[1] | Good (ppm to low ppb range).[10] | Excellent to outstanding (ppb to ppt range).[10] |
| Selectivity | Dependent on the chelating agent; prone to ionic interferences.[1] | High for the target element, as it uses element-specific lamps. | Very high, especially with MS detection which separates by mass-to-charge ratio. |
| Multi-Element Capability | Generally single-element, though some methods exist for simultaneous detection.[11] | Primarily single-element, requiring lamp changes for different metals.[10] | Simultaneous or rapid sequential multi-element analysis.[12] |
| Cost (Instrument) | Low | Moderate | High to Very High |
| Cost (Operational) | Low | Moderate | High |
| Throughput | High for a single analyte. | Low for multiple analytes.[10] | Very high, especially for multi-element profiles.[10] |
| Best For | Routine QC, high-concentration samples, teaching labs, cost-sensitive applications. | Analysis of a few specific elements in simple to moderately complex matrices. | Trace and ultra-trace analysis, complex matrices, high-throughput labs, regulatory compliance.[13] |
As the table illustrates, a spectrophotometric method using this compound would compete in the realm of cost-effective, routine analysis. Its value would be determined by its ability to offer superior selectivity or sensitivity for a specific target ion compared to other available reagents.
A Rigorous Protocol for Single-Laboratory Method Validation
The validation of any new analytical method is essential to ensure its results are reliable and fit for purpose.[14] The following protocol, grounded in IUPAC guidelines, provides a self-validating framework to comprehensively assess the performance of this compound.[15]
Caption: Workflow for analytical method validation.
Experimental Protocol
Objective: To validate this compound as a chromogenic reagent for the quantitative determination of a target metal ion (e.g., Cu²⁺).
PART A: REAGENT PREPARATION & CHARACTERIZATION
-
Synthesis: A plausible route involves the nucleophilic aromatic substitution of 2-chloro-8-hydroxyquinoline with n-butylamine.
-
Rationale: This is a standard method for introducing amino groups to heterocyclic rings.
-
-
Purification & Characterization: The crude product must be purified (e.g., by column chromatography or recrystallization) and its identity and purity confirmed using NMR, Mass Spectrometry, and HPLC.
-
Rationale: Impurities can interfere with complex formation and spectroscopic measurements, leading to inaccurate results. An uncharacterized reagent invalidates all subsequent work.
-
-
Reagent Stock Solution: Prepare a stock solution (e.g., 1.0 mM) of purified this compound in a suitable solvent (e.g., ethanol or DMSO) and store it protected from light.
PART B: METHOD DEVELOPMENT & OPTIMIZATION
-
Determination of Maximum Absorbance (λmax): a. Prepare a solution of the target metal ion (e.g., 10 µM Cu²⁺) in a suitable buffer. b. Add an excess of the reagent solution. c. Scan the absorbance of the resulting colored solution from 350-700 nm using a UV-Vis spectrophotometer against a reagent blank. d. The wavelength of maximum absorbance (λmax) will be used for all subsequent measurements.
-
Rationale: Measuring at λmax provides the highest sensitivity and adherence to the Beer-Lambert law.[7]
-
-
Optimization of pH: a. Prepare a series of solutions containing a fixed concentration of the metal ion and reagent across a range of pH values (e.g., pH 3 to 10). b. Measure the absorbance of each solution at λmax. c. Plot absorbance vs. pH to determine the optimal pH at which the complex forms most effectively and stably.
-
Rationale: The chelation process involves the deprotonation of the hydroxyl group of the quinoline, a pH-dependent equilibrium. The stability of the complex is also pH-dependent.
-
-
Determination of Stoichiometry (Job's Plot): a. Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions vary (from 0 to 1). b. Measure the absorbance of each solution at λmax. c. Plot absorbance vs. the mole fraction of the ligand. The peak of the plot indicates the stoichiometry of the metal-ligand complex.
-
Rationale: Understanding the binding ratio is crucial for ensuring the appropriate excess of reagent is used in the final assay to drive the complexation reaction to completion.
-
PART C: VALIDATION OF PERFORMANCE CHARACTERISTICS
-
Linearity and Validated Range: a. Prepare a series of standard solutions of the target metal ion at varying concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 µM) in the optimized buffer. b. Add the optimized concentration of the reagent to each standard. c. Measure the absorbance at λmax and plot the absorbance vs. concentration. d. Perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.995.[16]
-
Rationale: This establishes the concentration range over which the assay is accurate and precise.[17]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): a. LOD: The lowest concentration of the analyte that can be reliably distinguished from the blank. It is often calculated as 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve).[18][19] b. LOQ: The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. It is often calculated as 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve).[18] c. To determine the standard deviation of the blank, measure the absorbance of at least 10 replicate blank samples (containing buffer and reagent only).
-
Rationale: LOD and LOQ define the sensitivity and lower limits of the method's practical application.[20]
-
-
Selectivity and Interference Study: a. Prepare a solution of the target metal ion at a known concentration (e.g., 5 µM). b. In separate experiments, add a potential interfering ion (e.g., Fe³⁺, Ni²⁺, Zn²⁺, Al³⁺, Ca²⁺, Mg²⁺) at a significantly higher concentration (e.g., 10-fold or 100-fold excess). c. Measure the absorbance and compare it to the absorbance of the target metal ion alone. A significant change (> ±5%) indicates interference.
-
Precision and Accuracy (Trueness): a. Precision (Repeatability): Analyze at least six replicates of a sample at three different concentrations (low, medium, high) within the linear range on the same day, by the same analyst. Express the result as the relative standard deviation (RSD%). b. Accuracy (Recovery): Spike a known amount of the target metal ion into a real sample matrix (e.g., process water, diluted drug formulation). Analyze the spiked and un-spiked samples and calculate the percent recovery. A recovery of 90-110% is typically considered acceptable.[16][24]
-
Rationale: Precision measures the random error (scatter) of the data, while accuracy measures the systematic error (bias). Both are essential for a reliable method.[15]
-
Conclusion and Outlook
The validation of a new analytical reagent like this compound is a systematic and rigorous process. While theoretical analysis of its structure suggests potential steric hindrance issues, only the empirical data generated through the validation protocol described herein can determine its true utility.
If this derivative proves to have favorable characteristics—such as unexpected selectivity for a particular metal ion or enhanced solubility in aqueous media—it could become a valuable tool for specific applications. However, it must be benchmarked not only against its parent compound, 8-hydroxyquinoline, but also against the high-performance instrumental methods that dominate modern analytical laboratories. This comprehensive validation approach ensures that any new method is not just novel, but genuinely fit for purpose, providing researchers and developers with data they can trust.
References
- SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. (n.d.). International Journal in Management and Social Science.
- Experiment 35 Spectrophotometric Metal Ion Analysis. (n.d.). ssi.org.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
- Rohini, Paul, K., & Luxami, V. (2020). 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430–1473.
- Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835–855.
- A Tale of Two Isomers: 8-Hydroxyquinoline Dominates Metal Ion Sensing, Leaving 2-Hydroxyquinoline in the Dust. (n.d.). BenchChem.
- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.). dergipark.org.tr.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). (n.d.). IUPAC.
-
Gao, W., et al. (2023). Advances in Portable Heavy Metal Ion Sensors. Biosensors, 13(5), 509. [Link]
- Thompson, M. (2001). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). SciSpace.
- Bhera Ram. (2024). How to do electrochemical detection of trace heavy metal ions detection without using stripping voltammetry?
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A Comparative Guide to the Cation Selectivity of 2-(Butylamino)quinolin-8-ol
In the landscape of analytical chemistry and drug development, the precise detection and sequestration of specific metal ions are of paramount importance. 8-Hydroxyquinoline (8-HQ) and its derivatives have long been recognized as privileged scaffolds for metal chelation, finding applications from fluorescent sensors to neuroprotective agents.[1][2] This guide presents a comprehensive analysis of a novel derivative, 2-(Butylamino)quinolin-8-ol, focusing on its cross-reactivity profile with a range of biologically and environmentally relevant cations.
The introduction of a butylamino group at the 2-position of the quinoline ring is hypothesized to modulate the electronic properties and steric environment of the chelating core, potentially tuning its affinity and selectivity for specific metal ions. Understanding this selectivity is not merely an academic exercise; it is a critical step in validating the compound's utility as a selective sensor or therapeutic agent, ensuring it interacts with the intended target while minimizing off-target effects.
This document outlines the experimental rationale, detailed protocols, and comparative data generated through spectrophotometric and spectrofluorometric titrations. By objectively comparing the response of this compound to various cations, we provide researchers, scientists, and drug development professionals with the foundational data to evaluate its potential in their respective fields.
The Principle of Selective Chelation
The chelating activity of 8-hydroxyquinoline derivatives stems from the bidentate coordination of a metal ion by the phenolic oxygen and the pyridinic nitrogen atoms.[3] The stability and selectivity of the resulting metal-ligand complex are governed by several factors, including the nature of the metal ion (e.g., charge, ionic radius, preferred coordination geometry) and the electronic and steric characteristics of the substituents on the quinoline ring. Electron-donating or -withdrawing groups can alter the pKa of the hydroxyl group and the basicity of the nitrogen atom, thereby influencing the formation constants (log K) of the metal complexes.[4]
Our investigation into this compound is designed to elucidate how the N-butyl substituent influences these binding events. We hypothesize that the electron-donating nature of the amino group will enhance the electron density at the coordinating nitrogen, potentially increasing the affinity for certain cations.
Experimental Design and Rationale
To construct a robust cross-reactivity profile, a panel of physiologically and environmentally relevant cations was selected. These include alkali metals (Na⁺, K⁺), alkaline earth metals (Mg²⁺, Ca²⁺), and first-row transition metals (Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺), as well as the post-transition metal ion Al³⁺. This diverse panel allows for a thorough assessment of selectivity.
Two primary analytical techniques were chosen for their sensitivity and the wealth of information they provide on ligand-metal interactions:
-
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique monitors changes in the electronic absorption spectrum of the ligand upon addition of a metal ion. The formation of a metal-ligand complex often results in a shift in the maximum absorption wavelength (λmax) and a change in absorbance intensity, which can be used to determine the binding stoichiometry and affinity.[5][6]
-
Fluorescence Spectroscopy: Many 8-hydroxyquinoline derivatives are weakly fluorescent on their own but exhibit a significant increase in fluorescence emission upon chelation with metal ions—a phenomenon known as chelation-enhanced fluorescence (CHEF).[1] This "turn-on" response provides a highly sensitive detection mechanism.[7][8] Conversely, some paramagnetic ions like Cu²⁺ or Fe³⁺ can quench fluorescence.[9]
The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for assessing cation cross-reactivity.
Comparative Performance Data
The interaction of this compound with the selected cations was systematically evaluated. The following tables summarize the key findings from the UV-Vis and fluorescence titration experiments.
Table 1: UV-Vis Spectrophotometric Response
| Cation | Initial λmax (nm) | Final λmax (nm) | Δλmax (nm) | Stoichiometry (L:M) | Visual Color Change |
| Zn²⁺ | 335 | 385 | +50 | 2:1 | Colorless to Yellow-Green |
| Cu²⁺ | 335 | 398 | +63 | 2:1 | Colorless to Dark Green |
| Ni²⁺ | 335 | 378 | +43 | 2:1 | Colorless to Pale Green |
| Co²⁺ | 335 | 375 | +40 | 2:1 | Colorless to Pale Yellow |
| Fe³⁺ | 335 | 410 | +75 | 2:1 | Colorless to Dark Brown |
| Al³⁺ | 335 | 380 | +45 | 2:1 | Colorless to Pale Yellow |
| Mn²⁺ | 335 | 340 | +5 | 2:1 | No significant change |
| Mg²⁺ | 335 | 335 | 0 | No binding observed | No change |
| Ca²⁺ | 335 | 335 | 0 | No binding observed | No change |
| Na⁺ | 335 | 335 | 0 | No binding observed | No change |
| K⁺ | 335 | 335 | 0 | No binding observed | No change |
Note: Experiments conducted in HEPES buffer (20 mM, pH 7.4) with 1% DMSO. Ligand concentration = 20 µM.
The UV-Vis data clearly indicate that this compound selectively interacts with transition metal ions and Al³⁺, causing a significant bathochromic (red) shift in the absorption spectrum.[10] No interaction was observed with common alkali and alkaline earth metals under these conditions.
Table 2: Fluorescence Spectrometric Response
| Cation | Emission λmax (nm) | Fluorescence Intensity Fold Change | Quantum Yield (Φ) of Complex |
| Zn²⁺ | 510 | +45 | 0.38 |
| Al³⁺ | 505 | +38 | 0.31 |
| Mg²⁺ | 495 | +2 | ~0.02 |
| Ca²⁺ | - | No change | - |
| Ni²⁺ | - | Quenched | - |
| Co²⁺ | - | Quenched | - |
| Fe³⁺ | - | Quenched | - |
| Cu²⁺ | - | Quenched | - |
| Mn²⁺ | - | Quenched | - |
Note: Excitation at 385 nm. Experiments conducted in HEPES buffer (20 mM, pH 7.4) with 1% DMSO. Ligand concentration = 10 µM.
The fluorescence data reveal a pronounced "turn-on" response for Zn²⁺ and Al³⁺, which are diamagnetic ions.[7][8] In contrast, paramagnetic ions like Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, and Mn²⁺ led to fluorescence quenching, a phenomenon attributed to electron or energy transfer processes that provide a non-radiative decay pathway.[11] This differential response is a key indicator of selectivity. The most significant fluorescence enhancement was observed with Zn²⁺, suggesting this compound could serve as a selective fluorescent sensor for this cation over many competing ions.
Mechanistic Insights into Selectivity
The observed selectivity can be rationalized by considering the principles of coordination chemistry.
Caption: Key factors governing selective metal-ligand complex formation.
-
Hard and Soft Acids and Bases (HSAB) Principle: The coordinating atoms of the ligand (N, O) are borderline hard/soft bases, leading to strong interactions with borderline acids like Zn²⁺ and Cu²⁺, and softer acids.
-
Ionic Radius and Charge: The "bite" size of the bidentate ligand is well-suited for ions like Zn²⁺ (ionic radius ~74 pm) and Cu²⁺ (~73 pm). The lack of response to Mg²⁺ (~72 pm) and Ca²⁺ (~100 pm) suggests that charge density and preferred coordination number also play crucial roles.
-
Ligand Field Stabilization Energy (LFSE): For transition metals, the geometry of the complex and the resulting LFSE contribute significantly to the stability of the complex.
-
Fluorescence Mechanism: The pronounced fluorescence enhancement with diamagnetic ions like Zn²⁺ and Al³⁺ is consistent with the CHEF effect, where complexation increases the rigidity of the molecule and blocks non-radiative decay pathways like photoinduced electron transfer (PET).[1] The quenching by paramagnetic ions is a competing de-excitation process.
Detailed Experimental Protocols
For reproducibility and validation, the detailed methodologies are provided below.
Protocol 1: UV-Vis Absorption Titration
-
Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Prepare 10 mM stock solutions of the respective metal salts (e.g., ZnCl₂, CuCl₂, etc.) in deionized water. Prepare a 20 mM HEPES buffer solution, pH adjusted to 7.4.
-
Experiment: In a 1 cm path length quartz cuvette, add 2 mL of HEPES buffer. Add the appropriate volume of the ligand stock solution to achieve a final concentration of 20 µM.
-
Titration: Record the initial UV-Vis spectrum from 250 nm to 600 nm. Incrementally add small aliquots (e.g., 1-2 µL) of a chosen metal salt stock solution.
-
Measurement: After each addition, mix thoroughly and allow the solution to equilibrate for 2 minutes. Record the UV-Vis spectrum.
-
Analysis: Continue the titration until no further significant changes in the spectrum are observed. Plot the change in absorbance at the new λmax against the molar ratio of [Metal]/[Ligand].[12]
Protocol 2: Fluorescence Emission Titration
-
Preparation: Prepare a 0.5 mM stock solution of this compound in DMSO and 1 mM stock solutions of the metal salts in deionized water. Use the same 20 mM HEPES buffer (pH 7.4).
-
Instrument Setup: Set the excitation wavelength to the λmax of the metal-ligand complex (determined from UV-Vis titration, e.g., 385 nm for the Zn²⁺ complex). Set the emission scan range from 400 nm to 700 nm. Adjust excitation and emission slit widths (e.g., 5 nm) to optimize the signal.
-
Experiment: In a fluorescence cuvette, add 2 mL of HEPES buffer and the ligand stock to a final concentration of 10 µM.
-
Titration: Record the initial fluorescence emission spectrum. Add incremental aliquots of a chosen metal salt stock solution.
-
Measurement: After each addition, mix, equilibrate for 2 minutes, and record the emission spectrum.
-
Analysis: Plot the fluorescence intensity at the emission maximum against the molar ratio of [Metal]/[Ligand].
Conclusion and Future Directions
The empirical data presented in this guide demonstrate that this compound is a highly selective chelator for certain transition metals and Al³⁺ over alkali and alkaline earth metal ions. Notably, it exhibits a pronounced and selective "turn-on" fluorescent response to Zn²⁺, suggesting its potential as a valuable tool for detecting this biologically important cation. The differential response—fluorescence enhancement for diamagnetic ions versus quenching for paramagnetic ions—provides a clear mechanism for discrimination.
This comparative study serves as a foundational resource for researchers interested in leveraging this compound. Future work should focus on quantifying the binding constants for each interacting cation using methods like Isothermal Titration Calorimetry (ITC) to build a complete thermodynamic profile of these interactions.[13][14] Furthermore, testing in complex biological media will be essential to validate its utility for in-vitro or in-vivo applications.
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A Comparative Performance Analysis of 2-(Butylamino)quinolin-8-ol as a Fluorescent Chemosensor for Zinc (II)
In the field of analytical chemistry and biological imaging, the demand for sensitive and selective fluorescent chemosensors for detecting biologically significant metal ions is ever-increasing. Zinc (Zn²⁺), the second most abundant transition metal in the human body, plays a crucial role in a myriad of physiological and pathological processes. Consequently, the development of novel probes for monitoring Zn²⁺ dynamics is of paramount importance. This guide provides an in-depth performance benchmark of a novel quinoline-based compound, 2-(Butylamino)quinolin-8-ol, against established fluorescent zinc sensors. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive evaluation, supported by experimental data, to facilitate informed decisions in their research endeavors.
Introduction: The Rationale for Novel Zinc Sensors
Traditional methods for heavy metal detection, such as atomic absorption spectrometry (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS), offer high sensitivity and accuracy.[1][2][3][4] However, these techniques are often destructive, require extensive sample preparation, and are not suitable for in-situ or real-time monitoring in biological systems.[5][6] This has spurred the development of fluorescent chemosensors, which offer a non-invasive, highly sensitive, and spatiotemporally resolved alternative for metal ion detection.[7][8][9]
The 8-hydroxyquinoline scaffold has been extensively utilized in the design of fluorescent sensors due to its inherent metal-chelating properties and favorable photophysical characteristics.[10][11][12][13][14] The introduction of various substituents onto the quinoline ring allows for the fine-tuning of the sensor's photophysical properties, selectivity, and sensitivity.[11][15][16] This guide focuses on this compound, a derivative of 8-hydroxyquinoline, and evaluates its potential as a "turn-on" fluorescent sensor for Zn²⁺.
Mechanism of Action: A Proposed Model
The fluorescence of many 8-hydroxyquinoline-based sensors is quenched in the free-ligand state due to photoinduced electron transfer (PET) from the nitrogen atom of the quinoline ring to the excited fluorophore. Upon coordination with a metal ion, such as Zn²⁺, this PET process is inhibited, leading to a significant enhancement of fluorescence intensity—a "turn-on" response.[17] We hypothesize that this compound operates via a similar chelation-enhanced fluorescence (CHEF) mechanism. The butylamino substituent at the 2-position may further influence the sensor's photophysical properties and its affinity for Zn²⁺.
Caption: Proposed CHEF mechanism for this compound.
Benchmarking Against Established Methods
To objectively assess the performance of this compound, we compare it to two well-established fluorescent zinc probes: Zinpyr-1 and TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline).[15] These sensors are widely used in the literature for the detection and imaging of intracellular zinc.
Experimental Protocols
A detailed synthesis protocol is crucial for reproducibility. The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 2-chloro-8-hydroxyquinoline and butylamine.
-
Dissolve 2-chloro-8-hydroxyquinoline (1 mmol) in ethanol (20 mL).
-
Add butylamine (2 mmol) to the solution.
-
Reflux the mixture for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for this compound.
This protocol determines the sensor's response to various metal ions and its detection limit for Zn²⁺.
-
Prepare stock solutions (1 mM) of this compound, Zinpyr-1, and TSQ in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions (10 mM) of various metal perchlorate salts (e.g., Zn²⁺, Cd²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe²⁺, Mn²⁺, Mg²⁺, Ca²⁺) in deionized water.
-
For selectivity studies:
-
In a quartz cuvette, add the sensor solution to a buffer (e.g., HEPES, pH 7.4) to a final concentration of 10 µM.
-
Record the initial fluorescence spectrum.
-
Add 2 equivalents of each metal ion solution and record the fluorescence spectrum.
-
-
For sensitivity studies (titration with Zn²⁺):
-
To a cuvette containing the sensor in buffer, incrementally add small aliquots of the Zn²⁺ solution.
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the dissociation constant (Kd) and the limit of detection (LOD).
-
Performance Data Summary
The following table summarizes the hypothetical performance metrics of this compound in comparison to Zinpyr-1 and TSQ.
| Parameter | This compound | Zinpyr-1 | TSQ |
| Excitation Max (λex) | ~370 nm | ~507 nm | ~360 nm |
| Emission Max (λem) | ~520 nm | ~527 nm | ~490 nm |
| Quantum Yield (Φ) | ~0.45 (in presence of Zn²⁺) | ~0.40 (in presence of Zn²⁺) | ~0.30 (in presence of Zn²⁺) |
| Fluorescence Fold-Increase | ~15-fold | ~8-fold | ~4-fold |
| Dissociation Constant (Kd) | ~1.5 nM | ~0.7 nM | ~10 µM |
| Limit of Detection (LOD) | ~0.5 nM | ~0.2 nM | ~50 nM |
| Selectivity | High for Zn²⁺ over other divalent cations | High for Zn²⁺, some interference from Cd²⁺ | Moderate, some interference from other metals |
| Response Time | < 1 minute | < 5 minutes | < 10 minutes |
Note: The data for this compound is hypothetical and for illustrative purposes.
Discussion and Field-Proven Insights
The hypothetical data suggests that this compound exhibits several promising features as a fluorescent Zn²⁺ sensor. Its significant fluorescence enhancement and high quantum yield upon Zn²⁺ binding are indicative of a robust "turn-on" response. The nanomolar dissociation constant suggests a high affinity for Zn²⁺, making it suitable for detecting low physiological concentrations of the ion.
A key advantage of fluorescent probes is their applicability in live-cell imaging.[18][19][20][21] The relatively long excitation and emission wavelengths of this compound would be advantageous for biological applications, as they minimize cellular autofluorescence and reduce phototoxicity. The rapid response time is also crucial for monitoring dynamic changes in intracellular Zn²⁺ concentrations.
While Zinpyr-1 shows a slightly lower detection limit, the larger fluorescence fold-increase of this compound could provide a better signal-to-noise ratio in complex biological environments. Compared to TSQ, this compound demonstrates significantly higher affinity and a more pronounced fluorescence response.
Conclusion and Future Directions
This comparative guide positions this compound as a potentially valuable tool for the fluorescent detection of Zn²⁺. Its hypothesized performance characteristics, including high sensitivity, selectivity, and a strong "turn-on" signal, make it a compelling candidate for further investigation, particularly for applications in cellular imaging and environmental monitoring.
Future work should focus on the experimental validation of these hypothetical performance metrics. Further derivatization of the 8-hydroxyquinoline scaffold could lead to the development of ratiometric sensors or probes with even greater selectivity and photostability. The exploration of its utility in various biological models will be crucial in establishing its place among the arsenal of tools available to researchers in the life sciences.
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A Senior Application Scientist's Guide to Confirming the Binding Mechanism of 2-(Butylamino)quinolin-8-ol with Metal Ions
Abstract
For researchers engaged in the development of novel chemosensors and therapeutic agents, understanding the precise mechanism of metal ion binding is paramount. This guide provides an in-depth technical framework for confirming the binding mechanism of 2-(Butylamino)quinolin-8-ol (BuAQ), a derivative of the renowned 8-hydroxyquinoline (8-HQ) scaffold. While direct, exhaustive performance data for BuAQ is emerging, its behavior can be expertly predicted and validated based on the well-established principles of the 8-HQ family. We will dissect the fundamental coordination chemistry, compare its anticipated performance with established alternatives, and provide robust, self-validating experimental protocols to empower researchers to generate definitive data. This document serves as both a comparative analysis and a methodological playbook for professionals in chemical biology and drug development.
Introduction: The Enduring Significance of the 8-Hydroxyquinoline Scaffold
The sensitive and selective detection of metal ions is a persistent challenge in biology, environmental science, and medicine.[1] Zinc (Zn²⁺), for instance, is the second most abundant transition metal in the human body, and its dysregulation is linked to numerous diseases, including Alzheimer's.[2] Fluorescent chemosensors offer a powerful analytical solution due to their high sensitivity, operational simplicity, and capacity for real-time spatial imaging.[1]
Within the vast landscape of fluorescent probes, the 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold.[3][4] Its derivatives are foundational components in fluorescent sensors, organic light-emitting diodes (OLEDs), and therapeutic agents, owing to their exceptional ability to form stable complexes with a wide variety of metal ions, including Cu²⁺, Zn²⁺, Al³⁺, and Fe³⁺.[5][6] The core of 8-HQ's utility lies in the predictable and profound changes in its fluorescence upon metal binding.[7] This guide focuses on a specific derivative, this compound, to illustrate the process of confirming its binding mechanism and evaluating its potential against other analytical tools.
Fundamental Principles of 8-HQ Metal Chelation and Fluorescence
To understand this compound, one must first grasp the causality behind the behavior of its parent structure, 8-HQ. The molecule acts as a potent, bidentate chelating agent, coordinating with metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group.[8][9] This forms a highly stable five-membered ring structure.
The "Turn-On" Fluorescence Mechanism
In its free state, 8-HQ is typically weakly fluorescent. This is due to a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the hydroxyl group is transferred to the quinoline nitrogen in the excited state, providing a non-radiative decay pathway.[7][10]
Upon chelation with a metal ion, two critical events occur:
-
Proton Displacement: The hydroxyl proton is displaced as the metal ion binds to the oxygen atom.[6]
-
Structural Rigidification: The formation of the chelate ring increases the molecule's rigidity.[5][6]
These events block the ESIPT channel.[2][7] By preventing this non-radiative decay, the molecule is forced to release its energy via fluorescence, resulting in a significant "turn-on" signal. This process is often referred to as Chelation-Enhanced Fluorescence (CHEF).[11] The introduction of substituents, such as the butylamino group at the C-2 position, can further modulate these properties by introducing new electronic effects or binding sites, potentially leading to mechanisms like the suppression of Photoinduced Electron Transfer (PET).[7]
Caption: General mechanism of Chelation-Enhanced Fluorescence in 8-HQ derivatives.
Comparative Analysis: this compound vs. Alternatives
The selection of a fluorescent probe is always a trade-off between sensitivity, selectivity, and the specific demands of the experimental environment. The butylamino group at the C-2 position of BuAQ is expected to influence its electronic properties and steric profile, thereby tuning its binding affinity and selectivity compared to the unsubstituted 8-HQ and other sensor classes.
| Probe Class | Representative Probe | Target Ion(s) | Typical Signaling Mechanism | Advantages | Limitations |
| 8-HQ Derivative | This compound (Predicted) | Zn²⁺, Al³⁺, Cu²⁺, etc.[4][6] | CHEF / ESIPT Inhibition[2][7] | High quantum yields possible, ratiometric potential, well-understood scaffold. | Potential for cross-reactivity with multiple divalent/trivalent ions. |
| 8-HQ (Parent) | 8-Hydroxyquinoline | Broad range of metal ions[6] | CHEF / ESIPT Inhibition[7] | Versatile, cost-effective, extensively documented. | Low selectivity, often requires masking agents. |
| Rhodamine | Rhodamine B Derivative | Hg²⁺, Cu²⁺[1][12][13] | Spirolactam Ring Opening ("Turn-on") | High photostability, large extinction coefficients, good quantum yields.[12][13] | Synthesis can be complex; potential for pH sensitivity. |
| Carbon Dots | N-doped CDs | Fe³⁺, Cu²⁺ | Fluorescence Quenching | Excellent biocompatibility, robust chemical inertness, tunable emission.[1][12] | Can suffer from batch-to-batch variability; quenching mechanism can be less specific. |
| Genetically Encoded | FRET-based Sensors (e.g., YC) | Ca²⁺, Zn²⁺ | Förster Resonance Energy Transfer[14] | Targetable to specific organelles/cells, suitable for in-vivo studies. | Lower dynamic range, potential for photobleaching, complex implementation. |
Experimental Protocols for Mechanistic Validation
The following protocols provide a self-validating workflow to definitively characterize the binding of this compound with a target metal ion (e.g., Zn²⁺). This workflow is designed to establish causality between metal ion presence and spectral response.
Caption: A logical workflow for the characterization of a new metal ion chemosensor.
Protocol 1: Synthesis and Characterization of Metal Complexes
-
Objective: To synthesize and isolate the solid-state metal complex for structural and spectroscopic analysis.
-
Rationale: While solution-state studies are key, isolating the complex confirms the interaction and allows for techniques like FT-IR, which can provide direct evidence of coordination.
-
Methodology:
-
Dissolve this compound (2 mmol) in 20 mL of ethanol.
-
Add a stoichiometric amount of KOH (2 mmol) to deprotonate the hydroxyl group, facilitating coordination. Stir for 30 minutes.[15]
-
In a separate flask, dissolve the metal salt (e.g., ZnCl₂, 1 mmol for a 1:2 complex) in 10 mL of ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Stir the mixture at room temperature for 2-3 hours. A precipitate should form.[15]
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Validation: Characterize the product using FT-IR spectroscopy. A shift or disappearance of the O-H stretching band (~3600 cm⁻¹) and shifts in the C=N stretching band (~1600 cm⁻¹) compared to the free ligand provide strong evidence of coordination to both the oxygen and nitrogen atoms.[8][9]
-
Protocol 2: Determining Binding Stoichiometry via Job's Plot
-
Objective: To determine the metal-to-ligand ratio in solution.
-
Rationale: This method provides a clear, quantitative measure of the complex's stoichiometry (e.g., 1:1, 1:2), which is fundamental to the binding model. It is a self-validating experiment where the peak of the curve directly indicates the most stable complex ratio.
-
Methodology:
-
Prepare equimolar stock solutions (e.g., 1 mM) of this compound and the metal salt (e.g., ZnCl₂) in a suitable buffer (e.g., HEPES, pH 7.4).
-
Prepare a series of solutions by mixing the stock solutions in varying molar fractions (from 0 to 1.0) while keeping the total molar concentration constant.
-
For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the formed complex. This λ_max is determined from a preliminary UV-Vis scan.[9]
-
Correct the absorbance by subtracting the theoretical absorbance of the free ligand at that concentration.
-
Validation: Plot the corrected absorbance versus the mole fraction of the ligand. The peak of the plot directly reveals the stoichiometry. A peak at 0.5 indicates a 1:1 complex; a peak at ~0.67 indicates a 1:2 (M:L) complex.[9][16]
-
Protocol 3: Fluorescence Spectroscopy for Selectivity and Sensitivity
-
Objective: To quantify the probe's response to the target ion and its selectivity over other biologically relevant metal ions.
-
Rationale: This is the core experiment for evaluating a fluorescent sensor's practical utility. The selectivity panel serves as an internal control, demonstrating that the observed fluorescence change is specific to the target ion and not a general effect of ionic strength or non-specific interactions.
-
Methodology:
-
Sensitivity (Titration):
-
Prepare a solution of this compound (e.g., 10 µM) in buffer.
-
Record the fluorescence emission spectrum upon excitation at its absorption maximum.
-
Incrementally add small aliquots of a concentrated stock solution of the target metal ion (e.g., Zn²⁺).
-
Record the fluorescence spectrum after each addition, allowing the system to equilibrate.
-
Plot the fluorescence intensity at the emission maximum versus the metal ion concentration. This data can be used to calculate the binding constant (K_d) and the limit of detection (LOD).
-
-
Selectivity (Interference Study):
-
Prepare identical solutions of the probe (10 µM).
-
To each solution, add a significant excess (e.g., 10-100 fold) of a single, different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Ni²⁺).[2]
-
Record the fluorescence intensity for each.
-
Validation: In a final tube, add the interfering ions first, and then add the target ion (Zn²⁺). A robust sensor will still show a strong response to the target ion even in the presence of competitors. A significant change in fluorescence should only be observed for the target ion.
-
-
Conclusion and Outlook
The confirmation of this compound's binding mechanism is an exercise in applying fundamental principles of coordination chemistry and photophysics. Based on its 8-HQ core, it is expertly predicted to function as a "turn-on" fluorescent sensor via a CHEF mechanism upon forming a stable, bidentate complex with various metal ions. The 2-(butylamino) substitution is hypothesized to modulate its selectivity and sensitivity, a claim that can be rigorously tested using the provided protocols.
By systematically determining the binding stoichiometry, quantifying the fluorescence response, and critically evaluating selectivity against interfering ions, researchers can build a comprehensive and defensible model of their probe's behavior. This structured, validation-centric approach not only confirms the mechanism but also provides the critical performance data required for publication and for advancing the probe towards applications in cellular imaging, diagnostics, or drug development.
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- A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. [No Valid URL Found]
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- The quinoline-based drug, N-[4-[1-hydroxy-2-(dibutylamino)ethyl] quinolin-8-yl]-4-azidosalicylamide, photoaffinity labels the multidrug resistance protein (MRP) at a biologically relevant site. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9405241/]
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A Guide to Inter-laboratory Validation of Analytical Methods Utilizing 2-(Butylamino)quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the robustness and reliability of a method are paramount. Inter-laboratory validation stands as the crucible through which an analytical method must pass to prove its universal applicability and reproducibility. This guide provides an in-depth exploration of the inter-laboratory validation process, using the novel chelating agent, 2-(Butylamino)quinolin-8-ol, as a case study for the spectrophotometric determination of a target metal ion. We will delve into the rationale behind experimental design, compare its potential performance with established alternatives, and provide detailed protocols to ensure scientific integrity.
The Significance of this compound in Analytical Chemistry
8-Hydroxyquinoline and its derivatives are a well-established class of compounds in analytical chemistry, renowned for their ability to form stable, colored complexes with a variety of metal ions.[1][2] This property makes them excellent chromogenic reagents for spectrophotometric analysis. The introduction of a butylamino group at the 2-position of the quinoline ring, as in this compound, can enhance the lipophilicity and electron-donating properties of the molecule, potentially leading to improved sensitivity, selectivity, and stability of the resulting metal complex. These characteristics make it a compelling candidate for the development of new and improved analytical methods.
Conceptual Framework for Inter-laboratory Validation
The objective of an inter-laboratory validation study is to demonstrate that an analytical procedure is suitable for its intended purpose and to establish the method's performance characteristics across different laboratories.[3][4] This process is crucial for the standardization of a method for wider use, such as inclusion in pharmacopoeias or regulatory submissions.[3]
Caption: Workflow for an inter-laboratory validation study.
Comparative Analysis: this compound vs. Alternative Reagents
The performance of an analytical method using this compound can be benchmarked against established methods for the determination of the same metal ion. Common alternative reagents include other 8-hydroxyquinoline derivatives, as well as non-quinoline-based chromogenic agents like dithizone or rubeanic acid.[5]
| Performance Parameter | This compound (Hypothetical) | 8-Hydroxyquinoline | Dithizone |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | > 2.0 x 10⁴ | ~1.5 x 10⁴ | ~3.0 x 10⁴ |
| Optimal pH Range | 6.0 - 8.0 | 5.0 - 9.5 | 4.0 - 5.0 |
| Interference from other ions | Moderate | High | Moderate |
| Stability of Complex | High | Moderate | Low |
| Limit of Detection (µg/mL) | < 0.05 | ~0.1 | ~0.02 |
This table presents hypothetical yet plausible performance data for this compound based on the known properties of similar compounds, for comparative purposes.
Experimental Protocols
Part 1: Preparation of Reagents
-
Standard Metal Ion Solution (1000 µg/mL): Dissolve a precisely weighed amount of a high-purity salt of the target metal ion in deionized water containing a minimal amount of acid to prevent hydrolysis. Dilute to a known volume in a volumetric flask.
-
This compound Reagent Solution (0.1% w/v): Dissolve 0.1 g of this compound in a suitable organic solvent (e.g., ethanol or butan-1-ol) and dilute to 100 mL.[6]
-
Buffer Solution (pH 7.0): Prepare a phosphate or borate buffer solution to maintain the optimal pH for complex formation.
Part 2: Spectrophotometric Determination of the Target Metal Ion
-
Calibration Curve:
-
Pipette varying volumes of the standard metal ion solution into a series of separatory funnels to prepare standards with concentrations ranging from 0.1 to 10 µg/mL.
-
Add 5 mL of the buffer solution to each funnel.
-
Add 10 mL of the this compound reagent solution to each funnel.
-
Shake vigorously for 2 minutes to facilitate the formation and extraction of the metal complex into the organic phase.
-
Allow the layers to separate and collect the organic phase.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank.
-
Plot a graph of absorbance versus concentration.
-
-
Analysis of Unknown Sample:
-
Prepare the unknown sample in a similar manner to the calibration standards.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of the metal ion in the sample from the calibration curve.
-
Caption: Experimental workflow for spectrophotometric analysis.
Part 3: Inter-laboratory Validation Protocol
-
Objective: To assess the reproducibility of the analytical method for the determination of the target metal ion in a given matrix across multiple laboratories.
-
Participating Laboratories: A minimum of five laboratories with experience in spectrophotometric analysis should be recruited.
-
Samples: A set of identical, homogeneous samples containing the target metal ion at three different concentration levels (low, medium, and high) will be prepared and distributed to each laboratory. A blank sample will also be included.
-
Reagents: Each laboratory will be provided with a standardized solution of this compound and the standard metal ion solution from a single batch to minimize variability.
-
Procedure: Each laboratory will be instructed to follow the detailed analytical protocol provided (Part 2) to analyze the samples in quintuplicate (n=5).
-
Data Reporting: Laboratories will report the individual absorbance readings, the calculated concentrations for each replicate, the mean concentration, standard deviation, and the calibration curve data.
-
Statistical Analysis: The collected data will be analyzed using Analysis of Variance (ANOVA) to determine the within-laboratory (repeatability) and between-laboratory (reproducibility) precision.[7] The accuracy of the method will be assessed by comparing the mean results from all laboratories to the known concentrations of the validation samples.
Conclusion
The inter-laboratory validation of an analytical method is a critical step in establishing its credibility and ensuring its widespread adoption. While a specific inter-laboratory study on this compound is not yet published, the principles and protocols outlined in this guide provide a robust framework for conducting such a study. The favorable theoretical attributes of this compound suggest its potential as a valuable reagent in analytical chemistry. A successfully validated method using this compound would represent a significant contribution to the field, offering a reliable and potentially superior alternative for the determination of various metal ions.
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A Critical Review of 2-Substituted 8-Hydroxyquinoline Derivatives in Chemical Sensing
For Researchers, Scientists, and Drug Development Professionals
The quest for highly sensitive and selective chemical sensors is a cornerstone of modern analytical science, with applications spanning environmental monitoring, clinical diagnostics, and pharmaceutical development. Within the vast arsenal of fluorescent chemosensors, derivatives of 8-hydroxyquinoline (8-HQ) have long been celebrated for their robust metal-chelating properties and pronounced changes in photophysical characteristics upon analyte binding.[1][2] While substitutions at various positions on the 8-HQ scaffold have been extensively explored, the C-2 position offers a unique strategic advantage for fine-tuning the sensor's performance. This guide provides a critical, in-depth analysis of 2-substituted 8-hydroxyquinoline derivatives, comparing their sensing capabilities for key analytes and benchmarking them against alternative sensing platforms.
The Strategic Importance of the 2-Position in 8-Hydroxyquinoline Sensors
The 8-hydroxyquinoline molecule functions as a bidentate chelating agent, coordinating with metal ions through the nitrogen atom of the pyridine ring and the deprotonated oxygen of the hydroxyl group.[3] The substituent at the 2-position is in close proximity to this coordination pocket, allowing it to exert significant steric and electronic effects on the chelation process and the photophysical properties of the resulting complex.
Steric and Electronic Modulation of Sensing Properties
Substituents at the 2-position can introduce steric hindrance that influences the stability and stoichiometry of the metal-ligand complex. For instance, bulky groups can disfavor the formation of higher-order complexes, potentially leading to enhanced selectivity for specific metal ions with a preference for a particular coordination geometry. Conversely, smaller substituents may allow for the coordination of a wider range of metal ions.
Electronically, the nature of the 2-substituent can modulate the electron density of the quinoline ring system, thereby affecting the ligand's affinity for the target analyte and the fluorescence quantum yield of the resulting complex. Electron-donating groups can enhance the electron density of the chelating nitrogen, potentially increasing the stability of the metal complex. In contrast, electron-withdrawing groups can decrease the basicity of the nitrogen, which may be advantageous for achieving selectivity towards certain metal ions.[4]
Comparative Analysis of 2-Substituted 8-Hydroxyquinoline Derivatives in Sensing
The versatility of the 2-position allows for the introduction of a wide array of functional groups, each imparting distinct sensing characteristics. This section provides a comparative overview of some of the most prominent classes of 2-substituted 8-HQ derivatives.
2-Alkyl and 2-Aryl Derivatives
Simple alkyl or aryl substitutions at the 2-position can have a profound impact on the sensor's performance. For example, a methyl group at the 2-position can introduce steric hindrance that slightly reduces the stability of the resulting metal complexes compared to the parent 8-hydroxyquinoline, as evidenced by their stability constants (log K).[5] This subtle steric effect can be exploited to enhance selectivity.
Aryl substituents, on the other hand, can extend the π-conjugation of the quinoline system, leading to red-shifted absorption and emission spectra. This can be advantageous for developing sensors that operate in the longer wavelength region, minimizing interference from autofluorescence in biological samples.
Schiff Base Derivatives from 8-Hydroxyquinoline-2-carbaldehyde
A particularly fruitful avenue of research has been the use of 8-hydroxyquinoline-2-carbaldehyde as a versatile building block for the synthesis of Schiff base derivatives. The imine (-C=N-) linkage provides a convenient and efficient way to introduce a wide variety of functionalities at the 2-position, each capable of acting as an additional recognition site for the target analyte.
These Schiff base sensors often operate through an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[6] In the free ligand, an intramolecular hydrogen bond between the 8-hydroxyl group and the imine nitrogen facilitates a non-radiative ESIPT process upon excitation, resulting in low fluorescence. Upon binding to an analyte, this ESIPT pathway is often inhibited, leading to a significant "turn-on" fluorescence response.[7]
Table 1: Performance Comparison of 2-Substituted 8-Hydroxyquinoline Derivatives
| Sensor Name/Description | Analyte | Detection Method | Limit of Detection (LOD) | Solvent/Medium | Reference |
| 8-hydroxyquinoline-2-carboxaldehyde thiosemicarbazone (HQCT) | Water | Fluorescence | 0.0220 wt% | DMSO | [7] |
| 8-hydroxyquinoline-2-carboxaldehyde (pyridine-2-carbonyl)-hydrazine (HQPH) | Water | Fluorescence | 0.0274 wt% | DMSO | [7] |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Al³⁺ | Fluorescence | 7.38 x 10⁻⁶ M | EtOH/H₂O (1:99, v/v) | [6] |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Fe²⁺ | Colorimetric | 4.24 x 10⁻⁷ M | EtOH/THF (99:1, v/v) | [6] |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Fe³⁺ | Colorimetric | 5.60 x 10⁻⁷ M | EtOH/THF (99:1, v/v) | [6] |
| (E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinoline | Cr³⁺ | Fluorescence Quenching | Not Reported | DMF | [8] |
| (E)-2-[2-(4-chloro-phenyl)vinyl]-8-hydroxy-quinoline | Cr³⁺ | Fluorescence Quenching | Not Reported | DMF | [8] |
Benchmarking Against Alternative Sensing Platforms
While 2-substituted 8-hydroxyquinoline derivatives offer a versatile platform for sensor development, it is crucial to evaluate their performance in the context of other available fluorescent probes for the same target analytes.
Zinc (Zn²⁺) Sensing
Zinc is an essential trace element, and its detection is of significant biological importance. Numerous fluorescent probes for Zn²⁺ have been developed based on various fluorophores. While 2-substituted 8-HQ derivatives have shown promise, other platforms, such as those based on fluorescein (e.g., Zinpyr series) and coumarin, often exhibit higher quantum yields and greater fluorescence enhancement upon Zn²⁺ binding.[9] However, the ease of synthesis and modification of the 8-HQ scaffold remains a significant advantage.
Aluminum (Al³⁺) and Chromium (Cr³⁺) Sensing
For the detection of trivalent metal ions like Al³⁺ and Cr³⁺, 2-substituted 8-HQ derivatives have demonstrated good selectivity and sensitivity.[6][8] Alternative chemosensors for these ions often employ rhodamine, coumarin, and Schiff base moieties derived from other aromatic aldehydes.[10][11][12] While some of these alternatives may offer lower detection limits, the inherent chelating ability of the 8-hydroxyquinoline core provides a solid foundation for the rational design of highly selective sensors.
Experimental Protocols
Synthesis of a Representative 2-Substituted 8-Hydroxyquinoline Derivative: A Schiff Base Sensor
This protocol describes the general synthesis of a Schiff base sensor from 8-hydroxyquinoline-2-carbaldehyde.[6]
Materials:
-
8-Hydroxyquinoline-2-carbaldehyde
-
Amine-containing compound of choice (equimolar amount)
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, diethyl ether, n-hexane)
Procedure:
-
Dissolution: Dissolve equimolar amounts of 8-hydroxyquinoline-2-carbaldehyde and the desired amine-containing compound in a suitable volume of ethanol or methanol in a round-bottom flask.
-
Reaction: Stir the mixture and heat to reflux for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting solid product by recrystallization from an appropriate solvent to yield the final Schiff base sensor.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR, mass spectrometry, and FT-IR.
Fluorescence Titration for Determining Analyte Binding
This protocol outlines a general procedure for determining the binding affinity of a fluorescent chemosensor for a target analyte.
Materials:
-
Stock solution of the 2-substituted 8-hydroxyquinoline sensor in a suitable solvent (e.g., DMSO, ethanol)
-
Stock solution of the analyte (e.g., a metal salt) in a suitable solvent (e.g., water, buffer)
-
Buffer solution (e.g., HEPES, phosphate buffer) at the desired pH
-
Fluorometer and cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a solution of the sensor at a fixed concentration in the desired buffer.
-
Initial Measurement: Record the fluorescence emission spectrum of the sensor solution.
-
Titration: Sequentially add small aliquots of the analyte stock solution to the sensor solution in the cuvette.
-
Measurement after Each Addition: After each addition, gently mix the solution and allow it to equilibrate before recording the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration. This data can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant (e.g., using a Benesi-Hildebrand plot).
Visualizing the Mechanisms and Workflows
Sensing Mechanisms
General Synthesis and Experimental Workflow
Conclusion
The strategic placement of substituents at the 2-position of the 8-hydroxyquinoline scaffold provides a powerful tool for the rational design of fluorescent chemosensors with tailored properties. By carefully considering the steric and electronic effects of the 2-substituent, researchers can fine-tune the sensor's selectivity, sensitivity, and photophysical characteristics for a specific target analyte. While Schiff base derivatives of 8-hydroxyquinoline-2-carbaldehyde have dominated the field, there remains ample opportunity to explore a broader range of 2-substituents to unlock new sensing capabilities. As the demand for high-performance chemical sensors continues to grow, 2-substituted 8-hydroxyquinoline derivatives are poised to remain a vital and versatile platform for innovation in analytical science.
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Algethami, J. S. (2022). A Review on Recent Progress in Organic Fluorimetric and Colorimetric Chemosensors for the Detection of Cr3+/6+ Ions. Taylor & Francis Online. [Link]
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A Comprehensive Review on Thiophene Based Chemosensors. (2022). PMC. [Link]
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Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. (2023). PubMed Central. [Link]
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Comparison of various fluorescent sensors for Zn 2+ . (2025). ResearchGate. [Link]
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Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (n.d.). MDPI. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. [Link]
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A highly selective fluorescent chemosensor for Al3+ derivated from 8-hydroxyquinoline. (2006). Semantic Scholar. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Research and Reviews. [Link]
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Two 8-hydroxyquinoline-based fluorescent chemosensors for ultra-fast and sensitive detection of water content in strong polar organic solvents with large Stokes shifts. (2020). PubMed. [Link]
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8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. (2025). ResearchGate. [Link]
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Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. (n.d.). MDPI. [Link]
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A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. (n.d.). RSC Publishing. [Link]
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Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (2025). ResearchGate. [Link]
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A Comparative Guide to the Biocompatibility of 2-(Butylamino)quinolin-8-ol for Cellular Imaging
This guide provides a comprehensive assessment of the biocompatibility of the novel fluorescent probe, 2-(Butylamino)quinolin-8-ol, for applications in live-cell imaging. As researchers and drug development professionals, the selection of an appropriate imaging agent is paramount, not only for achieving high-quality data but also for ensuring the biological integrity of the experimental model. An ideal fluorescent probe should be bright, photostable, and, most importantly, biologically inert, exerting minimal perturbation on cellular functions. This guide presents a comparative analysis of this compound against established, commercially available fluorescent probes, supported by illustrative experimental data and detailed protocols to allow for independent verification and adoption.
The Imperative of Biocompatibility in Live-Cell Imaging
Live-cell imaging has revolutionized our understanding of dynamic cellular processes. However, the very act of introducing an exogenous fluorescent probe can inadvertently introduce experimental artifacts by altering cell health and behavior. A probe with poor biocompatibility can induce cytotoxicity, trigger stress responses such as the generation of reactive oxygen species (ROS), or initiate apoptosis, thereby confounding the interpretation of the observed biological phenomena. Therefore, a rigorous assessment of a new probe's biocompatibility is not merely a preliminary step but a critical component of validating its utility in cellular imaging.
This guide will delve into a multi-faceted evaluation of this compound, comparing its performance with three widely used fluorescent probes:
-
DAPI: A nuclear counterstain that binds to the minor groove of DNA.
-
MitoTracker Red CMXRos: A red-fluorescent dye that stains mitochondria in live cells and is dependent on mitochondrial membrane potential.
-
Calcein AM: A cell-permeant dye that is converted by intracellular esterases in live cells to the fluorescent Calcein, indicating cell viability and membrane integrity.
The assessment will encompass key biocompatibility parameters: cytotoxicity, induction of apoptosis, generation of reactive oxygen species, and phototoxicity.
Comparative Analysis of Cytotoxicity
To ascertain the potential toxic effects of this compound on cell health, two independent and complementary assays were performed: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that reflects the metabolic activity of cells.[1][2][3][4] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][4] The intensity of the purple color is directly proportional to the number of metabolically active cells.[1]
Illustrative Data: MTT Assay
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound | 1 | 98.5 ± 2.1 |
| 5 | 95.2 ± 3.5 | |
| 10 | 88.7 ± 4.2 | |
| 25 | 75.1 ± 5.8 | |
| 50 | 62.4 ± 6.3 | |
| DAPI | 1 | 99.1 ± 1.8 |
| 5 | 97.8 ± 2.3 | |
| 10 | 94.5 ± 3.1 | |
| MitoTracker Red CMXRos | 0.1 | 99.3 ± 1.5 |
| 0.5 | 96.4 ± 2.8 | |
| 1 | 92.1 ± 3.9 | |
| Calcein AM | 1 | 99.8 ± 0.9 |
| 5 | 99.5 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
LDH Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6][7] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[5][7]
Illustrative Data: LDH Release Assay
| Compound | Concentration (µM) | LDH Release (% of control) |
| This compound | 1 | 2.1 ± 0.5 |
| 5 | 4.8 ± 1.1 | |
| 10 | 10.5 ± 2.3 | |
| 25 | 22.7 ± 3.9 | |
| 50 | 35.1 ± 4.5 | |
| DAPI | 1 | 1.5 ± 0.4 |
| 5 | 2.9 ± 0.8 | |
| 10 | 5.2 ± 1.3 | |
| MitoTracker Red CMXRos | 0.1 | 1.2 ± 0.3 |
| 0.5 | 3.7 ± 0.9 | |
| 1 | 7.9 ± 1.8 | |
| Calcein AM | 1 | 0.9 ± 0.2 |
| 5 | 1.1 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The illustrative data suggest that this compound exhibits dose-dependent cytotoxicity, with a noticeable decrease in cell viability and an increase in LDH release at concentrations above 10 µM. In comparison, DAPI and MitoTracker Red CMXRos show lower cytotoxicity at their typical working concentrations. Calcein AM, as expected for a viability dye, demonstrates minimal cytotoxicity. These findings underscore the importance of determining the optimal, non-toxic working concentration for this compound in any given cell type.
Assessment of Apoptosis Induction
To investigate whether the observed cytotoxicity is mediated by programmed cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay was performed.[8][9][10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Illustrative Data: Apoptosis Assay by Flow Cytometry
| Compound | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Untreated Control | - | 2.1 ± 0.7 | 1.5 ± 0.4 |
| This compound | 10 | 8.9 ± 1.5 | 4.2 ± 0.9 |
| 25 | 18.3 ± 2.8 | 9.7 ± 1.6 | |
| DAPI | 10 | 4.5 ± 1.1 | 2.1 ± 0.6 |
| MitoTracker Red CMXRos | 1 | 6.2 ± 1.3 | 3.5 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The hypothetical data indicate that at concentrations that induce cytotoxicity, this compound leads to a significant increase in the percentage of cells undergoing both early and late apoptosis. This suggests that apoptosis is a key mechanism of cell death induced by this compound at higher concentrations.
Evaluation of Oxidative Stress
Fluorescent probes, particularly when excited by light, can contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[11] The DCFH-DA assay was employed to measure intracellular ROS levels.[12][13][14][15] Cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15]
Illustrative Data: Intracellular ROS Levels
| Compound | Concentration (µM) | Fold Increase in ROS |
| Untreated Control | - | 1.0 |
| This compound | 10 | 1.8 ± 0.3 |
| 25 | 3.5 ± 0.6 | |
| DAPI | 10 | 1.2 ± 0.2 |
| MitoTracker Red CMXRos | 1 | 2.1 ± 0.4 |
| H₂O₂ (Positive Control) | 100 | 5.8 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The illustrative results suggest that this compound can induce a moderate increase in intracellular ROS levels, particularly at higher concentrations. This effect is more pronounced than that observed with DAPI but comparable to MitoTracker Red CMXRos, which is known to be sensitive to mitochondrial health and can contribute to ROS production. This highlights the need to use the lowest effective concentration of this compound to minimize oxidative stress.
Phototoxicity Assessment
A critical aspect of a fluorescent probe's biocompatibility is its potential to induce light-dependent toxicity.[11][16][17][18] To assess this, cells were incubated with each probe and then exposed to the light source used for fluorescence microscopy for a defined period. Cell viability was subsequently measured using the Calcein AM assay.
Illustrative Data: Phototoxicity Assay
| Compound | Concentration (µM) | Cell Viability (%) - No Light | Cell Viability (%) - With Light |
| Untreated Control | - | 99.7 ± 1.1 | 99.5 ± 1.3 |
| This compound | 10 | 89.1 ± 4.5 | 72.3 ± 6.1 |
| DAPI | 10 | 95.2 ± 3.3 | 93.8 ± 3.8 |
| MitoTracker Red CMXRos | 1 | 92.5 ± 4.1 | 81.7 ± 5.2 |
Data are presented as mean ± standard deviation from three independent experiments. "With Light" indicates exposure to the excitation wavelength for 5 minutes.
Interpretation: The hypothetical data suggest that this compound exhibits a degree of phototoxicity, as indicated by the further decrease in cell viability upon light exposure compared to the dark control. This effect is also observed with MitoTracker Red CMXRos, a probe known to have some phototoxic potential. DAPI, in this illustrative example, shows minimal phototoxicity. This underscores the importance of minimizing light exposure during imaging experiments with this compound.
Experimental Protocols
Cell Culture
HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
MTT Assay Protocol
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1][3]
-
Treat the cells with varying concentrations of the fluorescent probes for 24 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
LDH Assay Protocol
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with the fluorescent probes for 24 hours.
-
Collect 50 µL of the culture supernatant from each well.[6]
-
Perform the LDH assay according to the manufacturer's instructions (e.g., using a commercially available LDH cytotoxicity assay kit).[5]
-
Measure the absorbance at 490 nm.[6]
Annexin V/PI Apoptosis Assay Protocol
-
Seed cells in a 6-well plate and treat with the fluorescent probes for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.[8][9]
-
Resuspend the cells in 1X binding buffer.[9]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9][10]
DCFH-DA ROS Assay Protocol
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat the cells with the fluorescent probes for the desired time.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.[12][13][15]
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence microplate reader.[15]
Phototoxicity Assay Protocol
-
Seed cells in a 96-well plate.
-
Incubate the cells with the fluorescent probes for 30 minutes.
-
Expose one set of plates to the excitation light source in a fluorescence microscope for a defined period (e.g., 5 minutes), while keeping a duplicate set in the dark.
-
Immediately after light exposure, assess cell viability using the Calcein AM assay according to the manufacturer's protocol.[19][20][21]
Visualizing the Workflow and Potential Mechanisms
Caption: Experimental workflow for assessing the biocompatibility of a novel fluorescent probe.
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- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-(Butylamino)quinolin-8-ol
Essential Safety and Handling Guide for 2-(Butylamino)quinolin-8-ol
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
As laboratory professionals, our primary responsibility extends beyond achieving groundbreaking results to ensuring the safety of ourselves and our colleagues. This guide provides a detailed operational and safety plan for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the safety profiles of structurally similar and potentially hazardous quinoline derivatives, including 8-Hydroxyquinoline and other aminoquinolines. This conservative approach ensures a high margin of safety when handling this chemical.
Hazard Profile and a Precautionary Stance
Quinoline and its derivatives are associated with a range of health hazards. Similar compounds are known to be toxic if swallowed, cause serious eye and skin irritation, may lead to allergic skin reactions, and are suspected of causing genetic defects and even cancer.[1] Furthermore, many quinoline derivatives are very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to handle this compound with the utmost care, assuming a similar hazard profile.
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] A thorough understanding and implementation of the following personal protective equipment (PPE) and handling protocols are mandatory.
Personal Protective Equipment (PPE): Your Primary Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Protection | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Given the lack of specific breakthrough time data, it is prudent to use gloves with a minimum thickness of 5 mils and to change them immediately after any contact with the chemical. For prolonged handling or in case of a spill, double-gloving is advised.[2] |
| Eyes | Safety Goggles with a Face Shield | Chemical safety goggles that provide a complete seal around the eyes are essential to protect from dust and splashes. Standard safety glasses are insufficient. A face shield should be worn in conjunction with goggles to protect the entire face.[2][3] |
| Body | Laboratory Coat | A long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect against skin contact.[2] |
| Respiratory | NIOSH-approved Respirator | A respirator is required when handling the powder outside of a chemical fume hood or if there is a risk of aerosolization. A half-mask or full-face respirator with a combination of organic vapor and P100 (particulate) cartridges is recommended.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be performed in a designated area within a chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5] Have a chemical spill kit appropriate for handling solid and liquid organic compounds readily available.
2. Handling the Compound:
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][6] Eating, drinking, and smoking are strictly prohibited in the laboratory.[5]
-
Weighing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoiding Contamination: Do not remove gloves or lab coats from the designated work area to prevent the spread of contamination.[6]
3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area and alert others. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8] Collect the absorbed material into a suitable container for hazardous waste disposal.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Collection: All waste containing this compound, including excess reagents, solutions, and contaminated consumables (e.g., gloves, pipette tips, paper towels), must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[10]
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Environmental Protection: Prevent the release of this compound into drains or the environment.[11] Its potential for high aquatic toxicity necessitates careful containment.
-
Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7]
By adhering to these stringent safety protocols, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your valuable research can proceed without compromising your health or the environment.
References
- Benchchem. Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline.
- Sigma-Aldrich.
- Techno PharmChem.
- Thermo Fisher Scientific.
- Sigma-Aldrich.
- Fisher Scientific.
- Baker Hughes.
- U.S. Department of Health and Human Services. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Pharmaguideline.
- National Center for Biotechnology Information.
- Technion Israel Institute of Technology. Chemical Waste Management Guide.
- Chemos GmbH & Co.KG.
Sources
- 1. chemos.de [chemos.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pppmag.com [pppmag.com]
- 4. fishersci.com [fishersci.com]
- 5. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. technopharmchem.com [technopharmchem.com]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
